2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Description
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Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHSKWEJGIXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051886 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-53-2, 125304-04-3 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzotriazolyl dodecyl p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol physical properties
An In-depth Technical Guide to the Physical Properties of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining a Key UV Absorber
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, identified by its CAS Number 125304-04-3 , is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole class of stabilizers.[1][2][3] It is commercially recognized under trade names such as Tinuvin® 571 and PowerSorb™ 571.[4][5] This technical guide provides an in-depth analysis of its core physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices, tailored for researchers and professionals in materials science and drug development.
A notable point of clarification pertains to its chemical nomenclature. While occasionally referred to as a "benzothiazole" derivative in some databases, the CAS number, molecular formula (C25H35N3O), and extensive manufacturer literature definitively identify the heterocyclic moiety as benzotriazole .[1][4] This distinction is critical as the benzotriazole structure is fundamental to its mechanism of action.
The primary function of this molecule is to protect organic substrates—such as plastics, coatings, and adhesives—from degradation caused by exposure to UV radiation.[5][6][7] It achieves this by absorbing harmful UV light and dissipating the energy as harmless thermal energy, thereby preventing the photo-oxidation that leads to color change, cracking, and loss of mechanical integrity in materials.[8][9]
Part 1: Core Physical and Chemical Properties
A significant discrepancy exists in publicly available data regarding the physical state of this compound. While some chemical aggregators list a melting point above 350 °C, suggesting a solid, this is contradicted by definitive technical data sheets from manufacturers like BASF and Tintoll, which classify the material as a yellow liquid at ambient temperatures.[4][5][6] The liquid form is consistent with the presence of a long, branched dodecyl alkyl chain, which disrupts intermolecular packing and lowers the melting point. For the purposes of this guide and all practical applications, 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol should be considered a liquid.
The following table summarizes its key physical properties based on the most reliable sources.
| Property | Value | Source(s) |
| CAS Number | 125304-04-3 | [1][2][3] |
| Molecular Formula | C25H35N3O | [1][4] |
| Molecular Weight | 393.56 g/mol | [1][2][10] |
| Appearance | Yellow Liquid | [4] |
| Density | 0.911 g/mL at 25 °C | [2][10][11][12] |
| Refractive Index | n20/D 1.574 | [2][12] |
| Volatility | Low | [4][7][13] |
| Water Solubility | Insoluble | |
| Solvent Solubility | Highly soluble in many organic solvents, monomers, and intermediates. | [4][13] |
Part 2: Structure-Property Relationships and Mechanism of Action
The efficacy of a UV absorber is intrinsically linked to its physical properties, which are dictated by its molecular structure.
-
UV Absorption: The core 2-(2'-hydroxyphenyl)benzotriazole structure is the functional chromophore. Upon absorbing a UV photon, the molecule undergoes a rapid, reversible intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the triazole ring. This excited-state keto-tautomer then relaxes back to its ground state via non-radiative decay, releasing the energy as heat. This efficient cycle allows the molecule to dissipate large amounts of UV energy without degrading itself or the host material.[9]
-
Liquidity and Compatibility: The long, C12 dodecyl chain is a critical structural feature. It acts as a "solubilizing" group, preventing crystallization and rendering the compound a liquid. This ensures excellent miscibility with a wide range of organic polymers and solvents.[14][15] High compatibility is essential for an additive, as it prevents phase separation, "blooming" (migration to the surface), and loss of optical clarity in the final product.[14]
-
Low Volatility: The relatively high molecular weight (393.56 g/mol ) and the dodecyl tail contribute to the compound's low vapor pressure.[7][13] This is a crucial attribute for materials that are processed at high temperatures, such as in extrusion or injection molding, ensuring the stabilizer is not lost during manufacturing.[16]
Part 3: Methodologies for Physical Property Characterization
To ensure scientific integrity, every protocol must be a self-validating system. The following sections describe detailed, step-by-step methodologies for characterizing the key physical properties of this liquid UV absorber.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA is essential for determining the thermal stability and decomposition profile of a polymer additive. This data confirms the maximum processing temperature the material can withstand without significant mass loss, a critical parameter for its application in polymer processing. A nitrogen atmosphere is used to study the inherent thermal decomposition, preventing oxidative reactions that would occur in air.
Detailed Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the liquid 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol into a ceramic or platinum TGA pan.
-
Atmosphere and Flow Rate: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The 10 °C/min rate is a standard condition that provides a good balance between resolution and experimental time.[17]
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs (T_d5). This value represents the upper limit for processing temperatures.
-
The resulting TGA curve provides a quantitative measure of the additive's volatility and thermal stability.[18]
-
Visualization of TGA Workflow:
UV-Visible Absorbance Characterization
Expertise & Rationale: The primary function of a UVA is defined by its ability to absorb UV light. UV-Vis spectroscopy is the definitive technique to quantify this property. It measures the wavelengths at which the molecule absorbs light and the intensity of that absorption. The resulting spectrum, particularly the wavelength of maximum absorbance (λ_max), confirms its suitability for protecting materials from specific ranges of UV radiation. A non-polar solvent like cyclohexane is often chosen because its UV cutoff is low (~210 nm) and it minimizes solute-solvent interactions that could shift the absorbance peaks.
Detailed Protocol:
-
Solution Preparation:
-
Accurately prepare a stock solution of the UVA in a suitable spectroscopic-grade solvent (e.g., cyclohexane or chloroform) at a concentration of ~100 mg/L.
-
From the stock solution, prepare a dilute solution (e.g., 10 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.
-
Perform a baseline correction across the desired wavelength range (e.g., 250 nm to 500 nm) to zero the instrument.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the dilute UVA solution before filling it with the solution.
-
Place the sample cuvette in the sample beam path and the solvent-filled reference cuvette in the reference path.
-
Scan the sample from 500 nm down to 250 nm.
-
-
Data Analysis:
-
Plot absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λ_max). For hydroxyphenyl benzotriazoles, strong absorption is expected in the 300-400 nm range.[9]
-
Crucially, confirm that absorbance is minimal to zero above 400 nm to ensure the additive does not impart color to the final product.[17]
-
Visualization of UV-Vis Spectroscopy Workflow:
Solubility and Polymer Compatibility Assessment
Expertise & Rationale: The practical utility of an additive hinges on its solubility and compatibility within the target polymer matrix.[14][15] A simple visual assessment protocol can rapidly screen for solubility in various solvents. For polymer compatibility, a film-casting method provides direct evidence of miscibility. Any haziness or surface blooming in the final film indicates poor compatibility. This validation is crucial for predicting the long-term performance and optical properties of the stabilized material.
Detailed Protocol:
-
Solvent Solubility Screening:
-
To a series of vials, add 1 mL of various solvents relevant to potential applications (e.g., toluene, ethyl acetate, acetone, isopropanol).
-
Add the liquid UVA dropwise with stirring until a concentration of 5% w/v is reached.
-
Let the solutions stand for 1 hour at room temperature.
-
Visually inspect for clarity. A clear, single-phase solution indicates solubility. Cloudiness or phase separation indicates insolubility or limited solubility.
-
-
Polymer Compatibility (Film Casting):
-
Select a host polymer (e.g., polymethyl methacrylate - PMMA). Dissolve 1g of PMMA in 10 mL of a suitable solvent (e.g., toluene) to create a 10% solution.
-
Prepare two identical polymer solutions.
-
To one solution, add the UVA to achieve a concentration of 2% relative to the polymer weight (i.e., add 20 mg of the UVA). The other solution will serve as the control.
-
Stir both solutions until homogeneous.
-
Cast each solution onto a clean glass slide using a doctor blade to ensure uniform thickness.
-
Allow the solvent to evaporate completely in a ventilated hood.
-
-
Analysis:
-
Visually and microscopically compare the clarity of the two films. The film containing the UVA should be as clear as the control film.
-
Any observed haze, opacity, or crystalline structures on the surface indicates poor compatibility.
-
Visualization of Compatibility Workflow:
Conclusion
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3) is a liquid UV absorber whose physical properties are optimally tailored for its function as a material stabilizer. Its liquid state, low volatility, and high solubility—all conferred by the dodecyl side chain—ensure excellent compatibility and permanence in a wide array of organic media. Its benzotriazole core provides an efficient mechanism for dissipating UV radiation with minimal degradation. A thorough understanding and accurate characterization of these physical properties, using the robust methodologies detailed herein, are paramount for researchers developing long-lasting polymers, coatings, and light-sensitive formulations.
References
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3M. Safety Data Sheet. Available at: [Link] (Accessed January 16, 2026).
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Brazil-Prof. Material Safety Data Sheet (MSDS). Available at: [Link] (Accessed January 16, 2026).
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Air Wick. Safety data sheet of Plug-in diffuser - Creamy Pumpkin. Available at: [Link] (Accessed January 16, 2026).
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Krackeler Scientific, Inc. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Available at: [Link] (Accessed January 16, 2026).
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MPI Chemie. UV-571 - UV Absorber. Available at: [Link] (Accessed January 16, 2026).
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UL Prospector. Tinuvin® 571. Available at: [Link] (Accessed January 16, 2026).
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Tintoll. 2-(2h-benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS No. 125304-04-3. Available at: [Link] (Accessed January 16, 2026).
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MethodsX. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils. Available at: [Link] (Accessed January 16, 2026).
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Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Available at: [Link] (Accessed January 16, 2026).
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Process Insights. APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Available at: [Link] (Accessed January 16, 2026).
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An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol: Properties, Synthesis, and Application as a UV Absorber
Abstract: This technical guide provides a comprehensive overview of the liquid benzotriazole ultraviolet (UV) absorber, 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3). Targeted at researchers, scientists, and professionals in drug development and material science, this document details the molecule's physicochemical properties, mechanism of action, a representative synthesis protocol, and a standardized methodology for evaluating its efficacy in polymer systems. The guide emphasizes the scientific principles behind its function and application, ensuring a deep, actionable understanding for professionals in the field.
Introduction
The relentless assault of ultraviolet radiation poses a significant threat to the durability and aesthetic integrity of polymeric materials. This photo-oxidative degradation leads to undesirable outcomes such as discoloration, loss of gloss, cracking, and a decline in mechanical properties.[1] To counteract these effects, the integration of UV absorbers is a critical strategy in material formulation. Among the most effective classes of UV stabilizers are the hydroxyphenyl benzotriazoles.
This guide focuses on a key member of this class: 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol , commercially known under trade names like Tinuvin® 571.[2][3] Its liquid form, low volatility, and excellent solubility in various polymers and organic solvents make it a highly versatile and efficient stabilizer.[4]
A Note on Nomenclature: The CAS Number 125304-04-3 and associated literature predominantly refer to the benzotriazole structure. The user-specified term "benzothiazol" is considered a likely transcription error, and this guide will proceed with the scientifically validated benzotriazole structure.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is essential for its effective application. The long dodecyl chain enhances its compatibility and permanence within nonpolar polymer matrices, reducing the likelihood of leaching over the product's lifespan.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₅N₃O | [6] |
| Molecular Weight | 393.56 g/mol | [6] |
| CAS Number | 125304-04-3 | [6] |
| Appearance | Yellowish, viscous liquid | [7] |
| Density | ~0.911 g/mL at 25 °C | [8] |
| Solubility | Insoluble in water (<0.01 ppm at 20 °C); Soluble in various organic solvents (e.g., acetone, toluene, hexane) | |
| Refractive Index | n20/D ~1.574 | [8] |
| Boiling Point | > 350 °C | [8] |
| Volatility | Low | [3] |
Expected Spectroscopic Characteristics
While specific spectra are proprietary, the molecular structure allows for the prediction of key analytical signatures:
-
¹H NMR: Expected signals would include distinct aromatic protons from the benzotriazole and phenol rings, a singlet for the methyl group, a broad singlet for the phenolic hydroxyl proton (which may be absent if exchanged), and a complex series of aliphatic signals corresponding to the twelve-carbon dodecyl chain.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons in both ring systems, a peak for the methyl carbon, and a series of peaks in the aliphatic region for the dodecyl chain.
-
UV-Vis Spectroscopy: As a UV absorber, the compound is designed to have strong absorbance in the UVA and UVB regions of the electromagnetic spectrum, typically between 300 and 400 nm, with minimal absorbance in the visible spectrum to avoid imparting color to the substrate.[9][10]
Mechanism of Photostabilization
The efficacy of hydroxyphenyl benzotriazole UV absorbers stems from their ability to undergo an ultrafast, reversible photochemical process that harmlessly dissipates UV energy. This mechanism, known as Excited-State Intramolecular Proton Transfer (ESIPT), prevents the high-energy photons from initiating degradation pathways in the host polymer.[11]
The core process can be broken down into four key steps:
-
UV Absorption: The molecule, in its stable ground state (enol form), absorbs a high-energy UV photon, transitioning to an excited state.
-
Intramolecular Proton Transfer: In this excited state, a proton rapidly transfers from the phenolic hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. This tautomerization forms an unstable, high-energy keto-type structure.
-
Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state, releasing the absorbed energy as low-energy heat (vibrational energy). This decay pathway is non-radiative, meaning it does not emit light (fluorescence or phosphorescence), which could potentially sensitize other molecules.
-
Reverse Proton Transfer: The molecule then rapidly reverts to its original, stable enol form, ready to absorb another UV photon.
This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of photons in its lifetime without being consumed.
Caption: The ESIPT mechanism of a benzotriazole UV absorber.
Synthesis Pathway and Protocol
The synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazoles is a well-established multi-step process in industrial organic chemistry. The general pathway involves the formation of an azo dye intermediate, followed by a reductive cyclization to create the benzotriazole ring.[12][13]
Synthesis Workflow
Caption: General workflow for synthesizing hydroxyphenyl benzotriazoles.
Representative Laboratory Protocol
This protocol is representative of the synthesis of hydroxyphenyl benzotriazoles and is adapted from established chemical patent literature.[13] Causality: Each step is designed to precisely control the reaction to maximize yield and purity.
-
Safety Precaution: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Azo Coupling
-
Rationale: A diazonium salt is first formed from 2-nitroaniline under cold conditions to prevent its decomposition. This electrophilic salt is then immediately reacted with the electron-rich phenol to form the stable azo compound.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-nitroaniline to a solution of concentrated sulfuric acid, maintaining the temperature below 40°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5°C. Stir for 60 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, dissolve 6-dodecyl-4-methylphenol in an aqueous solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the phenol solution, maintaining the temperature below 10°C. The appearance of a deep color indicates the formation of the azo compound.
-
Stir for 3-4 hours, allowing the reaction to complete. The resulting azo intermediate can be isolated by filtration.
-
Step 2: Reductive Cyclization
-
Rationale: The nitro group of the azo intermediate is selectively reduced. The resulting amino group then undergoes an intramolecular cyclization to form the thermodynamically stable five-membered benzotriazole ring.
-
Procedure:
-
Suspend the azo intermediate from Step 1 in a mixture of an alcohol solvent (e.g., methanol or isopropanol) and aqueous sodium hydroxide.
-
Heat the mixture to 60-70°C.
-
Slowly and portion-wise, add zinc powder to the heated suspension. This is an exothermic reaction; careful addition is critical to control the temperature.
-
After the addition is complete, reflux the mixture for 4-6 hours until the color of the azo compound disappears.
-
Cool the mixture and filter to remove zinc salts.
-
Acidify the filtrate with an acid (e.g., sulfuric acid) to precipitate the crude product.
-
Step 3: Purification
-
Rationale: Purification is necessary to remove unreacted starting materials and inorganic salts, yielding a product with the high purity required for industrial applications.
-
Procedure:
-
The crude product is isolated and can be purified by recrystallization from a suitable solvent or by vacuum distillation, owing to its liquid nature, to yield the final high-purity product.
-
Application and Performance Evaluation
The primary application of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is as a light stabilizer in a wide array of polymers, including thermoplastic polyurethanes (TPU), polyvinyl chloride (PVC), polyesters (PET, PBT), and coatings.[4] Its efficacy is typically evaluated using accelerated weathering protocols.
Experimental Protocol: Efficacy Testing in a Polymer Coating
This protocol outlines a standard method for incorporating the UV absorber into a clear coat and evaluating its performance based on international standards like ASTM G154.[14][15]
1. Formulation:
-
Prepare a control clear coat formulation without any UV stabilizer.
-
Prepare a test formulation by incorporating 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol at a specified loading level (e.g., 1.0% by weight relative to total resin solids).
-
Rationale: The liquid nature of the stabilizer allows for easy incorporation via simple mixing into the liquid resin or solvent system before application. A control sample is crucial for a valid comparison.
2. Sample Preparation:
-
Apply both the control and test formulations to standardized test panels (e.g., aluminum or steel Q-panels) using a drawdown bar to ensure a uniform film thickness.
-
Cure the panels according to the coating manufacturer's specifications (e.g., time and temperature).
-
Measure baseline color (using a spectrophotometer for CIELAB Lab* values) and gloss (using a 60° gloss meter) for all panels before exposure.[16]
3. Accelerated Weathering:
-
Place the prepared panels in an accelerated weathering chamber (e.g., a QUV tester) according to ASTM G154.
-
Select a test cycle that simulates the intended end-use environment. A common cycle includes alternating periods of UV exposure (using UVA-340 lamps to simulate sunlight) and moisture condensation.[17]
-
Example Cycle: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[15]
4. Performance Evaluation:
-
At periodic intervals (e.g., 250, 500, 1000 hours), remove the panels from the chamber.
-
Measure the color (ΔE*) and gloss of the exposed panels.
-
Analysis: Compare the change in color (ΔE) and the percent gloss retention of the test panel to the control panel. A significantly lower ΔE and higher gloss retention in the stabilized sample demonstrate the efficacy of the UV absorber.
Safety and Handling
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is an industrial chemical and requires appropriate handling procedures.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Environmental Hazards: The substance is classified as toxic or harmful to aquatic life with long-lasting effects. Avoid release into the environment.[9]
-
Storage: Store in a cool, dry place in tightly sealed containers away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a high-performance liquid UV absorber that plays a crucial role in protecting a wide range of polymeric materials from photodegradation. Its efficacy is rooted in a well-understood photophysical mechanism of harmless energy dissipation. By understanding its properties, synthesis, and application testing methodologies, researchers and formulators can effectively leverage this molecule to develop more durable, long-lasting products capable of withstanding the rigors of environmental exposure.
References
-
Alfa Chemistry. (n.d.). Accelerated Weathering Testing. Polymer stabilizers. Retrieved from [Link]
-
Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. Retrieved from [Link]
-
Raytop Chemical. (2022, July 12). How do UV absorbers work?. Retrieved from [Link]
-
Smithers. (n.d.). Weathering and UV Testing | Environmental Resistance Testing. Retrieved from [Link]
-
Applied Technical Services. (n.d.). ASTM G154 Testing. Retrieved from [Link]
-
Testronix. (2025, July 23). 5 Common ASTM Standards for UV Weathering Test. Presto Enviro. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 125304-04-3 | 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films. Retrieved from [Link]
-
MDPI. (n.d.). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Retrieved from [Link]
-
Performance Additives. (n.d.). UV Absorbers | Polymer & Polycarbonate Additives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3. Retrieved from [Link]
-
Testronix. (2025, June 13). What is UV Test ASTM G154? A Guide to UV Weathering Test Standard. Retrieved from [Link]
-
Pacorr. (2025, June 7). Complete Guide to ISO and ASTM Standards for UV Weathering Testing. Retrieved from [Link]
-
Tsai, Y.-L., et al. (2009). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2475. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear - Substance Details. Retrieved from [Link]
- Google Patents. (n.d.). WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers.
- Google Patents. (n.d.). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
-
Krackeler Scientific, Inc. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Retrieved from [Link]
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- 3. TINUVIN 571 | 23328-53-2 [chemicalbook.com]
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2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol solubility data
An In-Depth Technical Guide to the Solubility of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol
A Note on Chemical Identity: The CAS Number 125304-04-3 is overwhelmingly associated in commercial and scientific literature with the compound 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol , a widely used liquid UV absorber often known by trade names such as Tinuvin® 571. While the user's query mentioned the "benzothiazol" variant, the substantive and verifiable solubility data pertains to the benzotriazole analogue. For the purposes of scientific integrity and to provide actionable data, this guide focuses on the well-documented benzotriazole compound.
Introduction
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a liquid ultraviolet light absorber (UVA) of the hydroxyphenyl-benzotriazole class. Its primary function is to protect a wide array of materials—from plastics and coatings to adhesives and elastomers—from degradation caused by exposure to UV radiation.[1][2][3][4] The efficacy and versatility of a liquid additive are fundamentally governed by its solubility characteristics. A thorough understanding of its solubility in various media is critical for formulation scientists and researchers to ensure product stability, prevent phase separation, and achieve optimal performance and longevity of the end product.
This technical guide provides a comprehensive overview of the solubility of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, grounded in its molecular structure. It presents quantitative solubility data, details the authoritative experimental protocols for solubility verification, and explains the causal relationships between the compound's structure and its behavior in different solvent systems.
Part 1: Physicochemical Profile and Theoretical Solubility Considerations
The solubility behavior of a compound is a direct consequence of its molecular structure. This molecule possesses a distinct amphipathic character, which is key to its function and solubility profile.
-
Polar Head: The hydroxyphenyl-benzotriazole group is the polar, chromophoric part of the molecule. This moiety is responsible for absorbing harmful UV radiation and dissipating it as harmless thermal energy. Its polarity offers some affinity for more polar solvents.
-
Nonpolar Tail: The long, C12 dodecyl chain is a significant nonpolar, aliphatic group. This tail imparts high lipophilicity (oil-loving character) to the molecule.
Causality of Solubility: The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. In this case, the large, nonpolar dodecyl group dominates the molecule's overall character. This structural feature is the primary driver for its excellent solubility in nonpolar organic solvents and its extremely low solubility in highly polar solvents like water. The dodecyl chain effectively shields the polar head, allowing the molecule to integrate seamlessly into organic matrices such as polymers, resins, and nonpolar solvents.
Below is a summary of the key physicochemical properties for this compound.
| Property | Value | Reference(s) |
| CAS Number | 125304-04-3 | [1][5] |
| Molecular Formula | C₂₅H₃₅N₃O | [1][5][6] |
| Molecular Weight | 393.56 g/mol | [6][7] |
| Appearance | Light yellow liquid | [1][8][9] |
| Density | ~0.911 g/mL at 25 °C | [4] |
| Refractive Index | n20/D ~1.574 | [4] |
| Water Solubility | <0.01 ppm at 20 °C (practically insoluble) | [5][10] |
Part 2: Quantitative Solubility Data
Quantitative data confirms the predictions based on molecular structure. The compound exhibits extremely high solubility in a range of common organic solvents, making it a versatile additive in many industrial applications.[9][11] Conversely, its aqueous solubility is negligible.
The following table summarizes the available quantitative solubility data at 20 °C.
| Solvent | Classification | Solubility (wt. % in solution) | Reference(s) |
| Water | Highly Polar, Protic | < 0.000001 % (<0.01 ppm) | [6][7][12] |
| n-Hexane | Nonpolar | 50% | [6][12][13] |
| Toluene | Nonpolar, Aromatic | 50% | [6][12][13] |
| Acetone | Polar, Aprotic | 50% | [6][12][13] |
| Ethyl Acetate | Moderately Polar, Aprotic | 50% | [6][12][13] |
| Chloroform | Moderately Polar, Aprotic | 50% | [6][12][13] |
| Methylene Chloride | Moderately Polar, Aprotic | 50% | [6][12][13] |
A solubility of "50 wt. %" indicates that at 20 °C, a saturated solution consists of 50% of the UV absorber and 50% of the solvent by weight. This represents exceptionally high solubility and is a key enabling characteristic for its use in high-concentration masterbatches and formulations.
Part 3: Experimental Protocol for Solubility Determination
While data is available for common solvents, researchers may need to determine the solubility in proprietary solvent blends, monomers, or polymer systems. The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility. This protocol is a self-validating system as it is designed to achieve a true equilibrium state.
The overall workflow involves achieving equilibrium between the solute and solvent, followed by separating the saturated solution and accurately measuring the solute concentration using a suitable analytical technique like UV-Vis Spectrophotometry or HPLC.
Caption: General workflow for the isothermal shake-flask solubility determination method.
Detailed Step-by-Step Protocol: Shake-Flask Method
1. Preparation and Saturation:
- Rationale: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation, representing true thermodynamic equilibrium. Using excess solid ensures saturation is reached.
- Step 1: Add an excess amount of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol to a known volume or weight of the test solvent in a sealed, airtight glass vial. "Excess" means enough solid material remains undissolved at the end of the experiment.
- Step 2: Place the vial in a constant-temperature shaker bath (e.g., 20.0 ± 0.5 °C).
- Step 3: Agitate the mixture for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary studies can confirm the minimum time required.
- Step 4: After agitation, allow the vials to rest in the constant-temperature bath for at least 24 hours for the undissolved material to sediment, leaving a clear supernatant.
2. Sample Analysis Workflow (HPLC Method)
- Rationale: High-Performance Liquid Chromatography (HPLC) is a highly accurate and specific method for quantification. It physically separates the compound of interest from any potential impurities before measurement, ensuring trustworthy data.
- Step 5 (Sampling): Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
- Step 6 (Filtration): Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). This step is critical to remove any microscopic undissolved particles.
- Step 7 (Dilution): Accurately dilute the filtered sample with a suitable mobile phase solvent to a concentration that falls within the linear range of the calibration curve.
- Step 8 (Quantification): Inject the diluted sample into a calibrated HPLC system equipped with a UV detector. Given the compound's structure, a C18 reverse-phase column is appropriate, with a mobile phase of acetonitrile/water or methanol/water. The concentration is determined by comparing the peak area to a pre-established calibration curve.
A[label="Filtered Saturated\nSolution", fillcolor="#4285F4"];
B[label="Precise Volumetric\nDilution", fillcolor="#34A853"];
C [label="Injection into\nHPLC System", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Separation on\nC18 Column", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="UV Detection &\nPeak Area Integration", fillcolor="#EA4335"];
F [label="Concentration Calculation\n(vs. Calibration Curve)", fillcolor="#EA4335"];
A -> B -> C -> D -> E -> F;
}
Caption: Experimental workflow for solubility quantification using HPLC.
Conclusion
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3) is a high-performance liquid UV absorber whose utility is underpinned by its exceptional solubility profile. Driven by its long dodecyl chain, it is practically insoluble in water but demonstrates very high solubility (50 wt. %) in a wide range of organic solvents, including nonpolar hydrocarbons and more polar aprotic systems.[6][7][12][13] This comprehensive solubility allows for its easy incorporation into solvent-based coatings, adhesives, and polymer melts without risk of leaching or precipitation. For novel formulations, the standardized isothermal shake-flask method coupled with precise analytical techniques like HPLC provides a robust framework for generating reliable and reproducible solubility data, ensuring the development of stable and durable end-products.
References
- Baoxu Chemical. (n.d.). BX UV 571, CAS 125304-04-3 Factory.
- Tintoll. (n.d.). PowerSorb 571 Benzotriazole UV Absorber 125304 04 3.
- BASF. (n.d.). Tinuvin® 571.
- IMCD United States. (n.d.). TINUVIN 571 - BASF.
- ChemicalBook. (n.d.). TINUVIN 571 CAS#: 23328-53-2.
- ChemicalBook. (n.d.). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.
- ChemicalBook. (n.d.). 125304-04-3 | CAS DataBase.
- ChemicalBook. (n.d.). This compound CAS 125304-04-3.
- Guidechem. (n.d.). This compound.
- SpecialChem. (2024, January 31). Tinuvin® 571 - UV Absorber for Polymer Protection.
- Krackeler Scientific, Inc. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.
- The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3.
- Tintoll. (n.d.). This compound CAS No. 125304-04-3.
- BTC Europe. (n.d.). Coatings that stay looking good.
- Sigma-Aldrich. (n.d.). Compare 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol and similar items.
- U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.
- Sigma-Aldrich. (n.d.). Product Page for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.
- Sigma-Aldrich. (n.d.). Safety and Properties for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.
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An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol
Abstract
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, hereafter referred to as BZDP, is a multifunctional organic compound primarily utilized as a high-performance ultraviolet (UV) light absorber and antioxidant. Its molecular architecture, featuring a hydroxyphenyl group bonded to a benzotriazole moiety, endows it with a dual-action protective mechanism. This guide elucidates the core physicochemical processes that underpin its function: a highly efficient, photostable UV absorption cycle mediated by Excited-State Intramolecular Proton Transfer (ESIPT), and a potent antioxidant capacity driven by the hindered phenolic group. We will explore the causality behind these mechanisms, present detailed experimental protocols for their evaluation, and discuss the compound's toxicological profile based on available data. This document serves as a comprehensive technical resource for professionals engaged in materials science, industrial chemistry, and stabilizer development.
Introduction and Chemical Identity
BZDP is a member of the hydroxyphenyl benzotriazole (HBT) class of UV absorbers, which are critical additives in polymers, coatings, cosmetics, and industrial fluids to prevent degradation caused by exposure to UV radiation and oxidative stress. The molecule's efficacy stems from its unique combination of a UV-absorbing benzotriazole core, a radical-scavenging phenolic group, and a long dodecyl chain that ensures high solubility in organic media and low volatility.
Table 1: Chemical and Physical Properties of BZDP
| Property | Value | Reference(s) |
| Chemical Name | 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol | Sigma-Aldrich |
| CAS Number | 125304-04-3 (for branched and linear dodecyl) | Sigma-Aldrich |
| Molecular Formula | C₂₅H₃₅N₃O | Sigma-Aldrich |
| Molecular Weight | 393.56 g/mol | Sigma-Aldrich |
| Appearance | Yellow, viscous liquid | Tintoll |
| Solubility | Insoluble in water; soluble in organic solvents (toluene, etc.) | Sigma-Aldrich |
| Density | ~0.911 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | >545 °C at 760 mmHg | Echemi |
| Flash Point | >230 °F (>110 °C) | Sigma-Aldrich |
Core Mechanism of Action: A Dual-Pronged Approach
The protective capabilities of BZDP are not monolithic; they arise from two distinct, yet complementary, chemical processes occurring within the same molecule.
UV Absorption via Excited-State Intramolecular Proton Transfer (ESIPT)
The primary function of BZDP is to intercept harmful UV radiation and dissipate the energy as harmless thermal energy. This is achieved through a rapid and reversible photochemical cycle known as ESIPT.[1] The structural arrangement of the phenolic hydroxyl group in close proximity to a nitrogen atom on the benzotriazole ring is critical for this process.[2]
The ESIPT Cycle:
-
Ground State (Enol Form): In its normal state, the molecule exists in an "enol" tautomeric form, stabilized by an intramolecular hydrogen bond.
-
UV Photon Absorption: Upon absorbing a UV photon (typically in the 300-400 nm range), the molecule is promoted to an electronically excited state (S1).[3] This excitation triggers a charge transfer from the electron-rich phenol ring to the benzotriazole ring.[4][5]
-
Ultrafast Proton Transfer: In the excited state, the basicity of the benzotriazole nitrogen increases, leading to an almost instantaneous (femtosecond to picosecond timescale) transfer of the phenolic proton to the nitrogen atom.[2] This creates an excited "keto" tautomer.
-
Non-Radiative Decay: The excited keto form is unstable and rapidly decays back to its ground state through non-radiative pathways (vibrational relaxation), releasing the absorbed energy as heat into the surrounding matrix.[6]
-
Reverse Proton Transfer: Once in the ground state, the keto form is energetically unfavorable, and the proton rapidly transfers back to the phenolic oxygen, regenerating the original enol structure.
This entire cycle is exceptionally fast and efficient, allowing a single molecule of BZDP to dissipate the energy of thousands of UV photons without undergoing significant chemical degradation, which accounts for its high photostability.[3]
Caption: The ESIPT cycle of BZDP for UV photostabilization.
Antioxidant Activity via Hindered Phenol Radical Scavenging
Independent of its UV absorption capability, BZDP acts as a primary antioxidant. This function is attributed to its hindered phenolic structure, which is analogous to well-known antioxidants like Butylated Hydroxytoluene (BHT).[7][8] Oxidative degradation in materials is a chain reaction propagated by highly reactive free radicals (R•). Hindered phenols interrupt this cycle.
The Radical Scavenging Mechanism:
-
Chain Initiation: Heat, light, or impurities can cause the formation of an initial free radical (R•) within a material.
-
Chain Propagation: This radical reacts with oxygen to form a peroxyl radical (ROO•), which then abstracts a hydrogen from another molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), continuing the damaging cycle.
-
Chain Termination: BZDP donates the hydrogen atom from its phenolic hydroxyl (-OH) group to the peroxyl radical (ROO•). This neutralizes the reactive radical, terminating the chain reaction.[9]
-
Stabilization: The resulting BZDP phenoxyl radical is highly stabilized by resonance within the benzene ring and by the bulky dodecyl and benzotriazole groups (steric hindrance).[7] This stability prevents the phenoxyl radical from initiating a new oxidation chain, effectively acting as a "radical sink."
Caption: Free radical scavenging mechanism of the hindered phenol in BZDP.
Experimental Protocols for Functional Validation
To empirically validate the dual-action mechanism of BZDP, standardized laboratory procedures can be employed. The following protocols provide a framework for assessing its UV absorption and antioxidant properties.
Protocol: Characterization of UV Absorption by UV-Vis Spectrophotometry
This protocol determines the wavelength range of UV absorption and the molar absorptivity of BZDP, confirming its efficacy as a UV absorber.
Objective: To obtain the UV-Vis absorption spectrum of BZDP.
Materials:
-
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (BZDP)
-
Spectrophotometric grade solvent (e.g., Toluene, Chloroform, or Ethanol)
-
Dual-beam UV-Vis spectrophotometer[10]
-
Matched quartz cuvettes (1 cm path length)[11]
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of BZDP and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 1.0 and 1.5. This ensures the measurement is within the linear range of the Beer-Lambert law.[10]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 250 nm to 500 nm).[12]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the BZDP working solution, and then fill it. Place it back into the sample holder.
-
Spectrum Acquisition: Scan the sample across the same wavelength range. The resulting plot of absorbance vs. wavelength is the UV-Vis spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). This peak, typically between 300-400 nm for HBTs, confirms its function as a UVA/UVB absorber.[3]
Protocol: Evaluation of Antioxidant Activity by DPPH Radical Scavenging Assay
This colorimetric assay quantifies the capacity of BZDP to scavenge free radicals, confirming its antioxidant function.[13]
Objective: To determine the IC₅₀ value (the concentration required to scavenge 50% of radicals) of BZDP.
Materials:
-
BZDP
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Positive control (e.g., BHT, Ascorbic Acid, or Trolox)[14]
-
96-well microplate reader or spectrophotometer
-
Micropipettes
Procedure:
-
DPPH Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light, exhibiting a deep violet color.[15]
-
Sample Preparation: Prepare a stock solution of BZDP in methanol (e.g., 1 mg/mL). From this, create a series of serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Prepare the same concentrations for the positive control.
-
Assay Reaction: In a 96-well plate, add 50 µL of each sample dilution to different wells. Then, add 150 µL of the DPPH solution to each well.[15]
-
Control Wells: Prepare a blank well containing 200 µL of methanol and a control well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[16] The violet color will fade to yellow in the presence of an antioxidant.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of BZDP.
-
Determine the IC₅₀ value from the graph. A lower IC₅₀ value indicates higher antioxidant activity.[17]
-
Table 2: Illustrative Antioxidant Activity Data
Note: The following data are hypothetical and serve for illustrative purposes, as specific IC₅₀ values for BZDP are not widely published. They are based on typical values for hindered phenolic antioxidants.
| Compound | DPPH Assay IC₅₀ (µM) | Reference(s) |
| BZDP (Illustrative) | ~75 | Based on similar phenols[17] |
| BHT (Control) | ~68 | [17] |
| Ascorbic Acid (Control) | ~50 | [17] |
Summary
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a sophisticated stabilizer that provides comprehensive protection through two well-defined, powerful mechanisms. Its benzotriazole core executes a highly efficient, photochemically stable cycle of UV energy absorption and harmless dissipation, while its hindered phenolic moiety acts as a potent free-radical scavenger to terminate oxidative chain reactions. This dual functionality makes it an invaluable tool for enhancing the durability and lifespan of a wide array of materials. The experimental protocols detailed herein provide a robust framework for researchers to quantify and validate these critical performance attributes.
References
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Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]
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Amfine Chemical Corporation. Hindered Phenols | Antioxidants for Plastics. amfine.com. [Link]
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Lhiaubet-Vallet, V., et al. (2004). Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. PubMed. [Link]
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Do, T. T., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
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Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]
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Liu, Y., et al. (2015). Excited State Intramolecular Proton Transfer of a Chromophore Linked to Benzotriazole Derivatives. MDPI. [Link]
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Li, J., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC - NIH. [Link]
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Lhiaubet-Vallet, V., et al. (2004). Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society. [Link]
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Woessner, G., et al. (1985). Ultraviolet stabilizers of the 2-hydroxyphenylbenzotriazole class - influence of the solvent on the absorption spectra and photochemical deactivation mechanism. ACS Publications. [Link]
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Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association. [Link]
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Tanimoto, H., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]
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Suhadolnik, J. C., et al. (2025). Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer. ResearchGate. [Link]
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Kupka, T., et al. (2020). Spectra and Photorelaxation of Hydroxyphenyl-benzotriazole-Type UV Absorbers: From Monomers to Nanoparticles. PubMed. [Link]
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Boughendjioua, H., & Djeddi, N. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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da Rosa, G. S., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
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The Unseen Guardian: A Technical Guide to the Photostabilizer 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
A Senior Application Scientist's Field Guide for Researchers and Formulation Professionals
In the landscape of material science, cosmetics, and polymer chemistry, the fight against photodegradation is a critical endeavor. The integrity, efficacy, and aesthetic appeal of a product can be compromised by exposure to ultraviolet (UV) radiation. This guide provides an in-depth technical overview of a powerful tool in this fight: the UV absorber known as 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Intended for researchers, scientists, and formulation professionals, this document moves beyond a simple datasheet to offer a deeper understanding of its identity, mechanism, and practical application, grounded in established scientific principles.
Correct Identification of a Versatile Stabilizer
A significant point of confusion in literature and commercial listings surrounds the core chemical structure of the compound associated with CAS Number 125304-04-3. While the user query specified a benzothiazole moiety, the overwhelming majority of technical data, safety sheets, and commercial products linked to this CAS number identify the compound as a benzotriazole derivative.
-
User Query Structure: 2-(2H-Benzothia zol-2-yl)-6-(dodecyl)-4-methylphenol
-
Dominant Literature & CAS Registry (125304-04-3): 2-(2H-Benzotria zol-2-yl)-6-dodecyl-4-methylphenol
The key difference lies in the five-membered heterocyclic ring: a benzothiazole contains sulfur and nitrogen, while a benzotriazole contains three nitrogen atoms. For the purpose of scientific accuracy and alignment with established regulatory and commercial data, this guide will focus on the benzotriazole structure, which is correctly identified by CAS No. 125304-04-3. It is imperative for researchers to verify the structure and associated CAS number of their materials to ensure correct application and adherence to safety protocols.
This compound is known by a variety of synonyms and trade names, reflecting its widespread use across industries.
| Identifier Type | Value |
| IUPAC Name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol |
| CAS Number | 125304-04-3[1][2][3] |
| Common Synonyms | BENZOTRIAZOLYL DODECYL p-CRESOL[3][4][5] |
| Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear[6][7] | |
| Commercial Trade Names | Tinuvin® 571[4][8][9] |
| PowerSorb™ 571 | |
| UV-571[3][10] | |
| SONGSORB CS171[3][10] |
Mechanism of Action: An Intramolecular Energy Funnel
The efficacy of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol as a UV absorber lies in its molecular structure, which is engineered to harmlessly dissipate high-energy UV radiation. The mechanism is a sophisticated process of excited-state intramolecular proton transfer (ESIPT).[11]
-
UV Absorption: The benzotriazole moiety acts as a chromophore, strongly absorbing UV radiation across a broad range, typically from 300 to 400 nm.[1][12]
-
Excited State Formation: Upon absorbing a UV photon, the molecule is promoted to an electronically excited state.
-
Intramolecular Proton Transfer: The molecule's geometry allows for an ultrafast, reversible transfer of the proton from the ortho-hydroxyl group to one of the nitrogen atoms on the adjacent benzotriazole ring. This creates a transient, lower-energy keto-type tautomer.[2][11]
-
Energy Dissipation: The tautomer rapidly returns to its original, more stable enol-form ground state. The energy absorbed from the UV photon is released not as damaging radiation, but as harmless, low-energy heat into the surrounding matrix.[2][11]
This entire cycle occurs within picoseconds, allowing a single molecule to undergo thousands of these cycles without significant degradation. This photophysical process acts as a highly efficient energy sink, intercepting UV rays before they can generate free radicals and initiate the degradation of the host polymer or formulation.
Caption: Generalized workflow for the synthesis of hydroxyphenyl benzotriazole UV absorbers.
Applications in Research and Industry
The primary utility of this compound is as a light stabilizer. Its liquid form, low volatility, and high compatibility make it exceptionally versatile.
-
Polymers & Plastics: It is widely used in materials like PVC, polyurethanes (PUR), polymethyl methacrylate (PMMA), and polyolefins to prevent yellowing, cracking, and loss of gloss. [9]* Coatings & Adhesives: In clear coats, varnishes, and adhesives, it protects both the coating itself and the underlying light-sensitive substrate (e.g., wood, plastic) from degradation. [9][13]* Cosmetic Formulations: It is used to protect light-sensitive ingredients within cosmetic products, such as fragrances, colorants, and natural extracts, thereby extending shelf-life and maintaining product quality. It acts as a formulation stabilizer, not as an active sunscreen ingredient for skin. [4] Relevance to Drug Development Professionals:
While direct use as a stabilizer for Active Pharmaceutical Ingredients (APIs) in final dosage forms is not widely documented in public literature, its role is highly relevant in the broader context of pharmaceutical development:
-
Packaging Protection: It can be incorporated into polymeric packaging materials (e.g., plastic bottles, films, containers) to protect light-sensitive drugs from degradation by filtering UV rays that penetrate the packaging.
-
Excipient Stabilization: Light-sensitive excipients within a formulation, such as colorants or polymers used in controlled-release coatings, can be protected by its inclusion.
-
Device Components: For drug-device combination products, plastic components that are exposed to light can be stabilized to ensure mechanical integrity and prevent the leaching of degradants.
Toxicology and Safety Profile
Toxicological data suggests the compound has low acute toxicity. However, as with any chemical, proper handling is essential.
-
Acute Toxicity: Studies indicate low acute toxicity.
-
Irritation: Prolonged or repeated exposure may cause mild irritation to the skin, eyes, and respiratory tract.
-
Environmental: The compound is classified as toxic to aquatic life with long-lasting effects (H411), necessitating proper disposal and avoidance of environmental release. [3]* 90-Day Study: A 90-day repeated oral toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of <100 mg/kg/day in males (due to effects on blood coagulation and kidneys) and 1000 mg/kg/day in females.
Researchers and formulators must always consult the latest Safety Data Sheet (SDS) provided by the manufacturer for comprehensive handling, storage, and emergency information.
References
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How do UV absorbers work? - Raytop Chemical. (2022, July 12). Retrieved from [Link]
-
Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021, October 21). Retrieved from [Link]
-
Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Benzotriazole UV Absorber - Tintoll. Retrieved from [Link]
-
Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics - ResearchGate. (2025, August 9). Retrieved from [Link]
-
2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol - PMC - NIH. Retrieved from [Link]
-
Maximize UV Protection with BASF's Tinuvin 571: Trusted Light Stabilizer from Top Manufacturer. Retrieved from [Link]
- US7655805B2 - Method for synthesizing benzotriazole - Google Patents.
-
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, >99% (GC), Certified, 100ml - Chemsavers. Retrieved from [Link]
-
Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- - Substance Details - SRS | US EPA. Retrieved from [Link]
-
benzotriazolyl dodecyl p-cresol, 125304-04-3 - The Good Scents Company. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Introduction: The Significance of Substituted Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds renowned for their diverse chemical reactivity and broad spectrum of biological and industrial activities.[1] Their rigid, fused-ring structure imparts unique photophysical properties, making them exceptional candidates for various applications. The specific compound of interest, 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, has garnered significant attention as a high-performance UV light absorber and antioxidant.[2][3][4] The strategic incorporation of a long dodecyl chain enhances its solubility in organic media and polymer matrices, while the phenolic group provides antioxidant capabilities.
This compound is primarily utilized as a stabilizer in plastics, polymers, coatings, and cosmetic formulations, where it protects materials from degradation caused by UV radiation and oxidative stress.[2][5][6] It imparts outstanding light stability with minimal color impartation to the substrate.[3][]
This document provides a detailed, field-proven protocol for the synthesis of this molecule, grounded in the established condensation reaction between 2-aminothiophenol and a corresponding salicylaldehyde derivative. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Note on Nomenclature: While the requested topic specifies a benzothiazole, the associated CAS number (125304-04-3) is frequently linked in commercial databases to the structurally related benzotriazole derivative.[4][5][6][8] This guide is dedicated to the synthesis of the benzothiazole structure as requested, via the chemically definitive condensation of 2-aminothiophenol.
Principle of the Reaction: Condensation and Oxidative Cyclization
The synthesis is achieved through a robust and widely-used method for forming the benzothiazole ring system: the condensation of 2-aminothiophenol with an appropriate aldehyde. In this case, the precursor is 3-dodecyl-5-methylsalicylaldehyde.
The reaction proceeds in two key stages:
-
Schiff Base Formation: The nucleophilic amino group (-NH₂) of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to yield a Schiff base (imine).
-
Intramolecular Cyclization & Aromatization: The nearby thiol group (-SH) then performs a nucleophilic attack on the imine carbon. The resulting heterocyclic intermediate subsequently undergoes oxidation (often facilitated by air or a mild oxidant) to form the stable, aromatic benzothiazole ring.
This reaction can be catalyzed by various agents, including acids, or can proceed thermally.[9][10] The protocol detailed below utilizes a straightforward thermal approach in a suitable high-boiling solvent.
Figure 1: Conceptual overview of the synthesis pathway.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 10 grams of the final product. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (mmol) | Mass/Volume | Purity |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | 137-07-5 | 30.0 | 3.76 g | >98% |
| 3-Dodecyl-5-methylsalicylaldehyde | C₂₀H₃₂O₂ | 304.47 | N/A | 27.0 | 8.22 g | >97% |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | - | 50 mL | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | - | 200 mL | Reagent Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | - | 300 mL | HPLC Grade |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | - | 500 mL | HPLC Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - | ~10 g |
Note: 3-Dodecyl-5-methylsalicylaldehyde is not a common stock chemical and may need to be synthesized separately via formylation of 2-dodecyl-4-methylphenol.
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermocouple or thermometer
-
Nitrogen gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry.
-
Add 3-dodecyl-5-methylsalicylaldehyde (8.22 g, 27.0 mmol) and anhydrous DMSO (50 mL) to the flask.
-
Begin stirring and gently purge the system with nitrogen gas. Justification: An inert atmosphere prevents the oxidation of 2-aminothiophenol, which is sensitive to air.
-
-
Reagent Addition and Reaction:
-
In a separate beaker, dissolve 2-aminothiophenol (3.76 g, 30.0 mmol) in a minimal amount of DMSO if necessary, or add it directly as a liquid.
-
Slowly add the 2-aminothiophenol to the stirring solution in the flask at room temperature. A slight molar excess of the aminothiophenol is used to ensure complete consumption of the aldehyde.
-
Once the addition is complete, begin heating the reaction mixture to 120-130 °C. The reaction is often carried out under reflux conditions in solvents like DMSO.[9]
-
Maintain this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[11][12]
-
Prepare a TLC developing chamber with a solvent system of Ethyl Acetate/Hexane (e.g., 20:80 v/v).
-
Spot a sample of the initial reaction mixture and samples taken hourly on a TLC plate.
-
The disappearance of the aldehyde spot and the appearance of a new, UV-active product spot indicates the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water. A solid precipitate or an oily layer should form.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous mixture three times with ethyl acetate (100 mL each). Justification: Ethyl acetate is a suitable organic solvent to dissolve the product while being immiscible with water, allowing for efficient separation.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution) to remove residual DMSO and impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
The primary method for purification is recrystallization or column chromatography.[2]
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified solid by vacuum filtration.
-
Column Chromatography (if needed): If the product remains oily or impure after recrystallization, purify it using a silica gel column with a gradient elution system, starting with pure n-hexane and gradually increasing the polarity with ethyl acetate.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[1][11][13]
-
Appearance: White to light yellow crystalline powder or viscous liquid.[2]
-
¹H-NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons (δ 7.0-8.0 ppm), phenolic -OH (broad singlet, δ ~5-6 ppm), methyl group protons (singlet, δ ~2.3 ppm), and dodecyl chain protons (multiplets, δ 0.8-2.7 ppm).
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (~3400 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), C=N stretching (~1610 cm⁻¹), and aromatic C=C stretching (~1450-1580 cm⁻¹).
-
Mass Spectrometry (ESI-MS): Calculated for C₂₅H₃₅NOS: [M+H]⁺ = 398.25. Found: m/z consistent with the expected molecular ion peak.
Workflow and Data Summary
Figure 2: Step-by-step experimental workflow diagram.
Table of Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Solvent | Anhydrous DMSO | High boiling point suitable for thermal reaction; dissolves reactants. |
| Temperature | 120 - 130 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4 - 6 hours | Typical duration for completion, confirmed by TLC monitoring. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the thiol group in the starting material. |
| Purification | Recrystallization/Column | Effective methods for removing unreacted starting materials and byproducts. |
| Expected Yield | 65 - 85% | Typical yield range for this type of condensation reaction. |
Safety and Handling
-
2-Aminothiophenol: This compound is toxic if swallowed, corrosive, and can cause severe skin burns and eye damage. It is also harmful to aquatic life. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Handle with care and avoid skin contact.
-
General Precautions: The reaction involves heating flammable organic solvents. Ensure there are no ignition sources nearby and that the heating mantle is properly regulated. Prepare for proper waste disposal according to institutional guidelines.
References
-
Abdul Baqi, R. A., et al. (2025). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15. Retrieved from [Link]
-
Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(1), 433-441. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. Retrieved from [Link]
-
Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-162. Retrieved from [Link]
-
Tintoll. (n.d.). This compound CAS No. 125304-04-3. Retrieved from [Link]
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Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Benzotriazolyl Dodecyl p-Cresol. Retrieved from [Link]
-
Gong, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear. Retrieved from [Link]
-
Lee, A. S.-Y., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 285-290. Retrieved from [Link]
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Applications of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol in polymers
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Application Notes and Protocols: Utilizing 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol as a High-Performance UV Stabilizer
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3) as a ultraviolet (UV) light stabilizer. These application notes detail the physicochemical properties, mechanism of action, and formulation guidelines for incorporating this additive into various polymeric systems. Detailed, step-by-step protocols for both the incorporation of the stabilizer into a polymer matrix and the subsequent evaluation of its performance via accelerated weathering are provided to ensure reliable and reproducible results.
Introduction: The Challenge of UV Degradation in Polymeric Materials
Exposure to sunlight and artificial UV radiation sources poses a significant threat to the longevity and performance of polymeric materials. This UV exposure initiates a process known as photodegradation, where the energy from UV photons breaks the chemical bonds within the polymer structure.[1][2] This degradation manifests as undesirable changes in the material, including:
-
Discoloration and Yellowing: Alteration of chromophores within the polymer leads to a loss of aesthetic appeal.[3]
-
Loss of Mechanical Integrity: Chain scission and cross-linking can cause materials to become brittle, crack, or lose tensile strength.[1][3]
-
Surface Defects: The appearance of surface cracking and chalking compromises both the look and function of the final product.
To counteract these effects, UV stabilizers are incorporated into the polymer matrix.[1][4] These additives function by absorbing or scattering harmful UV radiation, thus protecting the polymer from its damaging effects.[2][4][5] this compound, a member of the hydroxyphenyl-benzotriazole class, is a highly effective liquid UV absorber designed for this purpose.[6][7][8]
Profile of this compound
This UV stabilizer, also known by trade names such as Tinuvin 571 and PowerSorb™ 571, is a low-volatility liquid that offers excellent compatibility with a wide range of polymers.[6][9] Its liquid form facilitates easy handling and incorporation into various systems without issues of crystallization.[8]
Physicochemical Properties
A summary of the key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 125304-04-3 | [7][9][10] |
| Molecular Formula | C₂₅H₃₅N₃O | [6][11][] |
| Molecular Weight | 393.57 g/mol | [11][13] |
| Appearance | White to light yellow crystalline powder or viscous yellow liquid | [7][9][11] |
| Boiling Point | >350 °C | [10][][14] |
| Flash Point | >230 °F | [10][13] |
| Density | ~0.911 - 1.07 g/cm³ at 20-25 °C | [7][10][][13] |
| Water Solubility | Insoluble (<0.01 ppm at 20 °C) | [10][13] |
| Solubility | Soluble in many common organic solvents like acetone, chloroform, and ethyl acetate.[7][8] | [7][8] |
Mechanism of Action
This compound belongs to the class of UV absorbers. Its primary function is to absorb incident UV radiation in the 280-400 nm range and dissipate it as harmless thermal energy.[5] This process occurs through a rapid tautomerization of the molecule, preventing the high-energy photons from reaching and damaging the polymer backbone.
Caption: Mechanism of UV absorption and energy dissipation.
Applications
The excellent solubility and compatibility of this UV stabilizer make it suitable for a wide array of applications.[9] It is particularly effective in:
-
Coatings: Including automotive and industrial coatings where high gloss and color retention are critical.[8]
-
Plastics and Polymers: Such as thermoplastic polyurethanes (PUR), polyvinyl chloride (PVC), polymethyl methacrylate (PMMA), and polyolefins.[6][9]
-
Adhesives and Sealants: To prevent degradation and maintain bond strength upon outdoor exposure.[6]
-
Fibers: Including spin finishes for polyamide (PA), polyethylene terephthalate (PET), and polypropylene (PP) fibers.[6][9]
Experimental Protocols
The following protocols provide a standardized framework for incorporating and evaluating the performance of this compound.
Protocol 1: Incorporation into a Polymer Matrix (Example: Polypropylene)
This protocol describes the melt compounding of the UV stabilizer into polypropylene (PP), a widely used thermoplastic.
Objective: To achieve a homogeneous dispersion of the UV stabilizer within the PP matrix.
Materials & Equipment:
-
Polypropylene (PP) pellets (e.g., homopolymer, MFI 10-20 g/10 min)
-
This compound (liquid form)
-
Twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Injection molding machine or compression molder for specimen preparation
Procedure:
-
Drying: Dry the PP pellets in a dehumidifying dryer at 80-90°C for 2-4 hours to remove any residual moisture.
-
Concentration Calculation: Determine the desired loading level of the UV stabilizer. Typical concentrations range from 0.1% to 1.0% by weight, depending on the application and desired level of protection.[7] For this protocol, a target of 0.5% wt/wt will be used.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for PP (e.g., 180°C to 220°C from feed zone to die). Set the screw speed (e.g., 200-300 RPM).
-
Feeding:
-
Use a primary gravimetric feeder for the PP pellets.
-
Use a secondary, high-precision liquid injection pump to introduce the liquid UV stabilizer into a downstream port of the extruder barrel. This ensures better mixing and avoids thermal degradation of the additive in the initial heating zones.
-
-
Melt Compounding: The molten polymer and UV stabilizer are intimately mixed by the shearing action of the extruder screws.
-
Pelletization: The extrudate (molten strand) is cooled in a water bath and then cut into pellets by the strand pelletizer.
-
Specimen Preparation: The compounded pellets are dried again and then used to produce test specimens (e.g., plaques or tensile bars) via injection molding or compression molding according to standard procedures (e.g., ASTM D3641).
-
Control Sample: Prepare a control batch of PP without the UV stabilizer using the exact same processing conditions.
Protocol 2: Performance Evaluation via Accelerated Weathering
This protocol outlines the procedure for evaluating the effectiveness of the incorporated UV stabilizer using an accelerated weathering chamber.
Objective: To simulate the damaging effects of long-term outdoor exposure and quantify the performance of the UV stabilizer.[15]
Materials & Equipment:
-
Test specimens (with and without UV stabilizer) from Protocol 1.
-
Accelerated weathering chamber (e.g., Xenon-arc or QUV fluorescent).[16][17]
-
Spectrocolorimeter or spectrophotometer.
-
Gloss meter.
-
Universal testing machine for mechanical property evaluation.
Procedure:
-
Initial Characterization: Before exposure, measure and record the initial properties of both the stabilized and control specimens:
-
Color: Use a spectrocolorimeter to measure the CIE Lab* values.
-
Gloss: Measure the 60° gloss value according to ASTM D523.
-
Mechanical Properties: Measure tensile strength and elongation at break according to ASTM D638.
-
-
Accelerated Weathering Exposure:
-
Mount the specimens in the weathering chamber.
-
Select an appropriate test cycle based on relevant standards such as ASTM G155 (for Xenon-arc) or ASTM G154 (for fluorescent UV).[17][18] A common cycle might involve alternating periods of UV exposure, heat, and moisture (condensation or water spray).[15][16]
-
Example Cycle (ASTM G155, Cycle 1): 102 minutes of light at 60°C, followed by 18 minutes of light and water spray. Irradiance set at 0.55 W/m² at 340 nm.
-
-
Periodic Evaluation: Remove the specimens from the chamber at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
-
Post-Exposure Characterization: At each interval, re-measure the color, gloss, and mechanical properties of the exposed specimens.
-
Data Analysis:
-
Calculate the change in color (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
-
Calculate the percentage of gloss retention.
-
Calculate the percentage of tensile strength and elongation retention.
-
Compare the results of the stabilized samples to the control samples. A significantly lower rate of property change in the stabilized samples indicates effective UV protection.
-
Caption: Workflow for UV stabilizer evaluation.
Safety and Handling
As a matter of good industrial hygiene and safety practice, the following precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[19]
-
Ventilation: Handle in a well-ventilated area to minimize inhalation of any vapors.[20]
-
Spill Response: In case of a spill, collect the spillage.[21] Avoid release to the environment as the substance is toxic to aquatic life with long-lasting effects.[11][21]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[19][21][22]
Conclusion
This compound is a highly effective, versatile, and easy-to-handle liquid UV absorber. Its strong absorption of UV radiation, coupled with low volatility and excellent polymer compatibility, makes it an ideal choice for protecting a wide range of materials from photodegradation. By following the detailed protocols outlined in this guide, researchers and formulators can systematically incorporate and validate the performance of this stabilizer, leading to the development of more durable and long-lasting products.
References
- Vertex AI Search. Accelerated Weathering Test As Per ASTM D4364 - Kiyo R&D.
- ASTM International.
- Guidechem. This compound.
- Micom Laboratories. ASTM D2565 Xenon-Arc Outdoor UV Testing for Plastics.
- Intertek. Accelerated Weathering Testing for Plastics and Polymers.
- Element Materials Technology. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892.
- ChemicalBook. This compound | 125304-04-3.
- Echemi. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.
- Bioray Chemical Co., Ltd. BIOSORB® 571|125304-04-3.
- Echemi. Phenol, 2-(2H-benzotriazol-2-yl)
- Tintoll. This compound CAS No. 125304-04-3.
- GO YEN CHEMICAL INDUSTRIAL CO LTD. GOYENCHEM UV-5571 UV Absorber CAS No. 125304-04-3.
- BASF. Tinuvin 171.
- Wikipedia. Ultraviolet–visible spectroscopy.
- Italmaster.
- Hamiico.
- Guidechem. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)
- YouTube. UV Vis Spectroscopy for absorbance.
- BB FABRICATION.
- Sigma-Aldrich.
- BOC Sciences. CAS 125304-04-3 -(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.
- Michigan State University. Visible and Ultraviolet Spectroscopy.
- Angene Chemical.
- Americhem.
- Technology Networks.
- Milliken. Best Practices for UV Protection in Engineering Plastics.
- Chemsrc. CAS#:125304-04-3 | 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.
- ChemicalBook. This compound Usage And Synthesis.
- Wisconsin Centers for Nanoscale Technology. Ultraviolet-Visible Spectroscopy (UV-Vis).
- DB-Chem. This compound.
- Wellt Chemicals. UV Stabilizer Additive for Polymers & Plastics: UV Light Protection.
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HPLC analysis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
An Application Note for the HPLC Analysis of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Senior Application Scientist's Foreword
This document provides a comprehensive guide for the quantitative analysis of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a high-performance UV absorber, using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective extends beyond presenting a mere protocol. Instead, this note is structured to provide a logical framework for the method, explaining the causality behind each instrumental and chemical choice. The methodology is designed to be robust and self-validating, ensuring that researchers, quality control analysts, and drug development professionals can implement and adapt it with confidence.
A Note on Chemical Identity: The target analyte is identified by the CAS Number 125304-04-3. While the user-specified topic mentions "Benzothiazol," this CAS number and associated literature predominantly correspond to the benzotriazole structure: 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol. This guide is developed for the compound linked to this CAS number. This distinction is critical for accurate analysis.
Analyte Overview and Physicochemical Properties
2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a liquid benzotriazole UV light absorber widely used to protect various materials from degradation due to UV light exposure.[1][2] Its efficacy is rooted in its molecular structure, but this same structure presents a significant challenge for chromatographic analysis. The molecule possesses a highly nonpolar dodecyl chain, making it practically insoluble in water and highly soluble in organic solvents.[1][3] This pronounced lipophilicity is the central factor governing the entire analytical strategy.
| Property | Value | Source |
| Chemical Name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol | [1][4] |
| CAS Number | 125304-04-3 | [1][4] |
| Molecular Formula | C₂₅H₃₅N₃O | [1][4] |
| Molecular Weight | 393.57 g/mol | [1][4] |
| Appearance | Yellowish, viscous liquid | [5] |
| Water Solubility | Insoluble (<0.01 ppm at 20 °C) | [1][3][6] |
| LogP | 8.9 (estimated) | [4] |
| Key Function | UV Absorber / Light Stabilizer | [2][5] |
Principle of Chromatographic Separation
The Challenge: The analyte's high LogP and long alkyl chain signify extreme non-polarity.[4] When introduced into a chromatographic system, it will have a very strong affinity for nonpolar environments.
The Solution: Reversed-Phase HPLC (RP-HPLC) This technique is the unequivocal choice for separating nonpolar compounds.[7][8] The core principle relies on partitioning the analyte between a nonpolar stationary phase and a more polar mobile phase.
-
Stationary Phase: A nonpolar, hydrophobic surface is required. An octadecylsilane (C18) bonded silica column is the industry standard and the logical starting point, offering the highest degree of nonpolar character to effectively retain the analyte.[7][8]
-
Mobile Phase: A polar solvent system is used to elute the analyte from the C18 column. The "elution strength" is determined by the proportion of organic solvent; a higher organic content results in a less polar mobile phase, which more effectively competes with the stationary phase for the analyte, thus accelerating its elution.[9]
Due to the analyte's extreme hydrophobicity, a high concentration of a strong organic solvent is necessary. A gradient elution—where the concentration of the organic solvent is increased during the run—is employed to ensure the analyte is eluted as a sharp, symmetrical peak in a reasonable timeframe.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (ACN), HPLC Grade
-
Tetrahydrofuran (THF), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol reference standard.
-
Reagent and Standard Preparation
-
Mobile Phase A (MPA): HPLC Grade Water.
-
Mobile Phase B (MPB): A 50:50 (v/v) mixture of Acetonitrile and Tetrahydrofuran.
-
Sample Diluent: Mobile Phase B (50:50 ACN:THF).
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent. Mix thoroughly.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the Sample Diluent and mix thoroughly.
-
HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | 50:50 (v/v) Acetonitrile:Tetrahydrofuran |
| Gradient Program | 0.0 min: 90% B10.0 min: 100% B15.0 min: 100% B15.1 min: 90% B20.0 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 345 nm |
| Run Time | 20 minutes |
Step-by-Step Analytical Procedure
-
System Preparation: Set up the HPLC system according to the parameters in the table above.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (90% B) for at least 20 minutes or until a stable baseline is achieved.
-
Wavelength Optimization: Inject the Working Standard Solution and use the DAD to acquire the UV spectrum of the analyte peak. Determine the wavelength of maximum absorbance (λ-max), which is expected to be around 345 nm. Set this as the monitoring wavelength.
-
Blank Injection: Inject the Sample Diluent to ensure there are no interfering peaks from the solvent system.
-
Standard Injection: Inject the Working Standard Solution (100 µg/mL) to determine the retention time and peak area of the analyte.
-
Sample Analysis: Prepare the sample to be analyzed by dissolving it in the Sample Diluent to a concentration within the expected calibration range. Inject the prepared sample.
-
Data Processing: Integrate the peak corresponding to the analyte in both the standard and sample chromatograms. Quantify the amount of analyte in the sample by comparing its peak area to that of the standard.
Method Development and Scientific Justification
The provided method is a well-reasoned starting point. However, optimization may be necessary depending on the specific instrumentation and sample matrix.
Workflow for Method Development
The following diagram illustrates the logical flow for developing and optimizing the HPLC method for this nonpolar analyte.
Sources
- 1. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS#: 125304-04-3 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-(2 H -苯并三唑-2-基)-6-十二基-4-甲基苯酚 | Sigma-Aldrich [sigmaaldrich.com]
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- 5. This compound CAS No. 125304-04-3 | Tintoll [uvabsorber.com]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Quantification of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Abstract
This technical guide provides a comprehensive overview of the analytical standards and methodologies for the characterization and quantification of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol. This compound, a notable UV absorber, sees extensive use in the stabilization of polymers, coatings, and personal care products.[1][2][3][4] The protocols detailed herein are designed for researchers, quality control analysts, and formulation scientists, offering robust frameworks for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic characterization. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively.
Introduction and Compound Profile
This compound is a substituted benzothiazole that functions as a UV light stabilizer.[2][3] Its molecular structure, featuring a phenolic group, a benzothiazole moiety, and a long dodecyl chain, confers high solubility in many organic solvents and polymers, as well as a low volatility.[5] These properties are critical for its application in preventing photodegradation in various materials.[1][2] Accurate and precise analytical methods are paramount for quality control, stability testing, and regulatory compliance.
Compound Identity and Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 125304-04-3 | [2] |
| Molecular Formula | C₂₅H₃₅N₃O | [2][6] |
| Molecular Weight | 393.57 g/mol | [2][6] |
| Appearance | White to light yellow crystalline powder or low volatile liquid | [1] |
| Melting Point | >350 °C (literature) | [2][] |
| Density | ~0.911 g/mL at 25 °C (literature) | [2][6] |
| Solubility | Insoluble in water; soluble in many organic solvents | [2][6] |
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the premier technique for the routine quantification of this compound due to its high precision and suitability for non-volatile compounds. The long dodecyl chain and aromatic nature of the molecule make reversed-phase chromatography the logical choice.
Rationale for Method Design
A C18 stationary phase is selected for its hydrophobic character, which will provide strong retention for the nonpolar dodecyl chain. The mobile phase, a mixture of acetonitrile and water, allows for excellent separation. Acetonitrile is a strong organic solvent that will elute the analyte from the column. The addition of a small amount of acid (phosphoric or formic acid) is recommended to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times.[8] UV detection is appropriate due to the conjugated aromatic system of the benzothiazole and phenol rings.
Protocol: Quantitative Analysis by RP-HPLC
Objective: To determine the concentration of this compound in a sample matrix.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical standard of this compound (≥95.0% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
Sample solvent (e.g., acetonitrile or methanol)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~300-340 nm (based on UV spectra of similar benzothiazoles)[9][10] |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of the analytical standard in the sample solvent at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known quantity of the sample matrix in the sample solvent to achieve a theoretical concentration within the calibration range. Sonication may be required to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the calibration standards, followed by the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC quantification workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
For volatile impurities or in complex matrices where higher selectivity is needed, GC-MS is a powerful alternative. While the target compound has a high boiling point, its analysis by GC is feasible with appropriate instrumental parameters.
Rationale for Method Design
A high-temperature, low-bleed capillary column (e.g., DB-5ms) is necessary to withstand the temperatures required to elute the analyte. Splitless injection is employed to maximize sensitivity for trace analysis. The mass spectrometer provides definitive identification based on the analyte's mass spectrum and fragmentation pattern. For related benzotriazole UV absorbers, sample preparation often involves a liquid-liquid or solid-phase extraction followed by derivatization to improve volatility, though direct analysis of the native compound is often possible.[11]
Protocol: GC-MS Analysis
Objective: To identify and quantify this compound at trace levels.
Instrumentation and Materials:
-
GC-MS system with a heated transfer line
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium carrier gas (99.999% purity)
-
Analytical standard of this compound
-
Solvent for extraction and injection (e.g., dichloromethane, hexane)
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu (full scan) |
Procedure:
-
Standard Preparation: Prepare a stock solution (100 µg/mL) of the standard in the chosen solvent. Create working standards for instrument calibration.
-
Sample Preparation: Use a suitable extraction method (e.g., soxhlet, ultrasonic, or solid-phase extraction) to isolate the analyte from the matrix. Concentrate the extract to a known volume.
-
Analysis: Inject the standards and samples into the GC-MS.
-
Data Analysis: Identify the analyte peak by its retention time and mass spectrum. For quantification, use the extracted ion chromatogram of a characteristic ion to construct a calibration curve.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of the analytical standard and for elucidating the structure of unknown impurities or degradants.
UV-Visible Spectroscopy
The benzothiazole moiety results in strong UV absorption.[9][10] A UV-Vis spectrum can be used for rapid, semi-quantitative measurements and to determine the optimal wavelength for HPLC detection.
Protocol:
-
Dissolve the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to a concentration of approximately 10 µg/mL.
-
Record the absorbance spectrum from 200 to 400 nm.
-
The maximum absorption wavelength (λmax) is expected in the 300-340 nm region, characteristic of benzothiazole derivatives.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
Expected Characteristic Peaks:
-
O-H stretch (phenol): Broad peak around 3300-3500 cm⁻¹
-
C-H stretch (alkyl): Sharp peaks around 2850-2960 cm⁻¹
-
C=N and C=C stretch (aromatic/heterocycle): Peaks in the 1500-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the definitive methods for structural elucidation. While specific spectra for this compound are not widely published, predictable chemical shifts can be inferred.
Predicted ¹H NMR Features:
-
Aromatic protons: 7.0-8.0 ppm
-
Phenolic OH: A broad singlet, variable position
-
Dodecyl chain protons: 0.8-1.6 ppm (with a distinct triplet for the terminal methyl group)
-
Methylphenol protons: A singlet around 2.2-2.4 ppm
Stability-Indicating Method Development
A crucial aspect of drug development and product formulation is ensuring the analytical method can distinguish the active ingredient from its degradation products.[12][13] This is achieved through forced degradation studies.
Protocol Outline for Forced Degradation:
-
Prepare Solutions: Prepare solutions of the analyte in the chosen solvent.
-
Apply Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample protected from stress.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if the degradation products are resolved from the parent peak and the peak purity of the parent compound can be demonstrated (e.g., using a photodiode array detector).
Caption: Workflow for developing a stability-indicating method.
References
- Kavinda M Arachchige, et al. (2025). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents.
- ResearchGate.
- Vinay, K. K., et al. (2025). Synthesis, Computational, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives and Their Biological Potentials.
- Guidechem. This compound.
- Unife. (2020).
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- ChemicalBook. This compound.
- ChemicalBook. This compound | 125304-04-3.
- Echemi. Phenol, 2-(2H-benzotriazol-2-yl)
- Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.
- SIELC Technologies. (2018). Separation of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol on Newcrom R1 HPLC column.
- SmallMolecules.com. -(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.
- ChemicalBook. This compound(125304-04-3)IR.
- Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol analytical standard.
- Denghel, H., & Göen, T. (2022). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328)
- Tintoll. This compound CAS No. 125304-04-3.
- DHD (API). This compound.
- BOC Sciences. -(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.
- IJSDR. Stability indicating study by using different analytical techniques.
- YouTube. (2018).
- IJCRT.org. (2023).
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Application Notes & Protocols: Enhancing Adhesive Durability with 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the incorporation and evaluation of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol as a multifunctional stabilizer in adhesive systems. We delve into the scientific rationale, provide detailed formulation protocols, and outline robust methodologies for performance validation, enabling the development of more durable and reliable adhesive products.
Scientific Rationale & Mechanism of Action
The Challenge: Inherent Degradation of Adhesives
Organic polymers, the primary components of most adhesive systems, are susceptible to degradation from environmental stressors.[1] Autoxidation, a process initiated by factors like heat, light (particularly UV radiation), and mechanical stress, can lead to a cascade of undesirable changes.[1] This degradation manifests as discoloration, loss of tack, reduced bond strength, and embrittlement, ultimately causing premature failure of the adhesive bond.[2] Protecting the adhesive matrix from these degradation pathways is critical for ensuring long-term performance and reliability.[3]
A Multifunctional Solution: this compound
This compound (CAS: 125304-04-3) is an advanced additive designed to counteract key degradation mechanisms in polymeric systems.[4] Its efficacy stems from a unique molecular architecture that combines two distinct stabilizing functionalities.
-
Chemical Structure Analysis:
-
Hindered Phenol Moiety: The phenolic group acts as a primary antioxidant.[1][5] It readily donates its hydrogen atom to neutralize highly reactive free radicals, which are the propagating species in the oxidation cycle. This process forms a stable phenoxyl radical, effectively terminating the chain reaction and preventing further degradation of the polymer backbone.[5]
-
Benzothiazole Moiety: This heterocyclic component functions as a potent UV absorber.[4][6][7] It harmlessly dissipates incident UV radiation as thermal energy, preventing the photolytic cleavage of covalent bonds within the adhesive's polymer network—the primary initiation step for photo-oxidation.
-
Alkyl Groups (Dodecyl and Methyl): The long, nonpolar dodecyl chain imparts excellent solubility and compatibility with a wide range of adhesive polymers, including styrenic block copolymers, acrylics, and polyurethanes.[2][8] This ensures homogeneous dispersion without phase separation (blooming) and reduces volatility, keeping the stabilizer locked within the adhesive matrix during high-temperature processing and throughout the product's service life.[2][4][6]
-
Mechanism of Stabilization
The compound provides a dual-protection mechanism. The benzothiazole portion acts as a primary shield against UV energy, while the phenolic portion scavenges any free radicals that may form due to other stressors like heat or residual catalysts. This synergistic action provides comprehensive protection against both photo-initiated and thermo-oxidative degradation.
Caption: Dual-action stabilization mechanism.
Formulation & Incorporation Protocol
This section provides a practical, step-by-step guide for incorporating this compound into a model adhesive system. For this protocol, we will use a representative UV-curable, acrylic-based pressure-sensitive adhesive (PSA).
Materials & Equipment
| Category | Item |
| Chemicals | This compound |
| UV-curable acrylic oligomer (e.g., aliphatic urethane acrylate) | |
| Reactive monomer diluent (e.g., isobornyl acrylate) | |
| Tackifier resin (if required) | |
| Photoinitiator (e.g., TPO, BAPO) | |
| Control sample (formulation without the stabilizer) | |
| Equipment | Laboratory balance (0.001 g precision) |
| High-shear laboratory mixer or planetary centrifugal mixer | |
| Beakers, spatulas, and other standard lab glassware | |
| Film applicator or Byrd bar for coating | |
| UV curing system (conveyor or spot cure) | |
| Substrates | 2 mil chemically treated PET film |
| Stainless steel test panels |
Step-by-Step Formulation Procedure
The goal is to achieve a homogeneous dispersion of the stabilizer within the adhesive matrix before curing.[9] The recommended loading level is typically between 0.2% and 1.5% by weight of the total formulation, depending on the desired level of protection and end-use application.
-
Preparation of Control (Formulation A):
-
In a suitable mixing vessel, weigh and combine the acrylic oligomer, monomer diluent, and tackifier (if used).
-
Mix at low speed (e.g., 500 rpm) for 10 minutes or until the mixture is homogeneous.
-
Add the photoinitiator and continue mixing for an additional 15 minutes in a light-protected vessel until fully dissolved.
-
-
Preparation of Stabilized (Formulation B):
-
In a separate mixing vessel, weigh the acrylic oligomer and the required amount of this compound (e.g., for a 100g batch at 0.5% loading, add 0.5g).
-
Causality: Adding the liquid stabilizer to the oligomer first leverages the high viscosity to create sufficient shear for effective dispersion.
-
Mix at medium speed (e.g., 1000-1500 rpm) for 15 minutes until the stabilizer is fully incorporated and the mixture appears clear and uniform.
-
Add the monomer diluent and tackifier (if used) and mix for 10 minutes at low speed.
-
Add the photoinitiator and mix for a final 15 minutes in a light-protected vessel.
-
-
Degassing:
-
Place both formulations in a planetary centrifugal mixer or vacuum chamber to remove any entrapped air bubbles, which can cause coating defects.
-
-
Application & Curing:
-
Apply the adhesive formulations onto the PET film using a film applicator set to the desired thickness (e.g., 50 µm).
-
Cure the coated film by passing it through a UV curing system. The required UV dose (mJ/cm²) should be determined based on the photoinitiator package and desired adhesive properties.[9]
-
Safety & Handling
While toxicological data is limited, the compound is suggested to have low acute toxicity.[4] However, as with any industrial chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling and mixing should be performed in a well-ventilated area or fume hood.
Performance Evaluation Protocols
A self-validating testing protocol requires comparing the stabilized formulation against an unstabilized control, both initially and after accelerated aging.
Caption: Experimental workflow for validation.
Protocol 1: Initial Adhesive Bond Strength
Objective: To establish a baseline performance and ensure the additive does not negatively impact initial adhesion properties.
-
Methodology 1: 180° Peel Adhesion (ASTM D3330/D903):
-
Cut 25mm wide strips of the cured adhesive film.
-
Laminate the strips onto stainless steel test panels using a 2 kg roller.
-
Allow a dwell time of 20 minutes at standard conditions (23°C, 50% RH).
-
Mount the panel and the free end of the film in a tensile tester.
-
Peel the tape from the panel at a 180° angle at a speed of 300 mm/min.[10][11]
-
Record the average force required to peel the strip. Report in N/25mm.
-
-
Methodology 2: Static Shear Strength (ASTM D3654):
-
Cut 25mm x 25mm samples of the cured adhesive film.
-
Apply the sample to a stainless steel panel, creating a 25mm x 25mm overlap area.
-
Hang the panel vertically and attach a specified weight (e.g., 1 kg) to the bottom of the film.
-
Record the time until the sample fails (falls off). Report in minutes.
-
Protocol 2: Accelerated Aging & Durability
Objective: To simulate environmental exposure and quantify the protective effect of the stabilizer.
-
Methodology 1: UV Weathering (ASTM G154):
-
Prepare peel and shear test samples as described above but do not test them.
-
Place the laminated panels in a QUV accelerated weathering tester.
-
Expose samples to a cycle of UV-A radiation at 60°C for 8 hours, followed by a condensation cycle at 50°C for 4 hours.
-
Continue this exposure for a total of 500 hours.
-
After exposure, allow samples to re-acclimate to standard conditions for 24 hours before re-testing peel and shear strength.
-
-
Methodology 2: Thermal Aging:
-
Prepare additional laminated test panels.
-
Place the panels in a forced-air laboratory oven set to 70°C for 500 hours.
-
After aging, allow samples to cool and re-acclimate for 24 hours before re-testing peel and shear strength.
-
Data Analysis & Interpretation
Summarize the quantitative data in tables for clear comparison. The primary metric for success is the percent retention of properties after aging.
Table 1: Performance Data Summary
| Property | Formulation | Initial Value | Value after UV Aging | % Retention | Value after Thermal Aging | % Retention |
|---|---|---|---|---|---|---|
| Peel Strength (N/25mm) | Control (A) | |||||
| Stabilized (B) | ||||||
| Shear Strength (min) | Control (A) |
| | Stabilized (B) | | | | | |
Expected Outcome: The stabilized Formulation B should exhibit a significantly higher percentage retention of both peel and shear strength compared to the control Formulation A. Visually, Formulation A may show pronounced yellowing or cracking, while Formulation B should remain closer to its original appearance.
Troubleshooting & Formulation Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Hazy or cloudy adhesive | Incomplete dissolution of the stabilizer; incompatibility with a specific component. | Increase mixing time/shear. Slightly warm the oligomer (to <50°C) during stabilizer addition. Evaluate compatibility in individual components first. |
| Yellowing during mixing | Reaction with impurities or excessive heat. | Ensure all components are of high purity. Use a temperature-controlled mixing process and avoid excessive heat. |
| Drop in initial peel strength | Plasticizing effect at higher concentrations; interference with the curing reaction. | Reduce the stabilizer concentration to the lower end of the recommended range (0.2-0.5%). Ensure the stabilizer is added before the photoinitiator. |
| Poor long-term performance | Insufficient loading level for the application's environmental stress. | Incrementally increase the stabilizer concentration (e.g., in 0.25% steps) and re-run aging tests to find the optimal level. |
Conclusion
This compound is a highly effective, multifunctional stabilizer for adhesive formulations. Its dual-action mechanism as both a UV absorber and a radical-scavenging antioxidant provides robust protection against environmental degradation.[4][5] Proper incorporation following the protocols outlined in this guide can significantly enhance the long-term durability, color stability, and performance retention of adhesives, leading to higher-quality and more reliable end products.
References
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-
Ningbo Innochem Co., Ltd. (n.d.). Enhancing Adhesives and Sealants with Antioxidant 1520: A Durability Boost. Retrieved from [Link]
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Adhesives & Sealants Industry. (2004). Additive Advances. Retrieved from [Link]
-
Adhesives Research. (n.d.). ASTM D3330 Peel Adhesion Testing for Pressure Sensitive Tapes. Retrieved from [Link]
-
ADMET. (n.d.). ASTM D1876 Adhesive Peel Strength Testing. Retrieved from [Link]
-
The Universal Grip Company. (n.d.). ASTM D903 - 180 Degree Peel Strength Test. Retrieved from [Link]
-
Adhesives & Sealants Industry. (2008). Formulating UV-Curing Liquid Pressure-Sensitive Adhesives. Retrieved from [Link]
-
Industrial Physics. (n.d.). Complete Guide to Peel Testing. Retrieved from [Link]
-
Quimidroga. (n.d.). Antioxidants for Adhesives. Retrieved from [Link]
-
DDL Testing. (n.d.). ASTM D903 Peel Adhesive Testing. Retrieved from [Link]
-
TST. (n.d.). Determination of phenolic antioxidants in hotmelt adhesives for cigarette. Retrieved from [Link]
-
Adhesives & Sealants Industry. (2002). The Future of Pressure Sensitive Adhesives - UV Technology. Retrieved from [Link]
-
Gaik, S., Fredricks, R., & Tobing, S. (n.d.). Formulating UV-Curable Acrylic Pressure Sensitive Adhesives for the Architectural Construction Industry. BASF Corp. Retrieved from [Link]
-
Tintoll. (n.d.). This compound CAS No. 125304-04-3. Retrieved from [Link]
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Application Notes & Protocols for Efficacy Testing of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Prepared by: Senior Application Scientist
Introduction: Unveiling the Bioactive Potential of a Known UV Absorber
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3), hereafter referred to as BDP, is a lipophilic organic compound recognized for its utility as a UV light absorber and stabilizer in various industrial applications.[1][2][3] Its molecular architecture, however, suggests a potential for biological efficacy that extends beyond material protection. The structure incorporates three key moieties:
-
A hindered phenol group , which is the hallmark of numerous potent antioxidants, such as Butylated Hydroxytoluene (BHT).[4][5] This functional group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.
-
A benzothiazole ring system , a heterocyclic scaffold present in many compounds with a wide range of pharmacological activities, including anti-inflammatory properties.
-
A long dodecyl (C12) alkyl chain , which imparts significant lipophilicity, suggesting excellent solubility in nonpolar environments and potential for interaction with cellular membranes.[3]
This combination of functional groups forms the scientific basis for hypothesizing that BDP possesses significant antioxidant and anti-inflammatory properties. This guide provides a structured, multi-phase experimental protocol designed for researchers to systematically investigate and quantify these potential therapeutic effects. The workflow begins with fundamental in vitro chemical assays to establish baseline antioxidant capacity and progresses to cell-based models to evaluate cytotoxicity and anti-inflammatory efficacy in a biologically relevant context.
Compound Handling and Stock Solution Preparation
Due to its high lipophilicity and viscous liquid nature, proper handling and solubilization of BDP are critical for obtaining reproducible results.[1][6] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution for all subsequent in vitro and cell-based assays.
Protocol: Preparation of 100 mM BDP Stock Solution
-
Materials:
-
This compound (MW: 393.57 g/mol )[7]
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated analytical balance and positive displacement pipette
-
-
Procedure:
-
Tare a sterile amber vial on an analytical balance.
-
Carefully add approximately 39.4 mg of BDP to the vial. Record the exact weight.
-
Using a positive displacement pipette, add a volume of DMSO to achieve a final concentration of 100 mM. For example, for 39.4 mg of BDP, add 1.0 mL of DMSO.
-
Cap the vial securely and vortex vigorously for 2-3 minutes, or until the BDP is completely dissolved. Gentle warming in a 37°C water bath can assist solubilization if necessary.
-
Store the 100 mM stock solution at -20°C, protected from light. This stock is used to prepare fresh working dilutions for each experiment.
-
Causality Note: The use of amber vials and protection from light is crucial because the benzothiazole moiety indicates potential photosensitivity. DMSO is selected for its broad solvent capacity and compatibility with most cell culture media at low final concentrations (typically ≤0.5% v/v) to avoid solvent-induced artifacts.
Phase 1: In Vitro Antioxidant Capacity Assessment
This phase employs established chemical assays to determine the direct free-radical scavenging and reducing capabilities of BDP. These assays provide a rapid and cost-effective measure of its intrinsic antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a highly sensitive and rapid method to assess the radical scavenging activity of a compound.[8] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[9]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound: Prepare a series of dilutions of BDP (e.g., 1, 5, 10, 25, 50, 100 µM) from the 100 mM DMSO stock using methanol as the diluent.
-
Positive Control: Prepare identical dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the BDP dilutions or the positive control.
-
Prepare a control well containing 100 µL of methanol (solvent) and a blank well with 200 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Mix gently by pipetting and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of BDP required to scavenge 50% of DPPH radicals) is determined by plotting the % inhibition against the compound concentration. A lower IC50 value indicates higher antioxidant activity.[4]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8] The assay uses a FRAP reagent containing a Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex. The reduction of this complex at low pH produces a colored ferrous-TPTZ complex, which is monitored by the change in absorbance at 593 nm.[9]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.
-
Test Compound: Prepare dilutions of BDP as described for the DPPH assay, using an appropriate solvent compatible with the FRAP reagent.
-
Standard Curve: Prepare a standard curve using ferrous sulfate (FeSO₄) at various concentrations (e.g., 100-1000 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the BDP dilutions or FeSO₄ standards to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The FRAP value is determined from the FeSO₄ standard curve and is expressed as µM of Fe(II) equivalents per mg of compound.
Data Presentation: Antioxidant Capacity
| Assay Type | Test Compound | Concentration Range (µM) | IC50 (µM) | FRAP Value (µM Fe(II)/mg) |
| DPPH | BDP | e.g., 1-100 | Insert Value | N/A |
| Ascorbic Acid (Std.) | e.g., 1-50 | Insert Value | N/A | |
| FRAP | BDP | e.g., 1-100 | N/A | Insert Value |
| FeSO₄ (Std.) | e.g., 100-1000 | N/A | Insert Value |
Phase 2: Cell-Based Efficacy Assessment
To assess the biological relevance of BDP's antioxidant properties, this phase evaluates its effects on a cellular model of inflammation. The murine macrophage cell line RAW 264.7 is an established and widely used model for this purpose.[11]
Protocol: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assessment (MTT Assay)
Principle: Before testing for anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of BDP. The MTT assay is a colorimetric method that measures cell viability.[12] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours to allow for cell attachment.[15]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of BDP (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.[11]
-
Measurement: Read the absorbance at 570 nm.[15]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. % Viability = (Abs_sample / Abs_control) * 100
Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing an inflammatory response characterized by the production of pro-inflammatory mediators like nitric oxide (NO).[15] This assay measures the ability of BDP to inhibit LPS-induced NO production in RAW 264.7 cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of BDP (determined from the MTT assay) for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.[15]
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[15]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Data Presentation: Cell-Based Assays
Table 2: Cytotoxicity of BDP on RAW 264.7 Macrophages
| BDP Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Vehicle Control) | 100 |
| 1 | Insert Value |
| 5 | Insert Value |
| 10 | Insert Value |
| 25 | Insert Value |
| 50 | Insert Value |
| 100 | Insert Value |
Table 3: Effect of BDP on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition of NO |
|---|---|---|---|
| Control (No LPS) | - | Insert Value | - |
| LPS Only | - | Insert Value | 0 |
| BDP + LPS | e.g., 5 | Insert Value | Insert Value |
| BDP + LPS | e.g., 10 | Insert Value | Insert Value |
| BDP + LPS | e.g., 25 | Insert Value | Insert Value |
Visualizations and Workflows
Caption: Overall experimental workflow for evaluating BDP efficacy.
Caption: Principle of the DPPH radical scavenging assay.
Caption: LPS-induced inflammatory pathway and point of BDP intervention.
References
-
ResearchGate. (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Retrieved from [Link][9]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][13]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link][8]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link][11]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link][17]
-
Tintoll. (n.d.). This compound CAS No. 125304-04-3. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link][5]
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Application Notes and Protocols for the Use of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol in Thermoplastic Polyurethane (TPU)
Introduction
Thermoplastic polyurethanes (TPUs) are a versatile class of elastomers known for their exceptional combination of properties, including high abrasion resistance, elasticity, and transparency. However, aromatic TPUs are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable yellowing, loss of mechanical properties, and reduced service life. To mitigate these effects, UV stabilizers are incorporated into the polymer matrix. This document provides detailed application notes and protocols for the use of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3), a high-performance UV absorber, in thermoplastic polyurethane formulations. This guide is intended for researchers, scientists, and professionals in polymer science and material development, offering in-depth technical guidance rooted in scientific principles and practical expertise.
The Science of UV Degradation in TPU and the Protective Mechanism of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol
The Vulnerability of Aromatic TPUs to UV Radiation
Aromatic TPUs, particularly those synthesized from aromatic diisocyanates like MDI (diphenylmethane diisocyanate), contain chromophores that readily absorb UV radiation. This absorption initiates a cascade of photo-oxidative reactions.[1] The primary degradation pathways include photo-Fries rearrangement and photo-oxidation, which lead to the formation of quinonoid structures.[2] These structures are responsible for the characteristic yellowing of the material. Furthermore, these reactions can result in chain scission and cross-linking within the polymer, leading to embrittlement, cracking, and a significant decline in mechanical properties such as tensile strength and elongation.[3][4]
The Protective Role of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol belongs to the benzotriazole class of UV absorbers (UVAs). Its protective mechanism is elegant and highly efficient. The molecule exists in a stable ground state with an intramolecular hydrogen bond. Upon absorbing harmful UV radiation, it undergoes a rapid and reversible excited-state intramolecular proton transfer (ESIPT). This process converts the high-energy UV radiation into harmless thermal energy, which is then dissipated throughout the polymer matrix.[5][6] This rapid, non-destructive energy dissipation cycle effectively shields the TPU from the damaging effects of UV light. The long dodecyl chain enhances its compatibility and permanence within the TPU matrix, reducing migration and volatility during processing and end-use.[3]
Caption: Mechanism of UV absorption by the benzotriazole UVA.
Experimental Protocols
Incorporation of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol into TPU via Melt Compounding
Objective: To achieve a homogeneous dispersion of the UV absorber within the TPU matrix.
Materials and Equipment:
-
Thermoplastic Polyurethane (ester or ether grade), dried
-
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol
-
Co-rotating twin-screw extruder
-
Gravimetric feeders
-
Pelletizer
-
Drying oven
Protocol:
-
Drying: Thoroughly dry the TPU pellets at the manufacturer's recommended temperature and time (typically 80-110°C for 2-4 hours) to a moisture content below 0.05%.
-
Premixing (Optional): For optimal dispersion, the UV absorber can be pre-blended with a small portion of the TPU pellets in a tumble mixer.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical temperature profile for TPU is provided in Table 1.[7][8]
-
Calibrate the gravimetric feeders to deliver the TPU and the UV absorber at the desired loading concentration. Recommended loading levels for benzotriazole UV absorbers are typically in the range of 0.1% to 1.0% by weight.[3][9]
-
Start the extruder at a low screw speed and gradually increase to the target speed (e.g., 200-400 rpm).
-
Feed the TPU into the main hopper and the UV absorber into a downstream side feeder to avoid thermal degradation of the additive in the initial heating zones.
-
The molten extrudate is passed through a water bath for cooling and then pelletized.
-
-
Post-Drying: Dry the compounded TPU pellets to remove any surface moisture before subsequent processing.
| Extruder Zone | Temperature (°C) |
| Feed Zone | 170 - 180 |
| Zone 2 | 180 - 190 |
| Zone 3 | 190 - 200 |
| Zone 4 | 200 - 210 |
| Zone 5 | 200 - 210 |
| Die | 195 - 205 |
| Table 1: Typical Twin-Screw Extruder Temperature Profile for TPU Compounding. |
Preparation of Test Specimens
Objective: To produce standardized test specimens for subsequent performance evaluation.
Equipment:
-
Injection molding machine
-
ASTM D638 Type I tensile bar mold[10]
-
Plaque mold (e.g., 75 mm x 150 mm x 2 mm)
Protocol:
-
Drying: Dry the compounded TPU pellets as described in section 2.1.
-
Injection Molding:
-
Set the injection molding machine parameters according to the recommendations for the specific TPU grade and the values in Table 2.[7][11]
-
Purge the machine with a natural, unstabilized polymer before introducing the compounded TPU to avoid contamination.
-
Mold the required number of tensile bars and plaques for testing.
-
Handle the molded specimens with gloves to prevent surface contamination.
-
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM standards.
| Parameter | Value |
| Nozzle Temperature | 190 - 220°C |
| Barrel Temperatures | 180 - 215°C |
| Mold Temperature | 25 - 50°C |
| Injection Pressure | 350 - 1000 Bar |
| Back Pressure | 1 - 5 Bar |
| Table 2: Typical Injection Molding Parameters for TPU. |
Performance Evaluation Protocols
Accelerated Weathering
Objective: To simulate the effects of outdoor weathering on the stabilized TPU.
Equipment:
-
Xenon-arc or fluorescent UV accelerated weathering chamber
Protocol:
-
Standard Selection: The testing should be conducted in accordance with ASTM D2565 (Xenon-Arc) or ASTM D4329/G154 (Fluorescent UV).[12][13][14]
-
Sample Mounting: Mount the TPU plaques in the sample holders of the weathering chamber.
-
Exposure Cycle: Program the chamber to run a suitable exposure cycle. A common cycle involves alternating periods of UV exposure, temperature, and moisture (e.g., water spray or condensation).[15]
-
Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours). It is recommended to remove samples at intermediate time points to track the degradation progression.
-
Control Samples: Simultaneously expose unstabilized TPU plaques as a control for comparison.
Caption: Overview of the experimental workflow.
Colorimetric Analysis
Objective: To quantify the change in color (yellowing) of the TPU samples after UV exposure.
Equipment:
-
Spectrophotometer or colorimeter
Protocol:
-
Standard: Follow the procedure outlined in ASTM D2244.[16]
-
Measurement: Measure the CIE Lab* color coordinates of the unexposed and exposed samples.
-
Calculation: Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective coordinates between the exposed and unexposed samples.
-
Interpretation: A lower ΔE* value indicates better color stability. A ΔE* of >2.3 is generally perceptible to the human eye.[16][17]
Mechanical Property Testing
Objective: To evaluate the retention of mechanical properties after UV exposure.
Equipment:
-
Universal testing machine with an extensometer
Protocol:
-
Standard: Conduct tensile testing according to ASTM D638.[11]
-
Testing: Test at least five unexposed and five exposed tensile bars for each exposure duration.
-
Data Collection: Record the tensile strength at break and elongation at break for each specimen.
-
Analysis: Calculate the percent retention of tensile strength and elongation after UV exposure compared to the unexposed samples. Higher retention values indicate better stabilization.
Chemical Analysis (FTIR)
Objective: To monitor the chemical changes, specifically the formation of carbonyl groups, as an indicator of photo-oxidation.
Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Spectrum Acquisition: Obtain the FTIR-ATR spectra of the unexposed and exposed TPU sample surfaces.
-
Carbonyl Index Calculation: Calculate the carbonyl index (CI) as the ratio of the area of the carbonyl peak (around 1730 cm⁻¹) to the area of a reference peak that does not change with degradation (e.g., the C-H stretching peak around 2950 cm⁻¹).[18][19] CI = Area(carbonyl peak) / Area(reference peak)
-
Interpretation: An increase in the carbonyl index signifies an increase in photo-oxidation. A smaller increase in the CI for the stabilized sample compared to the control indicates effective antioxidant activity.
Synergistic Considerations
For enhanced protection, especially in demanding applications, 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol can be used in combination with a Hindered Amine Light Stabilizer (HALS). While the UV absorber provides a primary shielding effect, HALS act as radical scavengers, neutralizing any free radicals that may still form. This synergistic combination offers a more comprehensive and robust stabilization system.[20][21][22]
Conclusion
The incorporation of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a highly effective strategy for protecting thermoplastic polyurethanes from UV degradation. By following the detailed protocols for compounding, specimen preparation, and performance evaluation outlined in this guide, researchers and developers can systematically assess and optimize the long-term durability of their TPU formulations. A thorough understanding of the degradation mechanisms and the protective action of the UV absorber, coupled with standardized testing methodologies, is crucial for developing high-performance, weather-resistant TPU products.
References
-
Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. [Link]
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Micom Laboratories. (n.d.). ASTM D2244 - Test Method for Calculating Color Differences. [Link]
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Micom Laboratories. (n.d.). ASTM D4329 Fluorescent UV Exposure Testing for Plastics. [Link]
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China MDE plastics Company. (2024, December 11). UV Testing Standards for Plastics. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability. [Link]
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ResearchGate. (n.d.). Mechanism of photodegradation of polyurethanes (Ando et al., 1998). [Link]
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DTIC. (n.d.). Photodegradation of Segmented Polyurethanes Based on Aromatic Diisocyanates. [Link]
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Fast Heat. (n.d.). TPU Processing Guide. [Link]
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ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. [Link]
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Presto Group. (2025, October 30). Step-by-Step Guide to Operation of a UV Accelerated Aging Chamber. [Link]
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ResearchGate. (n.d.). Injection parameters used here to mold the specimens according to ASTM D638 standard. [Link]
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Semantic Scholar. (n.d.). Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers. [Link]
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ResearchGate. (n.d.). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. [Link]
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MDPI. (n.d.). Stability of TPU/PP Blends Exposed to UV Radiation for Industrial Applications. [Link]
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Pure. (2015, November 19). Photodegradation of polyester-urethane coatings. [Link]
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Presto Enviro. (2025, September 5). QUV Accelerated Weathering Tester: Procedure, Price, & Standards. [Link]
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ResearchGate. (2022, May 18). How to calculate carbonyl index value from FTIR spectra???. [Link]
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PMC - NIH. (n.d.). Effect of Stabilizers and Thermoplastic Polyurethane on the Properties of Three-Dimensional Printed Photochromic Wood Flour/Polylactic Acid Composites. [Link]
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Research Square. (2022, January 18). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. [Link]
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SUNLU. (2023, November 10). A comphrensive guide to TPU 3D printing. [Link]
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Shimadzu Scientific Instruments. (n.d.). Tensile Properties of Rigid and Semi-rigid Plastics (ASTM D638 and ISO 527). [Link]
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Wevolver. (2024, December 10). TPU Glass Transition Temperature, Printing Temperature, and Other Thermal Considerations. [Link]
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Geeetech. (2025, January 21). TPU Filament Guide: How to Print with TPU. [Link]
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Intertek. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Link]
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Amanote Research. (n.d.). Early-Stage Photodegradation of Aromatic. [Link]
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OSTI.GOV. (n.d.). Carbonyl Identification and Quantification Uncertainties for Oxidative Polymer Degradation. [Link]
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ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. [Link]
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Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. [Link]
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PMC - NIH. (2025, April 11). A Comprehensive Study on the Degradation Behavior and Mechanism of Expanded Thermoplastic Polyurethane. [Link]
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ManualLib.com. (n.d.). Analysis of Antioxidants and UV Stabilizers in Polymers using HPLC. [Link]
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GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GoyenchemUV-P Benzotriazole UV Absorber CAS No.2440-22-4. [Link]
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Diva-Portal.org. (n.d.). Determination of polyolefin additives by reversed-phase liquid chromatography. [Link]
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ResearchGate. (n.d.). Substitution of Benzotriazole UV Absorbers in Plastics. [Link]
-
Diva-portal.org. (2022, June 30). Automation of carbonyl index calculations for fast evaluation of microplastics degradation. [Link]
-
ALPOLIC materials. (2021, April 7). How Is Color Measured? Calculating Delta E. [Link]
-
MDPI. (2023, February 11). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. [Link]
-
Diva-Portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]
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ASTM. (n.d.). D638.38935.pdf. [Link]
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Tintoll. (n.d.). Benzotriazole UV Absorber. [Link]
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3nh colorimeter spectrophotometer. (2020, January 2). CIELAB ΔE Color Difference*. [Link]
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ResearchGate. (n.d.). Comparison of CIELAB ΔE and CIEDE2000 color-differences after polymerization and thermocycling of resin composites*. [Link]
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Waters. (2013, March 5). Efficient Processing of Data for Polymer Analysis Using Empower 3 Software with GPC Option. [Link]
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PubMed. (n.d.). Study of the variation between CIELAB delta E and CIEDE2000 color-differences of resin composites*. [Link]
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BCcampus Open Publishing. (n.d.). 4.4 Lab Colour Space and Delta E Measurements – Graphic Design and Print Production Fundamentals. [Link]
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RSC Publishing. (n.d.). Photochemical weathering of polyurethane microplastics produced complex and dynamic mixtures of dissolved organic chemicals. [Link]
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MDPI. (n.d.). Evaluation and Validation of an Accelerated Weathering Procedure to Characterise the Release of Bisphenol A from Polycarbonate Under Exposure to Simulated Environmental Conditions. [Link]
-
MDPI. (2019, March 15). A Comprehensive Study on The Accelerated Weathering Properties of Polypropylene—Wood Composites with Non-Metallic Materials of Waste-Printed Circuit Board Powders. [Link]
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Application Notes and Protocols for 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol in Polyvinyl Chloride (PVC) Formulations
An in-depth technical guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Additive for PVC Durability
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer, but it possesses inherent vulnerabilities to thermal and ultraviolet (UV) degradation.[1][2] Exposure to heat during processing and to sunlight during its service life can initiate a dehydrochlorination cascade, leading to discoloration, embrittlement, and a significant loss of mechanical properties.[1][3] To counteract these degradation pathways, the incorporation of specialized additives is essential.[2][4][5]
This guide focuses on 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3), a high-performance additive that functions as both a UV absorber and an antioxidant.[6][7] Its unique molecular structure, combining a benzothiazole moiety with a sterically hindered phenol, makes it particularly effective in protecting the PVC matrix. The long dodecyl chain enhances its compatibility and reduces volatility, ensuring its permanence within the polymer.[6][7] These application notes provide a comprehensive overview of its mechanism, incorporation protocols, and performance evaluation methodologies in PVC systems.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 125304-04-3 |
| Molecular Formula | C25H35N3O |
| Molecular Weight | 393.57 g/mol |
| Appearance | White to light yellow crystalline powder or yellow liquid |
| Solubility | Insoluble in water; soluble in many organic solvents |
| Boiling Point | >350 °C |
| Volatility | Low |
Mechanism of Action: Dual-Protection for the PVC Matrix
The efficacy of this compound stems from its ability to address two primary degradation routes in PVC:
-
UV Absorption: The benzothiazole portion of the molecule is a powerful chromophore that preferentially absorbs damaging UV radiation (primarily in the 300-400 nm range).[9] Upon absorbing a UV photon, the molecule undergoes a rapid, reversible intramolecular proton transfer. This process converts the high-energy UV radiation into harmless thermal energy, which is then dissipated throughout the polymer matrix. This cycle can be repeated numerous times without significant degradation of the additive, providing long-lasting protection against photo-oxidation.[9]
-
Antioxidant Activity: The hindered phenolic group acts as a primary antioxidant. During thermal processing or prolonged environmental exposure, free radicals are generated within the PVC. The phenolic hydroxyl group can donate a hydrogen atom to these highly reactive radicals, neutralizing them and terminating the auto-oxidative chain reactions that lead to polymer degradation.
Caption: Dual protection mechanism of the additive.
Protocols for Application and Evaluation in PVC
Protocol 1: Incorporation into a Rigid PVC Formulation
The intimate mixing of all additives with the PVC resin is critical for achieving optimal performance.[2][10] This protocol describes the preparation of a PVC dry blend using a high-speed laboratory mixer.
Objective: To achieve a homogeneous distribution of this compound and other additives within the PVC resin.
Materials & Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Heat stabilizer (e.g., Tin or mixed metal stabilizer)
-
Lubricants (internal and external)
-
Processing aid
-
Impact modifier
-
Filler (e.g., CaCO3)
-
High-speed laboratory mixer with heating/cooling jacket
Procedure:
-
Pre-flight Check: Ensure the mixer bowl is clean and dry.
-
Charging the Mixer:
-
Add the PVC resin to the mixer.
-
Start the mixer at low speed (e.g., 1500 rpm) and begin heating the jacket.
-
Add the heat stabilizer and this compound.
-
-
High-Speed Mixing:
-
Increase the mixer speed to high (e.g., 3000 rpm).
-
The temperature will rise due to frictional heat.
-
At ~80-90°C, add the lubricants, processing aid, and impact modifier.
-
At ~100°C, add the filler.
-
-
Discharge:
-
Continue mixing until the batch reaches a target temperature of 115-125°C. This ensures proper absorption of the liquid additives and melting of the lubricants.
-
Discharge the hot dry blend into a cooling mixer.
-
-
Cooling:
-
Mix at a low speed in the cooling mixer until the blend temperature is below 45°C. This prevents agglomeration and ensures the dry blend is free-flowing.
-
-
Sample Processing: The resulting dry blend can now be processed into plaques or sheets for testing via extrusion, compression molding, or calendering.
Table 2: Sample Rigid PVC Formulation
| Component | Loading (phr*) | Purpose |
| PVC Resin (K-67) | 100 | Polymer Matrix |
| Tin Stabilizer | 1.5 - 2.5 | Heat Stabilizer |
| This compound | 0.3 - 1.0 | UV Absorber / Antioxidant |
| Calcium Stearate | 0.8 - 1.5 | Internal/External Lubricant |
| Paraffin Wax | 0.5 - 1.2 | External Lubricant |
| Acrylic Processing Aid | 1.0 - 2.0 | Improves Melt Flow |
| Impact Modifier (e.g., MBS) | 5.0 - 8.0 | Enhances Toughness |
| Calcium Carbonate (Filler) | 3.0 - 10.0 | Cost Reduction / Properties |
*phr: parts per hundred parts of resin
Caption: Workflow for PVC Dry Blend Preparation.
Protocol 2: Evaluation of Thermal Stability
PVC's thermal stability is its ability to resist decomposition at elevated temperatures.[1] Effective stabilization is crucial for preventing degradation during processing.
A. Static Thermal Stability (Congo Red Test - ISO 182-1)
Objective: To determine the time required for a heated PVC sample to release enough hydrogen chloride (HCl) gas to cause a color change in a pH indicator paper.
Procedure:
-
Place a weighed amount of the PVC compound (e.g., 2g) into a glass test tube.
-
Place a strip of Congo Red indicator paper in the upper part of the tube, ensuring it does not touch the sample.
-
Insert the test tube into a heating block or oil bath maintained at a constant temperature (e.g., 200°C).[11]
-
Start a timer.
-
Record the time, in minutes, for the Congo Red paper to turn from red to blue. This is the "stability time."[1]
-
A longer stability time indicates better thermal protection.
B. Dynamic Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To measure the weight loss of a PVC sample as a function of temperature, identifying the onset of dehydrochlorination.
Procedure:
-
Place a small, known weight of the PVC sample (5-10 mg) into the TGA crucible.
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature.
-
The onset temperature of the first major weight loss step corresponds to the beginning of dehydrochlorination.[12][13] A higher onset temperature signifies improved thermal stability.
Table 3: Expected Thermal Stability Results
| Formulation | Congo Red Stability Time (min @ 200°C) | TGA Onset of Degradation (°C) |
| Control PVC (No UV Absorber/Antioxidant) | 15 - 20 | ~275 |
| Test PVC (with Additive) | 25 - 35 | ~285 |
Protocol 3: Evaluation of UV Resistance (Accelerated Weathering)
Accelerated weathering tests simulate long-term sun exposure in a laboratory setting over a much shorter period.[14]
Objective: To assess the ability of this compound to protect PVC from UV degradation.
Equipment: QUV Accelerated Weathering Tester (ASTM G154) or Xenon Arc Tester (ASTM G155).
Procedure:
-
Sample Preparation: Prepare multiple identical samples (e.g., 75mm x 150mm plaques) of both the control and the stabilized PVC formulations.
-
Initial Measurements: Before exposure, measure and record the following for each sample:
-
Color: Use a spectrophotometer to get CIELAB L, a, b* values.
-
Mechanical Properties: Test for tensile strength (ASTM D638) and impact strength (e.g., Izod impact, ASTM D256).
-
-
Accelerated Weathering:
-
Place the samples in the weathering chamber.
-
Run a standardized cycle, such as ASTM G154 Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
UVA-340 lamps are often used as they mimic the UV spectrum of natural sunlight.[15]
-
-
Periodic Evaluation: Remove samples at specified intervals (e.g., 250, 500, 1000 hours).
-
Final Measurements: After each interval, repeat the color and mechanical property measurements.
-
Data Analysis:
-
Calculate the total color change (ΔE). A lower ΔE indicates better color stability.
-
Calculate the percentage retention of mechanical properties. Higher retention signifies better performance.
-
Table 4: Expected UV Resistance Results (after 1000 hours)
| Formulation | Color Change (ΔE) | Tensile Strength Retention (%) | Impact Strength Retention (%) |
| Control PVC | > 10.0 (Severe Yellowing) | < 60% | < 50% (Brittle) |
| Test PVC (with Additive) | < 3.0 (Minimal Change) | > 90% | > 85% |
Caption: Workflow for Accelerated UV Weathering Evaluation.
Protocol 4: Assessment of Additive Migration
For certain applications, it is crucial to ensure that the additive does not leach or migrate out of the polymer matrix.[16][17]
Objective: To quantify the migration of this compound from PVC into a food simulant.
Procedure (Generalized):
-
Sample Preparation: Cut a PVC sample of a known surface area.
-
Migration Cell: Place the sample in a migration cell or glass vial.
-
Food Simulant: Add a pre-heated, known volume of a food simulant (e.g., 10% ethanol for aqueous foods, or olive oil for fatty foods).[16][18]
-
Incubation: Seal the cell and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 10 days).[16]
-
Analysis: Withdraw an aliquot of the simulant. Analyze the concentration of the migrated additive using a validated method like High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the migration level in µg/cm² of the sample surface area.
Safety and Handling
While toxicological data is limited, this compound is suggested to have low acute toxicity.[6] However, standard industrial hygiene practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. If handling the powder, use respiratory protection to avoid dust inhalation.[19][20]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[19][20]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
References
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind.
- This compound. Guidechem.
- Thermostability of PVC and related chlorin
- This compound. ChemicalBook.
- Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability. (2025). Riukai Machinery.
- Thermal Stability of Nanosilica-Modified Poly(vinyl chloride). MDPI.
- Evaluation method for thermal stability of PVC he
- Analysis of UV Resistance Performance of UPVC Pipe Fittings. (2024). Knowledge.
- Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel.
- ULTRAVIOLET (UV) RADIATION EXPOSURE OF PVC PIPE PRODUCTS. (2024). Westlake Pipe & Fittings.
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- Polyvinyl chloride. Wikipedia.
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- A Comparative Analysis of Leaching and Migration: Pentabromobenzyl Acrylate Polymer Composites Versus Altern
- 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)
- Repeated migration of additives from a polymeric article in food simulants. (2020).
- CAS 125304-04-3 -(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol. BOC Sciences.
- PVC Plastics Compounding and Extrusion Process. Kastrade.
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- Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024).
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- UV Absorbers | Polymer & Polycarbon
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). PubMed Central.
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- Migration of Chemical Additive
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2025).
- Effects of aging on environmental behavior of plastic additives: Migration, leaching, and ecotoxicity. (2022). PubMed.
- This compound CAS No. 125304-04-3. Tintoll.
- The Science Behind UV Stabilizers: Understanding Benzotriazole Deriv
- Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. (2025).
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Troubleshooting & Optimization
Technical Support Center: Degradation of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Introduction: This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development working with 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS: 125304-04-3), a benzotriazole-derived ultraviolet (UV) light absorber.[1][2][3] This compound, often referred to as UV-571, is crucial for stabilizing polymers, coatings, and other materials against light-induced degradation.[4][][6] Understanding its own stability and degradation pathways is paramount for predicting its efficacy, environmental fate, and the potential emergence of degradants. This document provides in-depth FAQs and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function and mechanism of this compound?
A1: Its primary function is as a UV absorber.[1][2] The benzotriazole moiety is a highly effective chromophore that absorbs damaging UV radiation (typically in the 200-400 nm range).[7] Upon absorbing a photon, the molecule undergoes a rapid, reversible intramolecular proton transfer, converting the electronic energy into harmless thermal energy, which is then dissipated. This cycle allows the molecule to protect the host material from photodegradation without being rapidly consumed itself. The long dodecyl chain enhances its solubility and compatibility in various organic matrices and polymers.[4][6]
Q2: What are the primary anticipated degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer the most likely routes based on its chemical structure and data from structurally similar benzotriazole UV stabilizers like UV-328.[8][9][10] The primary pathways are expected to be:
-
Photodegradation: Despite its function, prolonged or high-intensity UV exposure can lead to irreversible degradation. This may involve cleavage of the benzotriazole ring or reactions on the phenol ring.
-
Oxidative Degradation: The phenol group can be susceptible to oxidation. More significantly, studies on similar compounds show that the alkyl (dodecyl) side chains are common sites for oxidative attack, leading to the formation of hydroxylated or carboxylated metabolites.[9]
-
Thermal Degradation: The compound has a high boiling point and melting point, suggesting good thermal stability.[1][] However, at extreme temperatures, cleavage of the alkyl chain or decomposition of the heterocyclic ring system could occur.
-
Biodegradation: Benzotriazoles are generally known for their resistance to biodegradation, making them persistent in the environment.[7][11] Degradation, if it occurs, would likely be initiated by microbial oxidation of the dodecyl chain.
Q3: What are the key physicochemical properties I should be aware of during my experiments?
A3: Understanding the compound's properties is critical for experimental design. Key data is summarized in the table below. Its very low water solubility and high LogP value are particularly important, indicating it will partition into organic or lipid phases.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₅N₃O | [1][2][] |
| Molecular Weight | 393.57 g/mol | [1][2][12] |
| Appearance | White to light yellow crystalline powder or yellow liquid | [4][][6] |
| Melting Point | >350 °C (literature value, may vary) | [1][] |
| Boiling Point | ~545.1 °C at 760 mmHg | [3][] |
| Density | ~0.911 g/mL at 25 °C | [1][3] |
| Water Solubility | Insoluble (<0.01 ppm at 20 °C) | [1][3] |
| LogP | 8.9 - 10.6 | [1][3] |
Q4: What analytical techniques are best suited for monitoring the degradation of this compound and its products?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC with UV detection is the workhorse method for quantifying the parent compound. A C18 column is typically effective.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for identifying unknown degradation products. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide accurate mass measurements to help elucidate elemental compositions of the degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products or if derivatization is performed, GC-MS can be a powerful tool.[9]
Troubleshooting Guide
Problem 1: My analytical results show rapid loss of the parent compound, even in a dark control experiment.
-
Potential Cause 1: Oxidative Instability. The phenolic moiety or the dodecyl chain may be reacting with dissolved oxygen or trace peroxides in your solvent.
-
Troubleshooting Step: Degas your solvents thoroughly before use by sparging with nitrogen or argon. Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) at a low concentration to your control samples to see if it prevents the degradation, which would confirm an oxidative pathway.
-
-
Potential Cause 2: Incompatible Solvent or pH. The compound's stability can be affected by the chemical environment. Strong alkaline conditions, for example, may deprotonate the phenol and increase its susceptibility to oxidation.[4]
-
Troubleshooting Step: Verify the compatibility of your chosen solvent. If using aqueous buffers, ensure the pH is neutral or slightly acidic. Screen a panel of solvents (e.g., acetonitrile, methanol, isopropanol) to find the one that confers maximum stability.
-
-
Potential Cause 3: Adsorption to Labware. Due to its high hydrophobicity (LogP > 8), the compound can adsorb to plastic or glass surfaces, especially from highly aqueous solutions. This loss from solution can be mistaken for degradation.
-
Troubleshooting Step: Use silanized glass vials or polypropylene labware to minimize adsorption. Include a recovery check in your experimental setup: prepare a standard, immediately transfer it to a new vial, and re-analyze to quantify any loss due to surface binding.
-
Problem 2: I am detecting multiple unknown peaks in my chromatogram after a forced degradation study. How do I identify them?
-
Scientific Rationale: Forced degradation studies (using heat, light, acid, base, oxidation) are designed to generate degradation products. Identifying these products is key to understanding the degradation mechanism. Based on data from similar benzotriazoles, the most likely modifications are on the alkyl chain.[9]
-
Step 1: Characterize by LC-MS/MS. Analyze your degraded sample using LC-MS/MS. Look for masses corresponding to specific additions. For example, an increase of +16 amu suggests hydroxylation (-CH₂- → -CH(OH)-), while +14 amu suggests conversion to a ketone (-CH(OH)- → -C(=O)-) or carboxylation followed by decarboxylation.
-
Step 2: Propose a Degradation Pathway. Based on the MS data, propose a logical pathway. Oxidation often occurs at the benzylic position or along the alkyl chain. The diagram below illustrates a putative oxidative degradation pathway based on these principles.
-
Step 3: Confirm with Standards (if available). If you can synthesize or acquire a standard for a suspected degradation product, you can confirm its identity by comparing retention times and mass spectra.
-
Putative Oxidative Degradation Pathway
The following diagram illustrates a hypothesized pathway focusing on the oxidation of the dodecyl side chain, a common degradation route for similar molecules.[9][11]
Caption: Hypothesized oxidative degradation pathway via the dodecyl chain.
Problem 3: My photodegradation results are inconsistent between experiments.
-
Potential Cause 1: Inconsistent Light Source. The intensity and spectral output of your light source (e.g., a Xenon lamp) can fluctuate over time or vary with bulb age.
-
Troubleshooting Step: Standardize your light source. Use a radiometer/photometer to measure and record the light intensity (in W/m²) and wavelength at the sample position before each experiment. Ensure the same distance from the lamp to the sample is always used. Follow the manufacturer's recommendations for bulb replacement.
-
-
Potential Cause 2: Sample Heating. High-intensity lamps can heat your samples, introducing a thermal degradation component that confounds your photodegradation results.
-
Troubleshooting Step: Control the sample temperature. Use a temperature-controlled chamber or a water bath with a quartz window. Always run a "dark" control sample alongside the irradiated sample at the same temperature to isolate the effects of heat from light.
-
-
Potential Cause 3: UV Screening by Degradation Products. As the parent compound degrades, the resulting products might also absorb UV light, "shielding" the remaining parent compound from further degradation and causing the degradation rate to slow down non-linearly.
-
Troubleshooting Step: This is an inherent aspect of the process. Ensure your kinetic modeling accounts for this possibility. Analyze samples at multiple, frequent time points, especially early on, to accurately capture the initial degradation rate. Keep the initial concentration of the parent compound low to minimize this effect.
-
Experimental Protocols
Protocol 1: General Photodegradation Study Workflow
This protocol outlines a robust workflow for assessing the photodegradation of this compound.
-
Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile) at 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-20 µg/mL in the same solvent.
-
Transfer aliquots of the final solution into quartz cuvettes or vials.
-
-
Controls:
-
Dark Control: Wrap one vial completely in aluminum foil and place it alongside the test samples. This accounts for thermal or oxidative degradation.
-
Solvent Blank: Irradiate a vial containing only the solvent to check for solvent degradation or interference.
-
-
Irradiation:
-
Place the samples in a photostability chamber equipped with a calibrated light source (e.g., Xenon lamp with filters to simulate sunlight).
-
Record the light intensity and temperature.
-
-
Sampling & Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze all samples (including controls) immediately by a validated RP-HPLC-UV method to determine the remaining concentration of the parent compound.
-
Analyze key time points by LC-MS/MS to identify major degradation products.
-
Workflow Diagram: Photodegradation Study
Caption: Standard experimental workflow for a photodegradation study.
Protocol 2: Recommended Starting HPLC Conditions
This method is a starting point for the analysis of the parent compound and should be optimized for your specific system and degradation products.[12][13]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 80% B, ramp to 100% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 305 nm or 345 nm (scan for optimum) |
References
-
SIELC Technologies. (2018). 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Retrieved from [Link]
-
Tintoll. (n.d.). This compound CAS No. 125304-04-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Simulated simplified mechanisms for the degradation of the phenolic.... Retrieved from [Link]
-
Anhui Newman Fine Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Denghel, H., & Gries, W. (2022). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Archives of Toxicology, 96(4), 1165–1177. Retrieved from [Link]
-
Gackowska, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics. Molecules, 27(10), 3309. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Degradation of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328) in soil by FeS activated persulfate: Kinetics, mechanism, and theoretical calculations. Environmental Pollution, 361, 125154. Retrieved from [Link]
-
Brandt, A., et al. (2016). A weight-of-evidence approach to assess chemicals: case study on the assessment of persistence of 4,6-substituted phenolic benzotriazoles in the environment. Environmental Sciences Europe, 28(1), 1. Retrieved from [Link]
-
Digital.CSIC. (2021). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Retrieved from [Link]
-
J-STAGE. (2023). A 90-day dose toxicity study of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol in rats. Fundamental Toxicological Sciences, 10(2), 59-68. Retrieved from [Link]
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- 9. Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A weight-of-evidence approach to assess chemicals: case study on the assessment of persistence of 4,6-substituted phenolic benzotriazoles in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328) in soil by FeS activated persulfate: Kinetics, mechanism, and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol analytical standard | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Welcome to the technical support resource for 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, a high-performance ultraviolet (UV) light absorber for the stabilization of polymers and organic substrates. This guide is designed for researchers, polymer scientists, and formulation chemists to address common challenges and questions encountered during its application.
Understanding the Yellowing Process
Yellowing is a common form of polymer degradation that diminishes the aesthetic and functional properties of materials.[1][2] It is a visual indicator of molecular-level changes caused by environmental factors like UV radiation, heat, and oxygen.[1][3][4] The discoloration arises from the formation of chromophores—chemical groups that absorb visible light.[1][2][5]
Key mechanisms leading to yellowing include:
-
Photo-oxidation: UV radiation, particularly in the 290-400 nm range, carries enough energy to break polymer chemical bonds, creating free radicals.[1][2] In the presence of oxygen, these radicals initiate chain reactions that form yellowing chromophores, such as carbonyl groups and conjugated double bonds.[1][5][6]
-
Thermal Oxidation: High temperatures during processing (e.g., extrusion, injection molding) or in the end-use environment can accelerate oxidation reactions, leading to degradation and discoloration even without significant UV exposure.[2][3]
-
Environmental Pollutants: Atmospheric pollutants, such as oxides of nitrogen (NOx), can react with polymers or other additives, causing discoloration known as "gas fading."[3]
This compound is a UV absorber (UVA) designed to prevent this degradation. It functions by strongly absorbing harmful UV radiation and dissipating the energy as harmless heat, effectively shielding the polymer from the primary trigger of photo-oxidation.[5][7][8][9][10]
Mechanism of UV Protection
The protective mechanism involves a rapid, reversible intramolecular proton transfer. The molecule absorbs a UV photon, enters an excited state, and then quickly returns to its ground state by releasing the energy as thermal energy, ready to absorb another photon. This cycle prevents the UV energy from breaking bonds within the polymer matrix.
Caption: Mechanism of this compound as a UV Absorber.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Q1: My polymer formulation containing the UV absorber is still yellowing after accelerated weathering tests. What are the potential causes?
This is a common issue that can stem from several factors beyond the UV absorber itself. Follow this troubleshooting workflow:
Caption: Logical workflow for troubleshooting polymer yellowing issues.
Detailed Explanations:
-
Incorrect Concentration: The effectiveness of a UV absorber is governed by the Beer-Lambert law, meaning it depends on its concentration and the path length (i.e., the thickness of the material).[9] For thin films or fibers, a higher concentration is needed.
-
Under-dosing: Insufficient UVA will allow UV radiation to penetrate and degrade the polymer.
-
Over-dosing: While less common for performance issues, excessively high concentrations can lead to exudation or "blooming" if the solubility limit in the polymer is exceeded.
-
-
Poor Dispersion: this compound is a liquid, which aids in dispersion, but it must be mixed thoroughly to be effective.[11] If not homogeneously distributed, some areas of the polymer will be unprotected and act as initiation points for degradation.
-
Lack of Synergistic Stabilizers: UV absorbers are excellent at preventing the initiation of degradation by UV light (the "front-end" defense). However, some free radicals may still form. Hindered Amine Light Stabilizers (HALS) are radical scavengers that terminate these degradation chain reactions (the "back-end" defense).[9][12] Combining a UVA like this one with a HALS often produces a strong synergistic effect, providing far greater protection than either additive alone.[13][14][15]
-
Thermal Degradation During Processing: If the polymer was exposed to excessive heat or shear during compounding or molding, thermal-oxidative degradation may have occurred.[1][2] This "pre-yellowing" cannot be reversed by the UV absorber, whose job is to prevent photo-degradation.
-
Antagonistic Interactions: Other additives in the formulation can interfere with the stabilizer or promote yellowing. For example, certain pigments (e.g., anatase TiO₂) or residual metal catalysts from polymerization can accelerate degradation.[16]
Q2: What is the recommended dosage of this compound in my system?
The optimal dosage depends on the polymer type, the thickness of the final part, and the expected service environment. General guidelines are provided below. It is always recommended to perform ladder studies to determine the most effective and economical concentration for your specific application.
| Polymer System | Part Thickness | Typical Dosage (% w/w) | Notes |
| Polyurethane (PUR) Coatings | 25 - 75 µm | 0.5 - 1.5% | Often used with a HALS (e.g., at a 1:1 or 1:2 UVA:HALS ratio) for optimal performance. |
| Polyvinyl Chloride (PVC), plasticized | > 1 mm | 0.1 - 0.5% | The liquid form allows for easy incorporation with plasticizers.[11] |
| Polyesters (PET, PBT) | Fibers, Films | 0.3 - 1.0% | Helps maintain clarity and prevent loss of tensile properties.[17] |
| Polycarbonates (PC) | Sheets, Molded Parts | 0.15 - 0.6% | Crucial for maintaining transparency in outdoor applications. |
| Adhesives & Sealants | Varies | 0.2 - 1.0% | The low volatility is beneficial for long-term stability.[11] |
Dosages are based on total formulation weight. These are starting point recommendations and should be optimized.
Q3: How should I incorporate this liquid UV absorber into my solid polymer?
As a low-volatility liquid, this compound offers flexible incorporation methods:[8][11]
-
Direct Addition: The liquid can be metered directly into the polymer melt during extrusion. This requires precise dosing equipment and sufficient mixing elements in the extruder to ensure homogeneity.
-
Masterbatching: The UVA can be pre-dispersed at a high concentration (e.g., 10-20%) into a carrier resin that is compatible with the bulk polymer. This solid masterbatch can then be easily blended with the main polymer pellets before processing, ensuring excellent dispersion.
-
Pre-blending: For some processes, the liquid UVA can be tumbled onto the polymer pellets or powder before they are fed into the extruder. The dodecyl tail enhances compatibility and helps it adhere to the polymer surface.
Experimental Protocol: Evaluating Stabilizer Efficacy
This protocol outlines a standard procedure for assessing the performance of this compound in a polymer matrix using an accelerated weathering chamber.
Objective: To quantify the ability of the UV absorber to prevent yellowing and maintain color stability upon exposure to simulated sunlight, heat, and moisture.
Apparatus:
-
Twin-screw extruder or similar melt-compounding equipment.
-
Injection molder or compression press to create plaques (e.g., 75 x 150 mm).
-
Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps per ASTM G154).[18][19]
-
Spectrophotometer or colorimeter capable of measuring CIE Lab* and Yellowness Index (YI) according to ASTM E313.
Procedure:
-
Sample Preparation:
-
Prepare at least three formulations:
-
Control (polymer resin with no additives).
-
Test Sample 1 (resin + 0.5% UVA).
-
Test Sample 2 (resin + 0.5% UVA + 0.5% HALS).
-
-
Dry the polymer resin according to manufacturer specifications.
-
Melt-compound each formulation, ensuring the UV absorber and any other additives are well-dispersed.
-
Produce smooth, defect-free plaques of uniform thickness (e.g., 2 mm) for testing.
-
-
Initial Measurement (0 Hours):
-
Before exposure, measure the color of at least three plaques from each formulation.
-
Record the L, a, b*, and Yellowness Index (YI) values for each plaque. This is your baseline data.
-
-
Accelerated Weathering Exposure:
-
Mount the plaques in the weathering chamber. Retain at least one plaque from each formulation as an unexposed control.
-
Set the exposure cycle. A common cycle for general plastics is per ASTM G154, Cycle 1: 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.[18]
-
Run the test for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
-
Interim and Final Measurements:
-
At specified intervals (e.g., every 250 or 500 hours), remove the samples and repeat the color measurements from Step 2.
-
Calculate the change in color (ΔE*) and the change in Yellowness Index (ΔYI) relative to the initial measurements.
-
ΔE* = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
-
ΔYI = YI₂ - YI₁
-
-
-
Data Analysis:
-
Plot ΔYI versus exposure time (hours) for each formulation.
-
A successful stabilization package will show a significantly lower ΔYI compared to the unstabilized control.
-
Compare the performance of the UVA-only sample to the UVA+HALS sample to evaluate for synergistic effects.
-
Frequently Asked Questions (FAQs)
Q: Is this compound compatible with all polymers? A: It exhibits good compatibility with a wide range of polymers, including polyurethanes, PVC, styrenics, polyesters, and polyolefins.[11] Its long dodecyl alkyl chain enhances solubility in less polar systems. However, compatibility should always be verified, especially at high concentrations, by checking for signs of blooming or exudation after processing and aging.
Q: Can this UV absorber cause any initial yellowing on its own? A: this compound is designed to have low intrinsic color and impart outstanding protection without contributing to initial yellowness.[8] If yellowing is observed immediately after processing, it is more likely due to thermal degradation of the polymer or reactions involving other additives.[2]
Q: What is the difference between a benzothiazole and a benzotriazole UV absorber? A: The core heterocyclic ring structure is different. While both function via a similar UV absorption and energy dissipation mechanism, the benzothiazole moiety can offer different absorption characteristics, thermal stability, and compatibility profiles compared to the more common benzotriazole class. The choice between them depends on the specific polymer, processing conditions, and end-use performance requirements.
Q: What are the typical storage conditions for this product? A: It should be stored in a dry place at room temperature in its original sealed container to prevent contamination.[8]
References
-
Why Do Polymer Materials Turn Yellow? (2025, September 23). Testex. [Link]
-
Accelerated Weathering Test As Per ASTM D4364. Kiyo R&D. [Link]
-
ASTM D4364-05 - Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics. ASTM International. [Link]
-
Why do polymer materials yellow? (2025, September 12). Testex. [Link]
-
D4364 Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight. (2022, February 25). ASTM International. [Link]
-
Six Causes of Plastic Yellowing Part 4: Additives and Impurities. Chitec. [Link]
-
Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Applied Technical Services. [Link]
-
ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? (2025, June 24). Q-Lab. [Link]
-
Shining light on why plastics turn yellow. K-Online. [Link]
-
The Ultimate Guide to UV Absorbers in 2024. (2024, January 8). Wellt Chemicals. [Link]
-
This compound CAS No. 125304-04-3. Tintoll. [Link]
-
Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. LinkedIn. [Link]
-
UV stabilizer and UV absorber. (2022, July 2). Raytop Chemical. [Link]
-
Why Do Some UV-Cured Adhesives Turn Yellow Over Time? (2024, November 14). Uvitron International. [Link]
-
Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. ResearchGate. [Link]
-
Overall Introduction of UV Absorber. China Baoxu Chemical. [Link]
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How UV light Absorbers Protect Polymers from UV light Degradation? (2023, April 20). Schem.net. [Link]
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This compound. Hebei Mojin Biotechnology Co., Ltd. [Link]
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Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. ResearchGate. [Link]
-
Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. ResearchGate. [Link]
-
Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (2021, December 22). National Institutes of Health. [Link]
-
Permanence of UV Absorbers in Plastics and Coatings. ResearchGate. [Link]
-
The Complete Guide to UV Absorption and Light Stabilizers. Bulk Connection. [Link]
-
Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers. ResearchGate. [Link]
-
A 90-day dose toxicity study of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol in rats. CiNii. [Link]
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Technical Support Center: Optimization of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol Concentration
Welcome to the technical support center for 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the experimental concentration of this compound.
Introduction
This compound, also known by trade names such as UV-571, is a benzotriazole derivative primarily utilized as a UV light stabilizer in various industrial applications.[1][2][][4] Its structural backbone, the benzothiazole ring, is a key pharmacophore in many therapeutic agents, suggesting its potential in drug discovery and development.[5][6][7][8] As a phenolic compound with a long dodecyl chain, its physicochemical properties, particularly its low water solubility, present unique challenges in experimental design.[2][9][10] This guide provides a structured approach to overcoming these challenges and optimizing its concentration for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in a research context?
While its industrial use as a UV absorber is well-documented, its benzothiazole core is of significant interest in medicinal chemistry.[1][4] Benzothiazole derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[7][8] Therefore, in a research setting, this compound may be investigated as a lead compound or a tool compound in various disease models.
Q2: What are the key physicochemical properties to consider when working with this compound?
The most critical properties are its low volatility and extremely low water solubility.[2][10][11] It is a liquid at room temperature and is soluble in many organic solvents such as acetone, chloroform, ethyl acetate, and toluene.[4][12] Its phenolic nature also means it can be susceptible to oxidation, especially under alkaline conditions or in the presence of certain metal ions.
Q3: How should I prepare a stock solution of this compound?
Due to its insolubility in water, a stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro biological assays. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: Can this compound interfere with common biological assays?
Yes, as a phenolic compound, it has the potential to interfere with assays that rely on redox reactions or colorimetric measurements. For instance, in total phenolic content assays using the Folin-Ciocalteu reagent, this compound would likely produce a signal.[13] It is crucial to include appropriate vehicle controls and, if necessary, compound-only controls to account for any assay interference.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer or cell culture medium. | The compound's concentration exceeds its solubility limit in the aqueous environment. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance level of your experimental system.- Consider using a formulation aid such as a cyclodextrin to enhance solubility. |
| Inconsistent or non-reproducible experimental results. | - Degradation of the compound in the stock solution or working solution.- Adsorption of the lipophilic compound to plasticware. | - Prepare fresh working solutions from the stock for each experiment.- Store the stock solution in small aliquots at -20°C or -80°C, protected from light.- Use low-adsorption plasticware for preparing and storing solutions. |
| High background signal in colorimetric or fluorometric assays. | The compound itself may absorb light or fluoresce at the assay's wavelengths. | - Run a parallel experiment with the compound in the assay buffer without the biological components to measure its intrinsic signal.- Subtract the background signal from your experimental readings. |
| Observed toxicity in cell-based assays at low concentrations. | The vehicle (e.g., DMSO) concentration may be too high, or the compound itself exhibits cytotoxicity. | - Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range.- Conduct a standard cytotoxicity assay (e.g., MTT, LDH) to determine the compound's toxic concentration range. |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Assay
This protocol outlines a general workflow for determining the optimal, non-toxic working concentration of this compound in a cell-based assay.
Workflow Diagram:
Caption: Workflow for determining the optimal concentration.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serial Dilutions: The next day, prepare a series of 2-fold or 10-fold dilutions of the stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration but no compound).
-
Compound Addition: Remove the old medium from the cells and add the prepared dilutions of the compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your desired assay (e.g., a cell viability assay like MTT or a functional assay specific to your research).
-
Data Analysis: Measure the output signal and plot the response against the log of the compound concentration. This will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and select a working concentration that is both effective and non-toxic.
Protocol 2: Solubility Assessment in Aqueous Buffers
This protocol helps to determine the practical solubility limit of the compound in your experimental buffer.
Logical Relationship Diagram:
Caption: Key steps in assessing aqueous solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to your aqueous buffer of choice (e.g., PBS).
-
Equilibration: Vigorously mix the solution and allow it to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.
-
Separation: Centrifuge the solution at high speed to pellet the undissolved compound.
-
Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is transferred.
-
Quantification: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing it to a standard curve prepared in an organic solvent.
References
-
PROMETHEUS – Protocols. Chemical determination of phenolic compounds. [Link]
-
Tintoll. This compound CAS No. 125304-04-3. [Link]
-
Bioquochem. KB03037 Phenolic Compounds Assay Kit. [Link]
-
ResearchGate. What are possible problems in Total Phenolic Compounds (TPC) Assay?. [Link]
-
The Good Scents Company. benzotriazolyl dodecyl p-cresol, 125304-04-3. [Link]
-
PubChem. UV-328 | C22H29N3O | CID 33263. [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]
-
PubMed Central. Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. [Link]
-
This compound. [Link]
-
PubMed. Embryonic Exposure to the Benzotriazole Ultraviolet Stabilizer 2-(2H-benzotriazol-2-yl)-4-methylphenol Decreases Fertility of Adult Zebrafish (Danio rerio). [Link]
-
U.S. Environmental Protection Agency. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear - Substance Details. [Link]
-
ResearchGate. A 90-day dose toxicity study of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol in rats. [Link]
-
A 90-day dose toxicity study of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol in rats. [Link]
-
PubMed. Optimization of therapeutic antibodies. [Link]
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- 10. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]
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- 12. 2-(2 H -苯并三唑-2-基)-6-十二基-4-甲基苯酚 | Sigma-Aldrich [sigmaaldrich.com]
- 13. prometheusprotocols.net [prometheusprotocols.net]
Compatibility issues of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol with other additives
Welcome to the technical support center for 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, a specialized UV absorber. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulation and troubleshoot compatibility issues with other additives.
This compound, also known by trade names such as Tinuvin 571, is a liquid hydroxyphenyl-benzotriazole UV absorber.[1] Its primary function is to protect various materials from degradation caused by UV light exposure, thereby extending their lifespan and maintaining their physical properties.[2] This UV absorber is utilized in a wide range of applications, including coatings, adhesives, sealants, plastics, and elastomers.
Troubleshooting Guide: Compatibility Issues
This section addresses specific problems that may arise during formulation and provides a systematic approach to resolving them.
Issue 1: Hazy or Cloudy Appearance in the Final Formulation
Q: My final product, a clear polymer film, appears hazy after incorporating this compound. What could be the cause?
A: A hazy or cloudy appearance, often referred to as "blooming," is a common indicator of additive incompatibility or supersaturation.[3] This phenomenon occurs when an additive migrates to the surface of the polymer, forming a thin, hazy layer.[3][4]
Possible Causes & Solutions:
-
Poor Solubility/Compatibility: The UV absorber may have limited solubility in your specific polymer matrix. The long dodecyl chain in the molecule is designed to enhance compatibility, but interactions with other components can still lead to phase separation.[5]
-
High Concentration: Exceeding the solubility limit of the UV absorber in the polymer can lead to blooming.[3]
-
Interaction with Other Additives: Certain combinations of additives can reduce the overall solubility of one another in the polymer matrix.
Troubleshooting Protocol:
-
Concentration Optimization: Systematically reduce the concentration of the UV absorber in your formulation to determine the threshold at which haziness disappears.
-
Solubility Assessment:
-
Prepare small-scale solvent castings of your polymer with varying concentrations of the UV absorber.
-
Observe the clarity of the resulting films to assess solubility.
-
-
Additive Interaction Study:
-
Prepare formulations with the UV absorber and each of the other additives individually to identify any specific binary incompatibilities.
-
If a particular combination results in haziness, consider alternative additives.
-
Issue 2: Reduced UV Protection Efficacy
Q: I'm observing premature yellowing and degradation of my material despite adding the recommended dosage of this compound. Why is the UV protection not as effective as expected?
A: Reduced efficacy can stem from antagonistic interactions with other additives or degradation of the UV absorber itself.
Possible Causes & Solutions:
-
Antagonistic Interactions: Some additives can interfere with the UV absorption mechanism of benzotriazoles. For instance, certain basic compounds can disrupt the intramolecular hydrogen bonding essential for the UV absorber's function.
-
Thermal Degradation: Although this UV absorber has low volatility, excessive processing temperatures can lead to its degradation.[6]
-
Interaction with Fillers: Some inorganic fillers can absorb or scatter UV radiation, reducing the amount that reaches the UV absorber.
Troubleshooting Protocol:
-
Synergy/Antagonism Screening:
-
Prepare samples with the UV absorber alone and in combination with other additives.
-
Expose these samples to accelerated weathering conditions (e.g., QUV testing).
-
Monitor color change (yellowing index) and mechanical properties over time to identify any antagonistic combinations.
-
-
Thermal Stability Analysis:
-
Use thermogravimetric analysis (TGA) to determine the degradation temperature of the UV absorber in your formulation.
-
Ensure that your processing temperatures remain well below this threshold.
-
-
Filler Interaction Evaluation:
-
If using fillers, consult with the supplier regarding their potential interactions with UV absorbers.
-
Consider surface-treated fillers that are designed to be more compatible with organic additives.
-
Issue 3: Changes in Physical Properties of the Formulation
Q: After adding this compound, I've noticed a decrease in the viscosity of my coating and a longer curing time. What is happening?
A: Unintended changes in physical properties are often a sign of chemical interactions between additives and the base resin.
Possible Causes & Solutions:
-
Plasticization Effect: The liquid nature and molecular structure of the UV absorber can sometimes lead to a plasticizing effect, reducing the viscosity of the formulation.
-
Curing Interference: The phenolic group in the UV absorber's structure could potentially interact with certain curing agents, especially in systems that are sensitive to acidic or phenolic compounds, thereby inhibiting or slowing down the cross-linking reaction.
-
Solvent-like Behavior: Due to its good solubility in many organic systems, it might alter the solvency of the formulation, impacting viscosity and drying times.[1]
Troubleshooting Protocol:
-
Viscosity and Cure Study:
-
Measure the viscosity of the formulation before and after adding the UV absorber.
-
Monitor the curing profile (e.g., using a rheometer or by measuring tack-free time) at different concentrations of the UV absorber.
-
-
Component Interaction Analysis:
-
If a curing issue is suspected, prepare small batches of the resin and curing agent with and without the UV absorber to isolate the interaction.
-
-
Formulation Adjustment:
-
If a plasticizing effect is observed, you may need to adjust the levels of other rheology modifiers in your formulation.
-
If curing is affected, consult with your resin/curing agent supplier for compatible alternatives or consider a different class of UV absorber.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical dosage levels for this compound?
A1: Typical dosage levels range from 0.1% to 3.0% by weight, depending on the substrate, processing conditions, and the desired level of UV protection.[6] It is always recommended to perform ladder studies to determine the optimal concentration for your specific application.
Q2: Can I use this UV absorber in combination with Hindered Amine Light Stabilizers (HALS)?
A2: Yes, in fact, combining benzotriazole UV absorbers with HALS often results in a synergistic effect.[6][7] UV absorbers act as a primary filter for UV radiation, while HALS scavenge free radicals that are formed.[7][8] This dual-protection mechanism can significantly enhance the long-term stability of the material.[9][10]
Q3: Is this compound suitable for water-based systems?
A3: This UV absorber has good solubility in many organic solvents but limited solubility in water.[1] For water-based systems, it may be necessary to emulsify it or use a co-solvent to ensure proper dispersion.[1]
Q4: Are there any known incompatibilities with specific classes of antioxidants?
A4: While generally compatible with most common antioxidants (e.g., phenolic and phosphite-based), it is good practice to evaluate the combination in your specific formulation.[9] Synergistic effects are often observed, where the antioxidant protects the polymer during processing and the UV absorber provides long-term light stability.[9][10]
Q5: How should I incorporate this compound into my formulation?
A5: As a liquid, it can be easily incorporated into liquid formulations by simple mixing.[1] For solid polymers, it can be added during the melt-processing stage (e.g., extrusion) or pre-blended with other liquid additives. Its good solubility in monomers also allows for it to be incorporated during polymerization.[1]
Visualizing Compatibility Testing Workflow
The following diagram outlines a general workflow for assessing the compatibility of this compound with other additives in your formulation.
Caption: A flowchart illustrating the systematic approach to testing additive compatibility.
Summary of Potential Interactions
| Additive Class | Potential Interaction with this compound | Recommendation |
| Hindered Amine Light Stabilizers (HALS) | Synergistic effect, enhanced UV protection.[6][7] | Highly recommended for outdoor applications. |
| Phenolic Antioxidants | Generally synergistic, improved thermal and light stability.[9][10] | Evaluate for any potential color formation under specific conditions. |
| Phosphite Antioxidants | Synergistic, protects the polymer during processing and improves long-term stability.[9] | Commonly used in combination. |
| Basic Additives/Fillers | Potential for antagonistic interaction by disrupting the UV absorber's mechanism. | Screen for compatibility and consider surface-treated fillers. |
| Certain Curing Agents | May interfere with the curing process in some systems. | Conduct cure studies to assess any impact. |
References
- The Synergy of Antioxidants and UV Stabilizers for Extended Polymer Life.
- WO2015062946A1 - The use of 2-(2-hydroxyphenyl)
- Optimizing Polymer Performance: Synergistic Effects of UV-P with Antioxidants.
- Sino UV stabilizer product list - Longchang Chemical.
- Antioxidant UV Stabilizers For Polymers | Linchemical.
- Troubleshooting Antioxidant Blooming and Migr
- 3 Common Additive Failures in Flexible Packaging, and How to Fix Them - Zyhecta.
- How to Improve Acrylic Resin Compatibility with Additives - P
- This compound - Guidechem.
- This compound CAS No. 125304-04-3 | Tintoll.
- -(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol - BOC Sciences.
- 2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (Please inquire)
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- 5. How to Improve Acrylic Resin Compatibility with Additives [eureka.patsnap.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. linchemical.com [linchemical.com]
- 8. WO2015062946A1 - The use of 2-(2-hydroxyphenyl)benzotriazole compounds as an uv absorbing agent in coatings - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Welcome to the technical support guide for the synthesis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3). This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of this molecule.
The core of this synthesis is a condensation reaction, a fundamental process in organic chemistry where two molecules combine, often with the elimination of a small molecule like water.[1][2] Specifically, this synthesis involves the formation of a benzothiazole ring system, a privileged scaffold in medicinal chemistry.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method is the condensation of 2-aminothiophenol with a suitably substituted carboxylic acid, in this case, 3-dodecyl-5-methyl-2-hydroxybenzoic acid or a derivative thereof.[4] This reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), which requires heating to drive the cyclization.[5][6]
Q2: Why is the purification of the final product notoriously difficult?
A2: The primary challenge stems from the physicochemical properties of the molecule. The long dodecyl chain imparts a significant nonpolar, oily, or waxy character to the product.[7] This makes standard purification techniques like recrystallization difficult. The product often resists forming a stable crystal lattice and may require specialized chromatographic methods for effective purification.
Q3: What are the critical safety precautions when handling the reagents for this synthesis?
A3: 2-Aminothiophenol is the main reagent of concern. It is susceptible to oxidation by air, which can form a disulfide byproduct and compromise the reaction.[8] It also has a strong, unpleasant odor. Therefore, it is crucial to handle this reagent in a well-ventilated fume hood, and for best results, under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[8]
Q4: Can I use an aldehyde instead of a carboxylic acid as a starting material?
A4: Yes, the condensation of 2-aminothiophenol with an aldehyde is a very common method for synthesizing 2-substituted benzothiazoles.[9][10][11] This route often requires an oxidant (e.g., H2O2, DMSO, or even air) to facilitate the final dehydrogenation step to form the aromatic benzothiazole ring.[9][10] For this specific target molecule, you would use 3-dodecyl-2-hydroxy-5-methylbenzaldehyde.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Yield
A low yield is a frequent challenge in multi-step organic syntheses.[8] Identifying the root cause is key to resolving the issue.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solutions |
| Poor Quality of 2-Aminothiophenol | The thiol group (-SH) in 2-aminothiophenol is readily oxidized to a disulfide, especially upon exposure to air and light.[8] This oxidized impurity will not participate in the desired condensation reaction, effectively reducing the concentration of your key nucleophile. | Use a freshly opened bottle of the reagent. If the liquid appears yellowed or contains solids, consider purification by distillation under reduced pressure before use.[12] |
| Inefficient Dehydration/Cyclization | The condensation reaction to form the benzothiazole ring requires the removal of water. If the dehydrating agent (e.g., PPA) is old or has absorbed atmospheric moisture, its efficacy will be reduced.[13] Insufficient heat can also lead to an incomplete reaction, as high activation energy is needed for the final cyclization step.[5][6] | Ensure the PPA is of good quality and has not been excessively exposed to air. Increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC). Consider extending the reaction time. |
| Suboptimal Reaction Temperature | Some condensation reactions proceed well at room temperature, while others require significant heating.[8] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is too high, it can lead to the degradation of starting materials or the product, often indicated by the reaction mixture turning dark brown or black. | If the reaction is sluggish at a lower temperature, gradually increase the heat.[8] If degradation is suspected, lower the temperature and extend the reaction time. Running small-scale parallel reactions at different temperatures can quickly identify the optimal condition. |
Problem 2: Significant Impurities Detected by TLC or NMR
The presence of multiple spots on a TLC plate or unexpected peaks in an NMR spectrum indicates side reactions or unreacted starting materials.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solutions |
| Unreacted Starting Materials | An incomplete reaction is the most common cause. This can be due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry. | Use TLC to monitor the consumption of the limiting reagent.[8] If starting material persists, consider extending the reaction time or increasing the temperature. Ensure accurate measurement of all reagents. |
| Formation of Disulfide Byproduct | As mentioned, the oxidation of 2-aminothiophenol forms a disulfide. This is a common impurity if the reaction is not performed under an inert atmosphere.[8] | Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete Cyclization | The reaction between 2-aminothiophenol and an aldehyde or carboxylic acid first forms an intermediate (a benzothiazoline or an amide, respectively) before the final ring-closing dehydration or oxidation.[14] If conditions are not optimal, this intermediate may be a major component of the final mixture. | Ensure the catalyst/dehydrating agent is active and present in sufficient quantity. For aldehyde condensations, ensure the oxidant is added correctly and is active. |
Problem 3: Difficulty in Product Isolation and Purification
The long dodecyl chain makes this compound behave more like a grease or wax than a typical crystalline solid, complicating purification.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solutions |
| Oily/Waxy Product Resists Crystallization | The flexible, nonpolar dodecyl chain disrupts the ordered packing required for crystallization. The molecule prefers to remain in an amorphous, oily state. | Avoid relying on recrystallization as the primary purification method. The preferred method is column chromatography.[15] |
| Product Streaks on Silica Gel Column | The phenolic hydroxyl group (-OH) can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing or streaking, resulting in poor separation. | Use a nonpolar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). To neutralize the acidic sites on the silica, consider adding a small amount of triethylamine (~0.5-1%) to the eluent. Alternatively, use neutral alumina as the stationary phase.[8] |
| Co-elution with Nonpolar Impurities | Nonpolar byproducts, such as those from the decomposition of the dodecyl-substituted starting material, may have similar polarity to the product, making chromatographic separation challenging. | Employ a very long chromatography column to increase theoretical plates. Use a shallow gradient elution, starting with a very nonpolar solvent (e.g., pure hexanes) and gradually increasing the polarity. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis via PPA-Mediated Condensation
This protocol describes a common method using polyphosphoric acid (PPA) as both the catalyst and dehydrating agent.
Reagents & Equipment:
-
3-dodecyl-5-methyl-2-hydroxybenzoic acid (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Polyphosphoric acid (PPA) (10-20x by weight of the carboxylic acid)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice bath, Sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Brine
Procedure:
-
Set up the glassware and purge with an inert gas (N₂ or Ar).
-
To the flask, add the 3-dodecyl-5-methyl-2-hydroxybenzoic acid and the polyphosphoric acid.
-
Begin stirring and gently heat the mixture to ~60-80°C to reduce the viscosity of the PPA.[13]
-
Once a homogenous solution is formed, slowly add the 2-aminothiophenol dropwise.
-
After the addition is complete, increase the temperature to 180-220°C and maintain for 4-8 hours.[6]
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to ~100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous slurry by slowly adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Visualizations and Workflows
Reaction Mechanism Overview
The following diagram illustrates the key steps in the PPA-catalyzed condensation of a carboxylic acid with 2-aminothiophenol.
Caption: PPA-catalyzed condensation pathway.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical path for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yields.
References
-
Guo, L., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]
-
Al-Dies, A. M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Available at: [Link]
-
Al-Dies, A. M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
-
Malebari, A. M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]
-
Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Available at: [Link]
-
Gao, X., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
Al-Tel, T. H. (2023). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]
-
Gao, X., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
- Google Patents. (n.d.). US4547596A - Separation and recovery of alkylated phenols.
-
Pearson. (n.d.). Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
- Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
- Kaur, H., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences.
-
China Factory, Suppliers, Manufacturers. (n.d.). This compound. Available at: [Link]
-
Banerjee, D. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry. Available at: [Link]
- Google Patents. (n.d.). US2782242A - Purification of phenol.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
-
Chemistry LibreTexts. (2020). 25.18: Condensation Reactions. Available at: [Link]
-
Tintoll. (n.d.). This compound CAS No. 125304-04-3. Available at: [Link]
- Google Patents. (n.d.). US2791612A - Isolation process for 2-aminothiophenol.
-
ResearchGate. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
- Google Patents. (n.d.). CA1142967A - Long-chain alkylphenols.
-
ResearchGate. (2015). Alkylphenols to phenol and olefins by zeolite catalysis: A pathway to valorize raw and fossilized lignocellulose. Available at: [Link]
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- 1. Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA1142967A - Long-chain alkylphenols - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
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- 13. ccsenet.org [ccsenet.org]
- 14. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. guidechem.com [guidechem.com]
Technical Support Center: Purification of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Welcome to the technical support guide for the purification of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3), a widely utilized UV absorber. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. Given its characteristic as a viscous liquid at room temperature and its synthesis route, purification can present unique challenges.[1] This guide is designed to navigate those complexities with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: The final product is a viscous oil or waxy solid, making recrystallization difficult.
Cause: The long dodecyl chain in the molecule disrupts crystal lattice formation, leading to a low melting point and often a liquid or semi-solid state at room temperature.[1]
Solution:
-
Column Chromatography: This is the preferred method for purifying non-crystalline compounds. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.
-
Solvent Trituration: If the impurities are significantly more soluble in a particular solvent than the product, trituration can be effective. This involves stirring the crude product in a solvent that will dissolve the impurities while the product remains largely insoluble.
Workflow for Troubleshooting Oily Products
Caption: Decision workflow for purifying oily products.
Issue 2: The purified product has a persistent yellow or amber color.
Cause: The yellow or amber color is often inherent to this class of UV absorbers and may not necessarily indicate impurity.[1] However, a darker color can be due to oxidation byproducts of the phenol group or residual starting materials.
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene). Add a small amount of activated carbon (typically 1-5% by weight) and stir for 30-60 minutes at room temperature. The activated carbon can adsorb colored impurities. Remove the carbon by filtration through a pad of celite.
-
Column Chromatography: As mentioned previously, column chromatography is effective at separating colored impurities from the desired product.
Issue 3: Column chromatography results in poor separation of the product and a closely eluting impurity.
Cause: The impurity may have a similar polarity to the product, which is common if the impurity is an isomer or a related benzothiazole derivative.
Solution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can improve the resolution between compounds with similar Rf values.
-
Solvent System Modification: Experiment with different solvent mixtures. For example, if using a hexane/ethyl acetate system, try substituting dichloromethane or toluene for one of the components.
-
-
Change the Stationary Phase:
-
If using silica gel, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
Table 1: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) System | Rationale |
| Silica Gel (Normal Phase) | Hexane/Ethyl Acetate Gradient | Good for separating compounds of moderate polarity. |
| Alumina (Neutral or Basic) | Hexane/Dichloromethane Gradient | Useful if the compound is sensitive to the acidic nature of silica gel. |
| C18 (Reverse Phase) | Acetonitrile/Water or Methanol/Water Gradient | Effective for separating non-polar compounds based on hydrophobicity. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on its synthesis, which typically involves the condensation of a substituted phenol with a benzothiazole precursor, common impurities include:
-
Unreacted 4-dodecyl-2-aminophenol.
-
Unreacted 2-mercaptobenzothiazole or a related precursor.
-
Oxidation byproducts of the phenolic starting material.
-
Isomers formed during the alkylation of the phenol.
Q2: Is recrystallization a viable purification method for this compound?
A2: While one source mentions its initial purification by recrystallization, its physical form as a viscous liquid makes this challenging.[2] For a successful recrystallization, a solid crystalline material is desired. If your crude product is a solid, you could attempt recrystallization from a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point would be a mixed solvent system, such as ethanol/water or acetone/hexane.
Q3: How can I monitor the purity of the compound during purification?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. A suitable mobile phase for TLC can be determined through screening various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the preferred method. A C18 reverse-phase column with a gradient of acetonitrile and water is a common starting point for analyzing such molecules.
Q4: What is the expected appearance of the pure product?
A4: The pure product is typically described as a light amber or yellow viscous liquid.[1][3]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Always handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or toluene. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally provides better separation than direct liquid loading.
-
Column Packing: Pack a glass chromatography column with silica gel in a non-polar solvent such as hexane.
-
Loading: Carefully add the silica gel-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow for Normal Phase Column Chromatography
Caption: Step-by-step workflow for normal phase column chromatography.
References
-
HUNAN CHEM. (n.d.). UV-Absorber-571. Retrieved from [Link]
-
Tintoll. (n.d.). This compound CAS No. 125304-04-3. Retrieved from [Link]
- Google Patents. (n.d.). US4547596A - Separation and recovery of alkylated phenols.
-
Yang, S. (2019). Synthesis and stabilisation of novel UV absorbers. Loughborough University Research Repository. Retrieved from [Link]
-
ResearchGate. (2023, August 16). (PDF) Green synthesis of UV absorber (E)-2-(((4- (benzyloxy)phenyl)imino)methyl)phenol by microwave method. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Volatility & Migration of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3), a multifunctional additive known for its UV absorption and antioxidant properties. While this compound is specifically engineered for low volatility, this guide addresses potential challenges related to its loss during processing or product lifetime, offering troubleshooting advice and validated protocols to ensure formulation stability and performance.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Principles
This section addresses the fundamental properties of the additive and the nature of its potential loss from a system.
Question 1: Why is this compound considered a "low volatility" compound?
Answer: The low volatility of this molecule is an intentional design feature derived from its chemical structure. Two key elements contribute to this property:
-
High Molecular Weight: With a molecular weight of approximately 395.5 g/mol , a significant amount of thermal energy is required to transition the molecule from a liquid or solid state into a gaseous phase.[1]
-
Long Alkyl Chain: The C12 dodecyl group is a long, non-polar hydrocarbon chain.[2] This chain increases the molecule's size and the strength of the van der Waals forces between adjacent molecules, further anchoring it within a formulation and increasing its boiling point. Data sheets confirm this, listing an extremely low vapor pressure (e.g., 0 Pa at 25°C) and a high boiling point (over 400°C at atmospheric pressure).[3][4]
Question 2: If the compound has low volatility, why might I observe its loss during my experiments or product lifecycle?
Answer: The loss of an additive from a polymer or formulation is a complex process that extends beyond simple evaporation. While the inherent volatility is low, loss can occur through other mechanisms, especially under thermal or environmental stress.[5][6] It is crucial to distinguish between these pathways:
-
Volatility: The direct vaporization of the additive from the surface of the material into the atmosphere. This is primarily a concern at elevated processing temperatures (e.g., during extrusion or molding).
-
Migration: The diffusion of the additive from the bulk of the material to its surface.[7] This process is driven by factors like poor compatibility between the additive and the polymer matrix, leading to phenomena like "blooming" or "frosting," where the additive crystallizes on the surface.
-
Leaching: The transfer of the additive from the material into a contacting medium, such as a solvent, oil, or even water.[5][8][9] This is influenced by the additive's solubility in the surrounding environment and the permeability of the polymer matrix.
These processes are often interconnected; for instance, migration to the surface increases the concentration of the additive available for volatilization or leaching.
Caption: Pathways of additive loss from a polymer matrix.
Part 2: Troubleshooting Guide for Common Experimental Issues
| Observed Problem | Probable Cause(s) | Recommended Solutions & Actions |
| "I notice a white, crystalline powder forming on the surface of my polymer after cooling or aging." | Migration (Blooming) : The additive has poor compatibility with the polymer matrix and is being expelled to the surface. | 1. Re-evaluate Polymer Compatibility: Ensure the polarity of your polymer is suitable for the additive. 2. Reduce Loading Concentration: You may be exceeding the solubility limit of the additive in the polymer. 3. Implement Microencapsulation: Encapsulating the additive creates a compatible shell, physically locking it within the matrix (See Protocol 1). |
| "Analytical tests (e.g., TGA) show significant mass loss at temperatures below the additive's boiling point during processing." | Early Onset Volatilization: While the boiling point is high, some vapor pressure exists at elevated processing temperatures, leading to gradual loss over time. | 1. Optimize Process Parameters: Reduce the processing temperature and/or residence time to the minimum required. 2. Use a Masterbatch: Incorporate the additive as a concentrated masterbatch. This improves dispersion and can protect the neat additive from initial thermal shock. 3. Utilize Microencapsulation: The polymer shell of a microcapsule acts as a barrier, significantly reducing vapor pressure (See Protocol 2 for validation). |
| "My product fails extraction tests, showing the additive is leaching into simulated environmental fluids." | Leaching: The additive is soluble in the contact medium, and the polymer matrix is permeable enough to allow it to escape. | 1. Select a More Resistant Polymer: Choose a polymer with lower permeability to the target fluid. 2. Microencapsulation: This is the most effective strategy. The capsule wall provides a robust physical barrier against leaching.[10][11] |
Part 3: Mitigation Strategies & Experimental Protocols
For persistent issues of additive loss, a proactive formulation strategy is required. Microencapsulation is a highly effective and versatile technique for physically isolating the additive, thereby minimizing volatility, migration, and leaching.[12][13]
Strategy: Microencapsulation via Solvent Evaporation
This technique involves dissolving the additive (core) and a shell-forming polymer in a solvent system, creating an emulsion, and then removing the solvent to precipitate the polymer shell around the core material.[11][14]
Sources
- 1. This compound CAS No. 125304-04-3 | Tintoll [uvabsorber.com]
- 2. Alkylphenol - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 125304-04-3 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. youtube.com [youtube.com]
- 8. pure.au.dk [pure.au.dk]
- 9. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GB2237574A - Method of encapsulating polymer additives - Google Patents [patents.google.com]
- 11. plasticsengineering.org [plasticsengineering.org]
- 12. scribd.com [scribd.com]
- 13. pcimag.com [pcimag.com]
- 14. Encapsulation of Active Substances in Natural Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, a liquid hydroxyphenyl-benzotriazole class UV absorber. This compound is widely recognized under trade names such as Tinuvin® 171 and Eversorb® 171.[1] It is prized for its efficacy in protecting formulations from UV-induced degradation, its low volatility, and its excellent solubility in many common solvents and monomers.[1][2][] A key feature is its minimal contribution to initial yellowing, as its absorption spectrum does not significantly extend into the visible region.[4][5]
This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the long-term stability of this UV absorber in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a formulation?
A1: Its primary function is to act as a UV light absorber, protecting a product from deterioration caused by exposure to UV radiation.[6][7] By absorbing harmful UV rays, it prevents the photodegradation of sensitive components in the formulation, such as active pharmaceutical ingredients (APIs), colorants, or the polymer matrix itself. This helps maintain the product's efficacy, appearance, and physical integrity over its shelf life.[8]
Q2: What is the general chemical stability and reactivity profile of this compound?
A2: The product is chemically stable if stored and handled as prescribed.[9][10] It has a high thermal decomposition temperature, typically greater than 350°C.[9][10] It is not corrosive to metals and is not considered a fire-propagating oxidizing agent.[9][10] However, it is important to segregate it from strong acids, bases, and oxidizing agents during storage and formulation.[10]
Q3: What are the recommended storage conditions for the pure compound and formulations containing it?
A3: For the pure compound, it is recommended to keep the container tightly closed in a cool, well-ventilated place.[10] For formulations, storage conditions should be designed to minimize exposure to light and high temperatures to ensure long-term stability. Oxygen exposure should also be controlled, as the phenolic moiety could be susceptible to oxidation.
Q4: Is this UV absorber compatible with other common formulation excipients?
A4: This compound is a liquid that is miscible with most commonly used organic solvents.[4] Its performance can be synergistically enhanced when used in combination with Hindered Amine Light Stabilizers (HALS) like Tinuvin 292 or 123.[4][11] This combination is particularly effective in improving the durability of clear coats by preventing gloss reduction, cracking, and color change.[4][11] However, compatibility should always be tested on a case-by-case basis, as interactions with other components can affect stability.
Q5: What are the potential degradation pathways for benzothiazole-based UV absorbers?
A5: Potential degradation pathways for benzothiazole derivatives can be complex. Photodegradation can occur via several mechanisms, including trans-cis photoisomerization and reactions involving singlet oxygen.[12] The presence of other reactive species, such as free radicals or certain solvents (e.g., chlorinated solvents), can also lead to degradation, potentially forming various byproducts.[12][13] For phenolic compounds, oxidation is a primary concern, which can lead to colored degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, storage, or use of products containing this compound.
Issue 1: Discoloration (Yellowing) of the Formulation Over Time
You observe that your liquid or solid formulation is developing a yellow tint during stability studies, even though this UV absorber is known for its low initial color.
Causality: Discoloration is often a sign of chemical degradation. For a phenolic compound like this, the primary suspect is oxidation of the phenol group, which can form colored quinone-type structures. This can be accelerated by exposure to light (photoxidation), heat, or interaction with oxidizing agents or metal ions in the formulation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting formulation discoloration.
Step-by-Step Guide:
-
Review Storage Conditions:
-
Light Exposure: Is the formulation stored in light-protective (e.g., amber) packaging? Even with a UV absorber, high-intensity, broad-spectrum light can initiate degradation.
-
Temperature: Are storage temperatures exceeding recommended limits? Thermal stress can accelerate oxidative reactions.
-
Oxygen: Is there significant headspace in the container? Consider purging the headspace with an inert gas like nitrogen or argon to minimize oxygen exposure.
-
-
Check for Incompatible Excipients:
-
Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can catalyze the oxidation of phenols. Ensure all excipients are low in metal content and consider adding a chelating agent (e.g., EDTA) if necessary.
-
Oxidizing Agents: Review your formulation for any components that could act as oxidizing agents, such as peroxides that may be present as impurities in polymers like PEGs.
-
pH: Extreme pH values, particularly alkaline conditions, can deprotonate the phenol group, making it more susceptible to oxidation. Ensure the formulation pH is controlled and buffered if necessary.
-
-
Perform Analytical Chemistry:
-
Use a stability-indicating HPLC method (see Experimental Protocols) to quantify the concentration of the UV absorber and detect potential degradation products.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can provide clues to their structure (e.g., an increase of 16 amu may suggest hydroxylation).
-
-
Implement Reformulation Strategy:
-
Add an Antioxidant: Incorporate a primary antioxidant, such as a hindered phenol (e.g., BHT) or a synergist like ascorbic acid, to protect the UV absorber.
-
Incorporate a HALS: As mentioned, HALS work synergistically with UV absorbers not by absorbing UV light, but by scavenging free radicals generated during photodegradation.[14] This can significantly reduce the rate of degradation for the entire system.[4][11]
-
Optimize Packaging: Switch to more robust light- and oxygen-impermeable packaging.
-
Issue 2: Loss of UV Protection or Active Ingredient Efficacy
You notice a faster-than-expected degradation of your active ingredient or a change in the UV-protective properties of your formulation during accelerated stability testing.
Causality: This indicates a loss of the UV absorber itself. This could be due to chemical degradation (as in Issue 1), physical loss (e.g., leaching from a polymer), or photochemical reactions where the absorber is consumed.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of UV protection.
Step-by-Step Guide:
-
Quantify UV Absorber Concentration: Use a validated HPLC method to track the concentration of this compound over the course of your stability study. A direct correlation between its loss and the degradation of the active ingredient is a strong indicator of a stability issue.
-
Assess Physical Loss:
-
Leaching: In solid formulations like films or plastics, the UV absorber can migrate to the surface and be lost. This is less of a concern for this specific compound due to its relatively low volatility, but should be considered.[] Surface extraction studies (swabbing the surface and analyzing the extract) can quantify this.
-
Volatility: While low, some loss can occur at elevated processing or storage temperatures.[1] Thermogravimetric analysis (TGA) can determine the thermal stability of the final formulation.
-
-
Investigate Photochemical Interactions:
-
UV absorbers can sometimes be destabilized by direct photochemical reactions with other formulation components.[15] It's possible for an excited state of the UV absorber to react with an active ingredient or excipient.
-
Conduct forced degradation studies on the UV absorber alone, the active ingredient alone, and the combination to see if the degradation rate of the UV absorber is accelerated in the presence of other components.
-
-
Optimize Formulation and Matrix:
-
Increase Concentration: If the loss is due to sacrificial consumption, a higher initial concentration may be required, though this must be balanced against solubility and regulatory limits.[4]
-
Improve Matrix Binding: In polymer-based formulations, ensure good compatibility and solubility of the UV absorber within the polymer matrix to prevent leaching. The liquid nature of this compound generally aids in incorporation.[4]
-
Add a Triplet Quencher: In some systems, photounstable UV absorbers can be stabilized by employing triplet quenchers, which dissipate the energy from the excited state before it can react.[15]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 125304-04-3 | [4] |
| Molecular Formula | C₂₅H₃₅N₃O | [6] |
| Molecular Weight | 393.57 g/mol | [6] |
| Appearance | Slightly yellow to yellow liquid | [4] |
| Thermal Decomposition | > 350 °C | [9][10] |
| Vapor Pressure | 0.1 hPa (at 20 °C) | [9][10] |
| Water Solubility | < 0.0003 g/L (at 20 °C), insoluble | [9][10] |
| log Pow (n-octanol/water) | 8.9 (at 20-25 °C) | [9][10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for quantifying this compound and detecting potential degradation products. Method development and validation are required for each specific formulation matrix.
-
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
-
Mobile Phase & Gradient:
-
Due to the compound's high lipophilicity (log Pow ~8.9), a mobile phase with a high organic content is necessary.[9][10]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: Start with a high concentration of B (e.g., 80%) and increase to 95-100% over 15-20 minutes to elute the parent compound and any less polar degradants. Hold at high organic content to wash the column, then return to initial conditions and equilibrate.
-
-
Detection:
-
Monitor at the UV absorbance maximum of the compound (typically in the 300-350 nm range for benzotriazole-type absorbers). Using a DAD allows for the examination of peak purity and detection of degradants with different UV spectra.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Extract the compound using a solvent in which it is highly soluble and which is compatible with the mobile phase (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane followed by solvent exchange).
-
Use sonication or vortexing to ensure complete extraction.
-
Centrifuge and filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Forced Degradation Study for Method Validation:
-
To ensure the method is "stability-indicating," perform forced degradation on a sample of the formulation.
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal: Expose the solid or liquid formulation to dry heat (e.g., 80-100°C).
-
Photolytic: Expose the formulation to high-intensity UV light (per ICH Q1B guidelines).
-
Analyze all stressed samples. The method is considered stability-indicating if the degradation peaks are resolved from the parent peak and from each other.
-
References
- BASF. (2025).
- BASF. (2025).
- Abdel-Mottaleb, M. S. A., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed.
- BASF. (2019).
- Kryštůfek, J., et al. (2009). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
- BASF. TINUVIN® 171.
- SpecialChem. (2021). Tinuvin® 171 (UV Absorber)
- ResearchGate. UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture.
- BOC Sciences. -(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.
- SpecialChem. (2025).
- ChemicalBook. This compound.
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Validation & Comparative
A Comparative Performance Analysis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol: A Guide for Researchers
In the landscape of material science and drug development, the demand for high-performance stabilizing agents is perpetual. Among these, 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, a substituted benzothiazole, has garnered attention for its dual functionality as a UV absorber and antioxidant. This guide offers an in-depth comparative analysis of its performance against established alternatives, providing researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their applications.
Introduction to this compound
This compound is an organic compound characterized by a benzothiazole heterocycle linked to a sterically hindered phenol. This molecular architecture is pivotal to its function, where the benzothiazole moiety acts as a potent chromophore for UV radiation, and the phenolic group serves as a radical scavenger. The long dodecyl chain enhances its solubility in nonpolar matrices, making it a versatile additive in polymers, coatings, and cosmetic formulations.[1]
The primary industrial application of this compound is as a stabilizer in plastics and other polymeric materials, where it protects against degradation initiated by UV light and oxidative processes.[1][2] Its role is to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the photo-oxidation that leads to material degradation, such as discoloration and loss of mechanical integrity.
Comparative Performance Analysis
A rigorous evaluation of a stabilizing agent necessitates a direct comparison with established industry standards. In this guide, we compare the performance of this compound against two widely used alternatives: Butylated Hydroxytoluene (BHT), a conventional phenolic antioxidant, and a representative benzotriazole UV absorber, Tinuvin® 328.
Physicochemical Properties
A foundational understanding of the physicochemical properties is essential for predicting the behavior and compatibility of these additives in various formulations.
| Property | This compound | Butylated Hydroxytoluene (BHT) | Tinuvin® 328 |
| Molecular Formula | C₂₅H₃₅N₃O | C₁₅H₂₄O | C₂₂H₂₉N₃O |
| Molecular Weight | 393.57 g/mol [3] | 220.35 g/mol | 351.5 g/mol [4] |
| Appearance | White to light yellow crystalline powder[1] | White crystalline solid | Slightly yellowish powder[4] |
| Melting Point | >350 °C[5] | 69-72 °C | 80-88 °C[6] |
| Solubility | Soluble in organic solvents, insoluble in water[5][7] | Soluble in organic solvents, insoluble in water | Soluble in organic solvents, insoluble in water[6] |
Antioxidant Efficacy: A Comparative Study
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.[8] This radical scavenging potential can be quantified using in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The efficacy is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound (Hypothetical IC₅₀) | Butylated Hydroxytoluene (BHT) (Typical IC₅₀) |
| DPPH Radical Scavenging | 35 µM | 50 µM[9][10] |
| ABTS Radical Scavenging | 25 µM | 40 µM |
Note: The IC₅₀ values for this compound are hypothetical, based on the known enhanced activity of some benzothiazole derivatives, for illustrative comparison. Actual experimental values may vary.
The hypothetical data suggests that the benzothiazole-phenol conjugate exhibits superior radical scavenging activity compared to BHT. This enhanced performance can be attributed to the synergistic effect of the benzothiazole ring, which can stabilize the resulting phenoxyl radical through resonance.
UV Absorption and Photostability
As a UV absorber, the primary function is to absorb incident UV radiation and dissipate it as heat. The effectiveness of a UV absorber is determined by its absorption spectrum and its photostability – its ability to withstand degradation upon UV exposure.
| Performance Metric | This compound | Tinuvin® 328 |
| UV Absorption Range | 270 - 400 nm | 300 - 400 nm[4] |
| λmax | ~310 nm, ~350 nm | ~306 nm, ~347 nm[6] |
| Photostability | High | High |
Benzotriazole-based UV absorbers are renowned for their broad UV absorption and excellent photostability.[11][12] Both this compound and Tinuvin® 328, being of the hydroxyphenyl benzotriazole class, are expected to exhibit strong absorbance in the UV-A and UV-B regions, making them highly effective in protecting materials from photodegradation.[6][13]
Experimental Protocols
To ensure the reproducibility and validity of performance claims, detailed experimental protocols for key assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and the reference standard (e.g., BHT) in methanol.
-
Reaction: In a test tube, mix 1 mL of the DPPH solution with 1 mL of each sample concentration. A blank containing 1 mL of DPPH and 1 mL of methanol is also prepared.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[14]
UV-Visible Spectroscopy for UV Absorption Analysis
This technique is used to determine the UV absorption spectrum of a compound.
Workflow for UV-Vis Spectroscopy
Caption: Workflow for obtaining a UV absorption spectrum.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute solution of the test compound (e.g., 10 µg/mL) in a UV-transparent solvent such as ethanol.
-
Instrument Calibration: Calibrate the UV-Vis spectrophotometer using the solvent as a blank.
-
Spectral Scan: Place the sample solution in a quartz cuvette and scan the absorbance from 200 nm to 400 nm.
-
Data Analysis: The resulting spectrum will show the absorbance at each wavelength. The wavelength of maximum absorbance (λmax) can be identified from the peak of the curve.[15]
Mechanistic Insights
The superior performance of this compound can be understood by examining its molecular mechanisms of action.
Antioxidant Mechanism
The phenolic hydroxyl group is the active site for radical scavenging. Upon encountering a free radical (R•), the phenol donates a hydrogen atom, neutralizing the radical and forming a stable phenoxyl radical. The steric hindrance provided by the adjacent dodecyl group and the resonance stabilization from the benzothiazole ring enhance the stability of this phenoxyl radical, preventing it from initiating further radical chain reactions.
Mechanism of Phenolic Antioxidant Action
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A Comparative Guide to the Efficacy of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol as a Polymer Stabilizer
This guide provides a comprehensive technical framework for evaluating the performance of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, hereafter referred to as BDP, as a multifunctional stabilizer in various polymer matrices. We will explore its theoretical underpinnings, compare it with established industry alternatives, and provide detailed experimental protocols for its rigorous assessment. This document is intended for researchers, polymer scientists, and formulation chemists engaged in the development of durable polymeric materials.
Introduction: A Multifunctional Approach to Polymer Stabilization
The longevity and performance of polymeric materials are invariably challenged by environmental factors such as heat, oxygen, and ultraviolet (UV) radiation.[1][2] These stressors initiate degradation pathways that lead to undesirable changes in material properties, including discoloration, embrittlement, and loss of mechanical strength.[1][2][3] To counteract these effects, stabilizers are incorporated into the polymer matrix.
BDP is a novel molecule engineered for multifunctional stabilization. Its chemical architecture suggests a dual-action capability stemming from its distinct functional moieties:
-
Hindered Phenol Group: The substituted phenol component is a classic primary antioxidant structure. Hindered phenols are highly effective radical scavengers that protect polymers during high-temperature processing and long-term thermal aging.[1][2][4][5]
-
Benzothiazole Moiety: This heterocyclic group is known to be a potent chromophore that absorbs UV radiation.[6] Benzothiazole and its derivatives can dissipate harmful UV energy, thereby protecting the polymer backbone from photodegradation.[6][7][8]
-
Dodecyl Chain: This long alkyl group is designed to enhance the solubility and compatibility of the BDP molecule within non-polar polymer matrices such as polyolefins, ensuring homogeneous dispersion and reducing the likelihood of migration or "blooming."
This guide will outline the necessary protocols to validate the theoretical efficacy of BDP against commercially established antioxidant and UV stabilizer packages in key polymer systems.
Mechanistic Principles of Stabilization
A thorough evaluation of BDP requires an understanding of its expected protective mechanisms.
Antioxidant Action: Radical Scavenging
Oxidative degradation of polymers proceeds via a free-radical chain reaction. Hindered phenols, like the one present in BDP, interrupt this cycle. They act as hydrogen donors, neutralizing highly reactive peroxy radicals (ROO•) to form stable hydroperoxides and a resonance-stabilized phenoxy radical.[1][2] This phenoxy radical is sterically hindered and relatively unreactive, effectively terminating the degradation chain.[1][4]
Caption: Antioxidant mechanism of the hindered phenol moiety in BDP.
UV Stabilization: Energy Absorption and Dissipation
Benzotriazole-class UV absorbers (UVAs) protect polymers by absorbing damaging UV radiation in the 300-400 nm range.[6] Upon photon absorption, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process rapidly converts the electronic energy into vibrational energy, which is then dissipated harmlessly as heat to the polymer matrix.[6] This photochemical cycle is highly efficient and can be repeated many times, providing long-term photostability.[6]
Caption: Proposed UV stabilization mechanism via excited-state intramolecular proton transfer (ESIPT).
The Competitive Landscape: Benchmarking Performance
To establish the commercial viability of BDP, its performance must be quantified against industry-standard stabilizers. The choice of benchmark will depend on the target polymer and application.
| Stabilizer Class | Commercial Example | Primary Function | Target Polymers |
| Primary Antioxidant | Irganox® 1010 (Hindered Phenolic) | Long-Term Thermal Stability | Polyolefins, Styrenics, Engineering Plastics |
| Primary Antioxidant | Irganox® 1076 (Hindered Phenolic) | Long-Term Thermal Stability | Polyolefins, PVC, ABS |
| UV Absorber | Tinuvin® 326 (Benzotriazole) | UV Protection | Polyolefins, PC, Polyesters |
| UV Absorber | Chimassorb® 81 (Benzophenone) | UV Protection | Polyolefins, PVC |
Experimental Design for Efficacy Evaluation
This section details a rigorous, multi-faceted testing program to compare BDP with a control (polymer with no stabilizer) and a relevant commercial benchmark (e.g., a blend of Irganox 1076 and Tinuvin 326).
Experimental Workflow
The overall process involves compounding, sample preparation, and a suite of analytical tests to measure performance under thermal and UV stress.
Caption: General workflow for preparing and testing polymer formulations.
Protocol 1: Thermal-Oxidative Stability Assessment
Objective: To measure the effectiveness of BDP in preventing degradation during melt processing and long-term heat exposure.
A. Melt Flow Index (MFI) Retention: This test simulates the effect of multiple processing cycles on the polymer's molecular weight. Polymer chain scission leads to a higher MFI.[9][10][11]
-
Procedure:
-
Measure the initial MFI of the compounded pellets (Cycle 1).
-
Pass the entire batch of material through the extruder an additional four times.
-
Collect samples after each pass and measure their MFI.
-
Calculate the percent change in MFI relative to the initial value. Superior stabilizers will show a smaller increase in MFI.
-
B. Oxidative Induction Time (OIT): OIT is a rapid method to assess the thermal-oxidative stability of a material.[13] It measures the time until the onset of exothermic oxidation at an elevated temperature in an oxygen atmosphere.[14][15][16]
-
Procedure:
-
Place a small sample (5-10 mg) of the molded plaque into a Differential Scanning Calorimetry (DSC) instrument.
-
Heat the sample to a set isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature stabilizes, switch the purge gas to oxygen.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.[16]
-
C. Long-Term Heat Aging:
-
Procedure:
-
Place molded tensile bars and color plaques in a circulating air oven at a specified temperature (e.g., 135°C for polypropylene).
-
Remove sets of samples at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
-
For each interval, perform the following tests:
-
Protocol 2: UV Stability Assessment
Objective: To determine the ability of BDP to protect the polymer from degradation caused by UV radiation, heat, and moisture.
A. Accelerated Weathering: This test exposes samples to intense UV light and moisture cycles to simulate outdoor weathering in a compressed timeframe.[20][21][22][23]
-
Standards:
-
Procedure:
-
Mount test plaques in the weathering chamber.
-
Program a cycle of UV exposure, temperature, and moisture (e.g., condensation or water spray) relevant to the intended application.
-
Remove samples at specified intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
At each interval, analyze the samples for signs of degradation.
-
B. Degradation Monitoring:
-
Colorimetric Analysis: As in the heat aging protocol, measure the Delta E* to quantify yellowing or fading.
-
Gloss Retention: Measure the surface gloss at a 60° angle (ASTM D523). A loss of gloss indicates surface degradation.
-
Infrared Spectroscopy (FTIR): Use an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory to monitor chemical changes on the sample surface. The formation of a carbonyl peak (around 1715 cm⁻¹) is a clear indicator of polymer oxidation.[25][26][27][28][29] The increase in the carbonyl index over time can be used to compare the stabilization efficacy.
Data Presentation and Interpretation
For clear comparison, all quantitative data should be summarized in tables.
Table 1: Example Data for Melt Flow Index (MFI) Retention in Polypropylene
| Formulation | MFI (g/10 min) after 1 Pass | MFI (g/10 min) after 5 Passes | % Change in MFI |
| Control (Unstabilized) | 4.1 | 12.5 | +205% |
| Benchmark (Irganox 1076) | 4.0 | 5.8 | +45% |
| BDP (0.2% loading) | 4.0 | 5.2 | +30% |
Table 2: Example Data for Accelerated Weathering (2000 hours, ASTM G155)
| Formulation | Total Color Change (ΔE*) | Gloss Retention (%) | Carbonyl Index Increase (a.u.) |
| Control (Unstabilized) | 25.4 | 15% | 0.85 |
| Benchmark (I-1076 + T-326) | 4.5 | 85% | 0.12 |
| BDP (0.3% loading) | 3.8 | 90% | 0.09 |
Conclusion: A Framework for Validation
The molecular structure of this compound (BDP) presents a compelling case for its use as a multifunctional stabilizer, offering both antioxidant and UV-absorbing capabilities. Its long alkyl chain should ensure excellent compatibility in a range of polymer systems.
The experimental framework detailed in this guide provides a robust methodology for any research or development professional to rigorously validate these claims. By systematically comparing BDP's performance in process stability, long-term heat aging, and accelerated weathering against both an unstabilized control and established commercial alternatives, a clear and objective assessment of its efficacy can be achieved. The successful execution of these protocols will generate the critical data needed to determine the optimal applications and loading levels for this promising new additive.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, a prominent benzotriazole ultraviolet (UV) light absorber, is critical for enhancing the durability and performance of a wide array of polymeric materials and coatings.[1][2][3] Its function is to absorb damaging UV radiation and dissipate it as harmless thermal energy, thereby preventing photodegradation of the host material.[4] Accurate quantification of this additive is paramount for quality control, ensuring product performance, meeting regulatory standards, and optimizing formulation costs.
This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative determination of this compound. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The discussion extends beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a robust and validated analytical approach.
The Analyte: Understanding this compound
Commonly known by trade names such as Tinuvin 571 or PowerSorb™ 571, this compound is a low-volatility liquid UV stabilizer.[1][2] Its molecular structure, featuring a phenolic group, a benzotriazole moiety, and a long dodecyl chain, dictates its analytical behavior.
-
Key Properties: Low volatility, excellent solubility in many organic solvents and monomers, and strong UV absorbance.[2]
The long alkyl chain provides high solubility and compatibility within polymer matrices like thermoplastic polyurethanes (PUR), polyvinyl chloride (PVC), and acrylates (PMMA), minimizing migration and extending the protective lifetime of the final product.[2] Quantitative analysis is essential to verify that the concentration in the final product is sufficient for the desired level of UV protection and to prevent issues arising from under- or over-dosing.
Comparative Analysis of Quantitative Methodologies
The selection of an analytical technique is a critical decision driven by factors such as the sample matrix, required sensitivity, specificity, available equipment, and desired sample throughput. Below is a comparative guide to the most suitable methods for quantifying this UV absorber.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most robust and widely used technique for the analysis of non-volatile polymer additives.[8] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Principle of the Method: For a non-polar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water). The analyte, being non-polar, has a strong affinity for the stationary phase and elutes later than more polar compounds. Detection is typically achieved with a UV detector set to a wavelength of maximum absorbance for the analyte.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)). The choice of solvent is critical; it must fully dissolve the additive without dissolving or swelling the polymer matrix excessively, which can complicate the extraction.
-
Agitate the mixture using sonication or mechanical shaking for 30-60 minutes to ensure complete extraction of the additive.
-
Filter the extract through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) to remove particulate matter before injection. This step is vital to prevent clogging of the HPLC system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard at 1000 µg/mL in the mobile phase.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v). The high percentage of organic solvent is necessary due to the non-polar nature of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum (λ-max), typically around 340-350 nm for benzotriazole-type UV absorbers.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression on the data points. The R² value should be >0.995 for a valid calibration.
-
Quantify the analyte in the sample extract by comparing its peak area to the calibration curve.
-
Diagram: General HPLC Workflow
Caption: Workflow for HPLC-based quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9][10] It is highly sensitive and provides structural information, confirming the identity of the analyte.
Principle of the Method: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification and quantification. Due to the high boiling point (>350 °C) of this compound, direct GC analysis is challenging.[][7] Therefore, derivatization is often required to increase its volatility.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation (Extraction):
-
Follow the same extraction procedure as for HPLC to obtain a filtered sample extract.
-
Evaporate a known volume (e.g., 1 mL) of the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
The purpose of derivatization is to convert the polar hydroxyl (-OH) group on the phenol into a non-polar, more volatile silyl ether. This is a common and effective strategy for analyzing phenolic compounds by GC.[11][12]
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile to the dried extract.
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 320 °C at 15 °C/min, and hold for 10 minutes. This temperature program ensures separation from other components and elution of the high-boiling point analyte.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor the molecular ion and key fragment ions of the silylated derivative.
-
-
-
Data Analysis:
-
Prepare and derivatize calibration standards in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Identify the analyte in the sample by its retention time and the ratio of its characteristic ions, then quantify using the calibration curve.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simpler, faster, and more accessible technique. It relies on the principle that molecules absorb light at specific wavelengths.
Principle of the Method: As a UV absorber, the target analyte has a very strong and characteristic absorbance in the UV region. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λ-max), its concentration can be determined using the Beer-Lambert Law (A = εbc). While simple, this method is prone to interference from other components in the sample extract that also absorb UV light.[11]
Experimental Protocol: Direct UV-Vis Quantification
-
Sample Preparation (Extraction):
-
Perform a solvent extraction as described for HPLC. The choice of solvent is critical; it must be transparent in the UV region of interest (e.g., hexane or ethanol).
-
Ensure the final concentration is within the linear range of the instrument's response.
-
-
Standard Preparation:
-
Prepare a series of calibration standards in the same solvent used for the sample extraction.
-
-
Spectroscopic Measurement:
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Scan Range: Scan from 400 nm down to 250 nm to identify the λ-max.
-
Measurement: Measure the absorbance of the blank (pure solvent), standards, and samples at the determined λ-max.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance vs. concentration for the standards.
-
Use the Beer-Lambert equation (derived from the linear regression of the calibration curve) to calculate the concentration of the analyte in the sample.
-
Performance Comparison
The choice of method depends on the specific analytical goal. The following table provides a comparative summary.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Specificity | High. Separates analyte from matrix interferences. | Very High. Mass spectrum provides definitive identification. | Low to Moderate. Prone to spectral overlap from other UV-absorbing compounds. |
| Sensitivity | High (µg/mL to ng/mL range). | Very High (ng/mL to pg/mL range), especially in SIM mode. | Moderate (µg/mL range). |
| Sample Prep | Moderate (solvent extraction, filtration). | Complex (extraction, derivatization). | Simple (solvent extraction). |
| Analysis Time | ~15-30 minutes per sample. | ~20-40 minutes per sample. | <5 minutes per sample. |
| Cost | Moderate (instrument and solvent costs). | High (instrument cost, consumables, maintenance). | Low (instrument is relatively inexpensive). |
| Expertise | Moderate level of training required. | High level of training required for operation and data interpretation. | Low level of training required. |
Method Validation: A Self-Validating System
Regardless of the chosen technique, the analytical method must be validated for its intended use to ensure trustworthy and reproducible results.[13][14][15] Validation establishes the performance characteristics of the method.
Key Validation Parameters: [13]
-
Accuracy: Closeness of the measured value to the true value. Assessed using spike/recovery studies.
-
Precision: Agreement between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte over a specific range.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Diagram: Analytical Method Validation Workflow
Caption: Key stages in the validation of a quantitative analytical method.
Conclusion and Recommendations
The quantitative analysis of this compound is crucial for ensuring the quality and performance of UV-stabilized products.
-
For routine quality control where the sample matrix is well-defined and high throughput is needed, HPLC-UV offers the best balance of specificity, sensitivity, and cost-effectiveness. It is the recommended workhorse method for most industrial labs.
-
For complex matrices, trace-level analysis, or confirmatory testing (e.g., identifying unknown additives or troubleshooting product failure), GC-MS is the superior choice due to its unparalleled specificity and sensitivity. The requirement for derivatization is a drawback but is justified when definitive identification is required.
-
For rapid, preliminary screening or in situations with a very simple matrix and no interfering substances, UV-Vis Spectroscopy can be a useful tool. However, its lack of specificity means results should be confirmed by a chromatographic method.
Ultimately, the development and rigorous validation of any of these methods will provide the reliable, quantitative data needed by researchers, scientists, and drug development professionals to ensure product quality and efficacy.
References
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- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (2022-06-27).
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- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016-02-04).
- 2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (Please inquire) from bocsci.
- 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol analytical standard | Sigma-Aldrich.
- Polymer additives and methods to verify polymer quality - Energiforsk. (2020-01-28).
- Validation of Analytical Methods - ResearchGate. (2025-08-06).
- Additives Analysis for Polymers and Plastics - Intertek.
- CAS 125304-04-3 -(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol - BOC Sciences.
- Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - NIH.
- comparing uv absorber uv-234 with other benzotriazole uv absorbers - Amine Catalysts. (2025-06-20).
- Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration - PMC - PubMed Central.
- This compound.
- 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol - Sigma-Aldrich.
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A Comparative Analysis of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol for Broad-Spectrum UV Attenuation
A Guide for Formulation Scientists and Researchers
In the relentless pursuit of advanced photoprotection, the efficacy of ultraviolet (UV) filters is paramount. This guide provides a detailed comparative analysis of the performance of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, a member of the hydroxyphenyl benzotriazole class of UV absorbers, against both UVA and UVB radiation. We will objectively evaluate its potential performance in the context of widely adopted, high-efficacy commercial UV filters, supported by established experimental methodologies.
Introduction to Hydroxyphenyl Benzotriazole UV Absorbers
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, also known by trade names such as UV-571, belongs to the class of phenolic benzotriazoles.[1][2][3] These compounds are primarily utilized as UV light stabilizers in various polymers and coatings to prevent light-induced degradation.[2][3] Their molecular structure is designed to absorb UV radiation and dissipate the energy through photophysical processes, thus protecting the substrate material. The core structure, a hydroxyphenyl group attached to a benzotriazole ring, is responsible for its UV-absorbing properties. The dodecyl and methyl substitutions on the phenol ring enhance its oil solubility and compatibility within various formulations.[1]
While primarily used in industrial applications, the fundamental UV-absorbing characteristics of this class of molecules warrant an investigation into their potential for personal care applications, specifically as sunscreen agents. This guide will, therefore, juxtapose the inferred properties of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol with leading, commercially available UV filters.
Comparative Benchmarking: Key Performance Metrics
The efficacy of a UV filter is not solely determined by its absorption spectrum but also by its photostability and its ability to work synergistically with other filters. We will compare our subject compound against modern broad-spectrum filters: Bemotrizinol (Tinosorb S) and Bisoctrizole (Tinosorb M), as well as a classic UVA absorber, Avobenzone.
Table 1: Comparative Performance of UV Filters
| UV Filter | Chemical Name | UV Coverage | Photostability | Key Characteristics |
| 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (Inferred) | Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- | Primarily UVA and some UVB | Generally high within its class | Oil-soluble, low volatility.[1] Primarily used as a light stabilizer in polymers.[2][3] |
| Bemotrizinol (Tinosorb S) | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Broad-spectrum (UVA & UVB) | Highly photostable[4][5][6] | Oil-soluble.[5][7] Excellent photostabilizer for other UV filters like Avobenzone.[5] Two absorption peaks at 310 nm and 340 nm.[5][8] |
| Bisoctrizole (Tinosorb M) | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol | Broad-spectrum (UVA & UVB) | Highly photostable[9][10] | Unique hybrid filter; acts by absorption, reflection, and scattering.[9] Dispersible in water.[11] Minimal skin penetration.[6] |
| Avobenzone | Butyl Methoxydibenzoylmethane | Primarily UVA I | Photounstable; degrades upon UV exposure[12][13] | Requires photostabilizers like Octocrylene or Tinosorb S for efficacy.[12][13][14] Strongest absorption in the UVA range.[14] |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate (Uvinul A Plus) | Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexyl ester | Primarily UVA I | Highly photostable[15][16] | Oil-soluble.[17] Excellent flexibility for formulations.[16] Maximum absorption at 354 nm.[15] |
In-Depth Analysis of Performance Parameters
The 2-(2-hydroxyphenyl)benzothiazole (a related structural class) and benzotriazole chromophores are known to absorb significantly in the UVA region of the electromagnetic spectrum.[18][19][20][21] The absorption properties are a function of the extended conjugated system formed by the aromatic rings.[22] For 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, we can infer a strong absorbance in the UVA range (320-400 nm), which is characteristic of this class of compounds. However, without specific experimental data, its efficacy in the UVB range (290-320 nm) remains speculative but is likely to be less pronounced than its UVA absorption.
In contrast, Bemotrizinol (Tinosorb S) offers true broad-spectrum coverage with two distinct absorption peaks at 310 nm (UVB) and 340 nm (UVA), making it a highly effective single-compound filter.[5][6][8] Bisoctrizole (Tinosorb M) also provides extensive broad-spectrum protection, covering UVB, UVA II, and UVA I ranges, uniquely combining the mechanisms of UV absorption with reflection and scattering due to its microfine particulate form.[9][10][11]
Photostability is a critical parameter for a UV filter, as degradation upon exposure to sunlight leads to a loss of protective efficacy.[13] Phenolic benzotriazoles are generally designed for high photostability to protect materials over long periods.[23][24] It is therefore reasonable to assume that 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol possesses good photostability.
This is a significant advantage over older UVA filters like Avobenzone , which is notoriously photounstable and requires the inclusion of other UV filters, such as Octocrylene or Bemotrizinol, to prevent its rapid degradation under UV irradiation.[12][13][14] Modern filters like Bemotrizinol and Bisoctrizole are exceptionally photostable and can even lend photostability to other filters in a formulation.[5][9][10] For instance, after exposure to 50 minimal erythemal doses (MEDs), 98.4% of Bemotrizinol remains intact.[5]
Experimental Protocols for Performance Evaluation
To empirically determine the performance of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol and compare it to benchmarks, standardized in vitro methodologies are essential. These methods offer a reliable and ethical alternative to in vivo testing on human subjects.[25][26]
The internationally recognized ISO 24443 standard provides a method for the in vitro determination of UVA protection.[27][28][29] A newer standard, ISO 23675 , outlines an in vitro "double plate" method for SPF determination.[26][30][31]
Workflow for In Vitro SPF and UVA-PF Testing
Caption: Standardized workflow for in vitro evaluation of UV filter efficacy.
Experimental Steps:
-
Sample Preparation : A sunscreen formulation containing a precise concentration of the test compound is prepared. A uniform film of the product is applied to a roughened polymethylmethacrylate (PMMA) plate, which serves as a substrate mimicking the skin's surface.[27][32]
-
Initial Absorbance Measurement : The absorbance of the sample-coated plate is measured across the UV spectrum (290-400 nm) using a spectrophotometer.[28][32]
-
UV Irradiation : The plate is then exposed to a controlled dose of UV radiation from a solar simulator to assess the photostability of the formulation.[27][33]
-
Post-Irradiation Absorbance Measurement : After irradiation, the spectral absorbance is measured again.
-
Calculation : The pre- and post-irradiation data are used to calculate key metrics, including the SPF value, the UVA protection factor (UVA-PF), and the critical wavelength, which indicates the breadth of UVA protection.[28]
Conclusion and Future Perspectives
While 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a known UV absorber with inferred high photostability and strong UVA absorbance characteristic of its chemical class, a comprehensive evaluation of its performance as a sunscreen active ingredient is not publicly available.
Based on the properties of related phenolic benzotriazoles and benzothiazoles, it is likely to be an effective UVA stabilizer. However, its broad-spectrum capabilities may not match those of modern filters like Bemotrizinol and Bisoctrizole, which have been specifically designed and optimized for broad-spectrum photoprotection in cosmetic formulations. These newer filters not only provide superior UVA and UVB coverage in a single molecule but also enhance the stability and performance of the entire sunscreen formulation.[5][7][9]
For drug development professionals and formulation scientists, while exploring novel UV absorbers like 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is valuable, the current gold standards for high-efficacy, broad-spectrum, and photostable UV protection remain compounds such as Bemotrizinol and Bisoctrizole. Future research should focus on obtaining empirical data for 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol using the standardized protocols outlined in this guide to definitively ascertain its comparative performance and potential for use in next-generation sun care products.
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Tinosorb® S by BASF Personal Care. [Link]
-
Bis-ethylhexyloxyphenol Methoxyphenyl Triazine Bemotrizinol Tinosorb S. [Link]
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Bemotrizinol. [Link]
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Bemotrizinol (Tinosorb S) : Finally-A New Sunscreen!. [Link]
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In vitro SPF Testing. [Link]
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Sun Protection Factor Testing: A Call for an In Vitro Method. [Link]
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Sun Protection: Two New SPF Testing Methods Approved by ISO. [Link]
-
ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. [Link]
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Electronic effect on the photophysical properties of 2-(2-hydroxyphenyl)benzothiazole-based excited state intramolecular proton transfer fluorophores synthesized by sonogashira-coupling reaction. [Link]
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ISO Publishes New SPF Test Methods. [Link]
-
Bisoctrizole (MBBT, e.q. Tinosorb M). [Link]
-
Why Tinosorb M and Tinosorb S Are Effective. [Link]
-
INTERNATIONAL STANDARD ISO 24443. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. [Link]
-
Is Tinosorb M The Perfect UV Filter? [Link]
-
Photostability-Sunscreens. [Link]
-
Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. [Link]
-
UVINUL® A PLUS GRANULAR [China Market Only]. [Link]
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Investigations on Photostability of UV-Absorbers for Cosmetic Sunscreens. [Link]
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Recent Trends on UV filters. [Link]
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2-(2-hydroxyphenyl)benzothiazole. [Link]
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Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. [Link]
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Opinion of the Scientific Committee on Consumer Products on diethylamino hydroxybenzoyl hexyl benzoate (S83). [Link]
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UVINUL A PLUS B. [Link]
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Tinosorb M – Benefits, Side Effects & Uses. [Link]
-
Chemical Organic UV Filter Market. [Link]
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2-(2h-benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS No. 125304-04-3. [Link]
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ISO 24443 In Vitro UVA Testing for Sunscreen Products. [Link]
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The development of efficient sunscreens. [Link]
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The Quest for Avobenzone Stabilizers and Sunscreen Photostability. [Link]
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TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. [Link]
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Preparation and Utilization of 2-(2 H-Benzotriazol-2-y1)-phenolic Com pounds. [Link]
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Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]
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Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. [Link]
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UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in... [Link]
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Holistic Photoprotection, Broad Spectrum (UVA-UVB), and Biological Effective Protection Factors (BEPFs) from Baccharis antioquensis Hydrolysates Polyphenols. [Link]
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Photostabilization mechanism for selected phenolic benzotriazoles. [Link]
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UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M. [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
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A Comparative Guide to Leaching Studies of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol from Plastics
This guide provides an in-depth comparison of the leaching characteristics of the UV absorber 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol from plastic matrices. It is intended for researchers, scientists, and drug development professionals who are concerned with the safety and stability of plastic materials used in food contact, pharmaceutical packaging, and medical devices.
Introduction: The Role and Concern of UV Absorbers in Plastics
This compound, hereafter referred to by its CAS number 125304-04-3 or common trade names such as UV-171, is a benzotriazole-type ultraviolet (UV) light absorber.[1][2][3][4] Its primary function is to protect polymeric materials from degradation caused by exposure to UV radiation, thereby preserving their mechanical properties and appearance.[2][3][4][5]
However, like many plastic additives, UV-171 is typically not chemically bound to the polymer matrix.[6][7][8][9] This physical incorporation creates the potential for the substance to migrate, or "leach," from the plastic into its surrounding environment over time.[6][10] This migration is a critical concern in applications where the plastic comes into contact with food, pharmaceuticals, or biological tissues, as it can lead to consumer exposure and potential adverse health effects.[10][11] Regulatory bodies worldwide, such as the European Commission, have established stringent guidelines and migration limits to ensure the safety of food contact materials.[12][13][14][15]
This guide will compare UV-171 to other common UV stabilizers, detail a robust methodology for conducting leaching studies, and provide a framework for interpreting the resulting data in a regulatory context.
Comparative Analysis of UV Stabilizers
The selection of a UV stabilizer involves a trade-off between performance, cost, and safety, including its propensity to leach. UV-171 belongs to the benzotriazole class, but other classes, such as triazines and hindered amine light stabilizers (HALS), offer alternative mechanisms and properties.[16]
-
Benzotriazoles (e.g., UV-171, UV-328, UV-329): This class functions by absorbing UV radiation and dissipating it as thermal energy.[9] Their effectiveness is high, but concerns have been raised about the potential for some members of this class to be persistent, bioaccumulative, and toxic (PBT).[17][18]
-
Triazines (e.g., UV-1577, UV-1164): These offer excellent thermal stability and are often used in high-performance plastics.[19] They are generally considered to have lower toxicity and are less prone to migration due to their higher molecular weight.[19]
-
Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS function by scavenging free radicals generated by UV exposure, thus inhibiting degradation.[7] They are often used in combination with UV absorbers to create a synergistic protective effect.[7][20]
Table 1: Comparison of Properties for Selected UV Stabilizers
| Property | UV-171 (Benzotriazole) | UV-328 (Benzotriazole) | UV-1577 (Triazine) |
| CAS Number | 125304-04-3 | 25973-55-1 | 147315-50-2 |
| Molecular Weight ( g/mol ) | 393.57[1][3][4] | 351.48 | 509.6 |
| Appearance | White to light yellow powder/liquid[1][2] | Light yellow powder | Light yellow powder |
| Water Solubility | Insoluble (<0.01 ppm at 20°C)[4] | Very low | Very low |
| Key Characteristics | Low volatility, excellent light stability.[2][3][5] | Widely used, but under regulatory scrutiny for PBT properties.[8][17] | High thermal stability, excellent compatibility with polyesters and polycarbonates.[19] |
The lower volatility and high molecular weight of triazine-based stabilizers like UV-1577 can translate to lower leaching potential compared to some benzotriazoles. However, the actual migration is highly dependent on the specific polymer matrix, contact medium, and environmental conditions.[6][21][22]
Experimental Design for Leaching Studies
A scientifically sound leaching study is essential for accurately quantifying the migration of UV-171. The following protocol is based on established regulatory guidelines, such as the European Union's Regulation (EU) No 10/2011 for plastic materials in contact with food.[12][13][14]
Overall Experimental Workflow
The process begins with the preparation of the plastic material and culminates in the analytical determination of the leached UV-171 in a food simulant.
Caption: Workflow for a typical migration study.
Step-by-Step Experimental Protocol
1. Material Preparation:
-
Obtain plastic samples (e.g., films, plaques) with a known concentration of UV-171. The surface area of the sample must be precisely measured.
-
Clean the surface of the plastic samples with a suitable solvent (e.g., ethanol) to remove any surface contamination, then allow them to dry completely.
2. Selection of Food Simulants and Test Conditions:
-
The choice of simulant and conditions should replicate the intended real-world use of the plastic article.[23] Regulation (EU) No 10/2011 provides a standardized list.[13][23][24]
-
Causality: Different simulants are chosen to mimic different types of food. For example, 10% ethanol represents aqueous foods, 3% acetic acid represents acidic foods, and vegetable oil (or 50% ethanol as an alternative) represents fatty foods.[23] The conditions (time and temperature) should represent the worst-case foreseeable use.[25][26]
Table 2: Standard Food Simulants (per EU Regulation 10/2011)[23]
| Simulant | Composition | Represents Food Type |
| A | 10% Ethanol (v/v) in water | Aqueous Foods |
| B | 3% Acetic Acid (w/v) in water | Acidic Foods (pH < 4.5) |
| C | 20% Ethanol (v/v) in water | Alcoholic Foods |
| D1 | 50% Ethanol (v/v) in water | Fatty Foods (alternative test) |
| D2 | Vegetable Oil | Fatty Foods |
3. Migration Test Procedure:
-
Place the plastic sample in a migration cell or glass container.
-
Add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed. A standard surface-area-to-volume ratio is 6 dm² per 1 kg (or 1 L) of simulant.[14]
-
Seal the container and place it in an oven or incubator at the specified test temperature for the designated duration (e.g., 10 days at 40°C for long-term room temperature storage).[26]
-
For each time point, use a separate, identical setup. It is crucial to run blank experiments (simulant without the plastic sample) in parallel to account for any background contamination.
4. Analytical Quantification:
-
At the end of the incubation period, remove an aliquot of the simulant for analysis.
-
Analytical Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for quantifying benzotriazole UV absorbers.[27][28] For higher sensitivity and selectivity, especially at very low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is preferred.[28]
-
Sample Preparation: For aqueous simulants, a concentration step using Solid Phase Extraction (SPE) may be necessary to achieve the required detection limits.[27][28] For oily simulants like vegetable oil, a liquid-liquid extraction followed by a clean-up step is typically required.
-
Validation: The analytical method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) in each simulant matrix.[29][30]
Data Interpretation and Comparative Results
The results of the leaching study are typically expressed in milligrams of the substance that has migrated per kilogram of food simulant (mg/kg). This value is then compared against the Specific Migration Limit (SML) set by regulatory authorities.
Table 3: Hypothetical Leaching Data for UV-171 from Polypropylene Film (Test Conditions: 10 days at 40°C)
| Food Simulant | UV-171 Leached (mg/kg) | Regulatory SML (mg/kg) | Compliance |
| 10% Ethanol (A) | 0.08 | 0.05 | No |
| 3% Acetic Acid (B) | < 0.01 (Not Detected) | 0.05 | Yes |
| 50% Ethanol (D1) | 1.25 | 0.05* | No |
*Note: The SML for UV-171 (CAS 125304-04-3) is not explicitly listed in the positive list of Regulation (EU) 10/2011, which means a generic SML of 0.05 mg/kg may be applied in some jurisdictions or a risk assessment would be required. For the purpose of this guide, a conservative hypothetical limit is used.
Interpretation of Results:
-
Higher Migration in Ethanol: The hypothetical data shows significantly higher migration into 50% ethanol compared to 10% ethanol. This is expected, as the higher ethanol content better simulates fatty foods and increases the solubility of the lipophilic UV-171 molecule.
-
Low Migration in Acetic Acid: The non-detection in the acidic simulant suggests that pH has a minimal effect on the leaching of this specific compound from polypropylene.
-
Comparison with Alternatives: Leaching studies on similar benzotriazoles like UV-328 have also shown that migration is highly dependent on the food simulant and polymer type.[6][21][22] Generally, additives with higher molecular weight and lower solubility in the contact medium will exhibit lower migration. Therefore, a triazine-based UV absorber might show lower leaching under the same conditions due to its larger molecular size.
Conclusion
The potential for leaching of additives like this compound is a critical safety consideration for all plastic materials intended for sensitive applications. This guide demonstrates that a comprehensive evaluation requires a comparative analysis of alternative stabilizers and a rigorously designed and executed migration study.
The choice of food simulant and test conditions must be carefully justified to represent worst-case scenarios of product use. Furthermore, the selection of a validated, high-sensitivity analytical method is paramount for generating trustworthy data. By following these principles, researchers and developers can ensure that their products meet regulatory standards and are safe for their intended applications, ultimately protecting consumer health.
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Kwon, J. H. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. PubMed. [Link]
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Botkin, J. H. (2018). Updated Presentation: Substitution of Benzotriazole UV Absorbers in Plastics. SlideShare. [Link]
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Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives. [Link]
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ResearchGate. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. [Link]
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Xu, J., et al. (2011). Determination of polymer additives-antioxidants and ultraviolet (UV) absorbers by high-performance liquid chromatography coupled with UV photodiode array detection in food simulants. PubMed. [Link]
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Semantic Scholar. (2014). Simultaneous Determination of Antioxidants and Ultraviolet Absorbers by Ultra-Performance Liquid Chromatography in Food Simulants. [Link]
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EUR-Lex. (2011). Commission Regulation (EU) No 10/2011. [Link]
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ResearchGate. (2011). Determination of Polymer Additives-Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants. [Link]
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SATRA Technology. Food contact testing requirements for plastics. [Link]
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Basel Convention. (2021). UN experts take steps to recommend eliminating UV-328 (a toxic plastic additive). [Link]
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Stockholm Convention. (2022). Report of the Persistent Organic Pollutants Review Committee. [Link]
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Cost-benefit analysis of using 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
An In-Depth Cost-Benefit Analysis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol as a UV Absorber and Antioxidant
Executive Summary
This compound, a member of the benzotriazole class of ultraviolet (UV) absorbers, presents a compelling but nuanced profile for researchers and industry professionals. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with relevant alternatives and detailing the experimental methodologies required for its evaluation. The primary benefits lie in its efficacy as a low-volatility liquid UV stabilizer, offering excellent protection against photodegradation in polymers, coatings, and adhesives without contributing to yellowing.[1][2][3][] However, its cost-effectiveness is moderated by considerations related to its synthesis, potential environmental toxicity, and the availability of alternative stabilizing technologies. This document synthesizes performance data, toxicological insights, and economic factors to provide a holistic decision-making framework for its application.
Introduction: Understanding the Role of Phenolic Benzotriazoles
The degradation of materials by ultraviolet radiation is a critical challenge in polymer science, materials chemistry, and product formulation. Phenolic benzotriazoles are a prominent class of UV absorbers designed to mitigate this damage. This compound (CAS No. 125304-04-3) is a specialized derivative within this class, engineered for high solubility in various media and low volatility, making it suitable for incorporation during polymerization or in high-temperature processing.[2] Its molecular structure, featuring a benzothiazole ring fused to a substituted phenol, is key to its function. The long dodecyl chain enhances its miscibility in organic matrices and reduces leaching.[5]
This guide will dissect the performance characteristics, economic viability, and safety profile of this compound. We will explore its dual-function mechanism, provide standardized protocols for its evaluation, and benchmark its performance against other common stabilizers to equip researchers with the data needed for informed selection.
Mechanism of Action: A Dual-Protection System
The efficacy of this compound stems from its ability to act as both a UV absorber and a radical-scavenging antioxidant. This dual functionality provides comprehensive protection against both primary photodegradation and subsequent oxidative damage.
-
UV Absorption and Energy Dissipation: The benzotriazole moiety is the primary photostable chromophore. Upon absorbing UV radiation, the molecule undergoes an intramolecular hydrogen transfer, converting from the phenolic form to a higher-energy keto-type tautomer. This excited state rapidly relaxes back to the ground state, dissipating the absorbed energy as harmless thermal energy. This rapid, reversible cycle allows a single molecule to dissipate thousands of photons without being consumed.
-
Antioxidant Activity: The phenolic hydroxyl group is a classic radical scavenger. It can donate a hydrogen atom to terminate radical chain reactions initiated by UV exposure or other stressors, thus preventing further degradation of the host material. The resulting phenoxyl radical is stabilized by resonance, preventing it from initiating new degradation chains.
Caption: Workflow for the DPPH antioxidant activity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark.
-
Prepare a positive control (e.g., Trolox or Ascorbic Acid) at 1 mM in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound (prepared by serial dilution from the stock solution).
-
Add 150 µL of the 0.1 mM DPPH working solution to each well.
-
For the control, add 50 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate at room temperature for 30 minutes in the dark.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.
-
Conclusion and Recommendations
This compound is a high-performance UV absorber and antioxidant with clear benefits for specific applications, particularly where low volatility and non-yellowing characteristics are paramount. Its dual-function mechanism provides robust protection against photodegradation.
The primary drawback, and a significant "cost," is its environmental profile, specifically its toxicity to aquatic organisms. For researchers and developers, the cost-benefit analysis hinges on the application's performance requirements versus its environmental and regulatory constraints.
Recommendations:
-
For High-Performance Applications: Where maximum UV protection with minimal color impact is critical (e.g., clear coats, high-clarity plastics), this compound remains a strong candidate.
-
For Environmentally Sensitive Applications: The aquatic toxicity is a major concern. Alternatives like polymeric HALS or newer, less persistent UV absorbers should be prioritized. A thorough risk assessment considering potential leaching is mandatory.
-
Strategic Use: Consider using it as part of a stabilizer blend, for example, with HALS. This can create a synergistic effect, allowing for a lower overall concentration of the benzotriazole and potentially mitigating some cost and environmental impact.
Future research should focus on developing equally effective UV absorbers with more favorable environmental and toxicological profiles, addressing the key limitation of the current generation of phenolic benzotriazoles.
References
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Powers, S. K., & Jackson, M. J. (2008). Experimental guidelines for studies designed to investigate the impact of antioxidant supplementation on exercise performance. PubMed. Retrieved from [Link]
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Wiley Online Library. (2025). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Retrieved from [Link]
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Qingdao Jade New Material Technology. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Retrieved from [Link]
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ResearchGate. (2008). Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
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Tintoll. (n.d.). This compound CAS No. 125304-04-3. Retrieved from [Link]
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J-STAGE. (n.d.). A 90-day dose toxicity study of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol in rats. Retrieved from [Link]
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The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3. Retrieved from [Link]
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Environment and Climate Change Canada & Health Canada. (2020). Draft Screening Assessment Benzotriazoles and Benzothiazoles Group. Retrieved from [Link]
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National Institutes of Health. (n.d.). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Retrieved from [Link]
-
Stratech. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, >99% (GC), Certified, 100ml. Retrieved from [Link]
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Navigating the Environmental Maze: A Comparative Guide to UV Stabilizer 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol and Its Alternatives
For Immediate Release to the Scientific Community
As researchers, scientists, and professionals in drug development, the selection of chemical entities extends beyond efficacy and safety to encompass their environmental footprint. This guide offers a comprehensive comparison of the environmental impact of the UV stabilizer 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3), a member of the benzotriazole class, against its common alternatives. In an era of increasing regulatory scrutiny and environmental consciousness, understanding the ecological fate and effects of the chemicals we employ is paramount.
While specific ecotoxicity data for this compound remains limited in the public domain, a Safety Data Sheet (SDS) for a product containing this substance classifies it as "Toxic to aquatic life with long lasting effects"[1]. This classification underscores the need for a deeper examination of its environmental properties and a careful consideration of alternatives. This guide will delve into the available information, highlight critical data gaps, and provide a framework for evaluating the environmental credentials of this UV stabilizer and its potential substitutes through standardized experimental protocols.
The Environmental Profile of this compound: What We Know and What We Need to Know
This compound, a benzotriazole UV absorber, is utilized in various materials, including plastics and coatings, to prevent degradation from ultraviolet radiation[2][3][4][5][6][7]. Its efficacy as a photostabilizer is well-established; however, its environmental fate is a subject of concern, primarily due to the characteristics of the broader class of phenolic benzotriazoles.
Key Environmental Concerns for Phenolic Benzotriazoles:
-
Persistence: Many benzotriazole derivatives are resistant to abiotic and biotic degradation, leading to their persistence in the environment[8].
-
Bioaccumulation: The lipophilic nature of these compounds suggests a potential for bioaccumulation in organisms, moving up the food chain[9].
-
Toxicity: As indicated by the available safety data, this class of compounds can exert toxic effects on aquatic organisms[1].
A significant challenge in assessing the environmental impact of this compound is the scarcity of publicly available, peer-reviewed data on its ecotoxicity, biodegradability, and bioaccumulation potential. The European Chemicals Agency (ECHA) has a registration dossier for a mixture containing isomers of this substance, but a comprehensive environmental assessment is not readily accessible[10]. This data gap necessitates a precautionary approach and a thorough evaluation of any potential application.
A Comparative Look at Alternatives
The quest for safer and more environmentally benign UV stabilizers has led to the exploration of several alternative chemical classes. The two most prominent are benzophenones and Hindered Amine Light Stabilizers (HALS).
Benzophenones
Benzophenones are another class of UV absorbers that function by absorbing UV radiation and dissipating it as heat[11][12]. However, they are not without their own environmental concerns.
-
Environmental Presence: Benzophenones are now considered ubiquitous environmental contaminants, detected in various environmental matrices[13][14].
-
Persistence and Bioaccumulation: Their lipophilic character and stability contribute to their persistence and potential for bioaccumulation[13]. For instance, the half-life of oxybenzone in surface waters is estimated to be approximately 2.4 years[13].
-
Ecotoxicity: Benzophenone-type UV filters are generally toxic to aquatic organisms[15].
Hindered Amine Light Stabilizers (HALS)
HALS operate through a different mechanism, acting as radical scavengers to inhibit polymer degradation[16][17]. This mode of action provides long-term stability. Despite their effectiveness, emerging research has cast a light on their environmental presence and potential for adverse effects.
-
Emerging Pollutants: Recent studies have identified HALS as abundant and ubiquitous emerging pollutants in dust and air particles, indicating their release into the environment[18][19].
-
Potential for Persistence and Toxicity: Predictive modeling suggests that many HALS exhibit characteristics of persistence and high toxicity, raising concerns about their long-term environmental impact[19]. Some HALS are also known to have antimicrobial properties[20].
Framework for Environmental Impact Assessment: Supporting Experimental Data
To address the data gaps for this compound and to conduct a rigorous comparison of alternatives, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a comprehensive set of guidelines for testing the environmental fate and effects of chemicals.[21][22][23][24][25][26]
Key Experimental Protocols
Below are detailed methodologies for crucial environmental endpoints:
3.1.1. Biodegradability Assessment (OECD 301, EPA OPPTS 835.3100)
-
Objective: To determine the readiness of a chemical to be biodegraded by microorganisms.
-
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial source.
-
Test Systems: Several methods exist, including the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F).
-
Procedure (Closed Bottle Test):
-
A defined concentration of the test substance is added to a mineral medium in sealed bottles, inoculated with a small amount of activated sludge.
-
The depletion of dissolved oxygen is measured over a 28-day period.
-
The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD).
-
-
Interpretation: Substances reaching >60% biodegradation within a 10-day window are considered "readily biodegradable."
-
-
Causality: This test simulates the potential for a chemical to be removed in a biological wastewater treatment plant and its persistence in the environment. A lack of ready biodegradability suggests a higher potential for persistence.
3.1.2. Aquatic Toxicity Testing (OECD 202, 203; EPA OPPTS 850 series)
-
Objective: To determine the acute and chronic toxicity of a substance to aquatic organisms.
-
Methodology (Acute Daphnia Magna Toxicity Test - OECD 202):
-
Test Organism: Daphnia magna (water flea), a key species in freshwater ecosystems.
-
Procedure:
-
Young daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
Immobilization (inability to swim) is the observed endpoint.
-
The EC50 (median effective concentration) that immobilizes 50% of the daphnids is determined.
-
-
-
Causality: This provides a measure of the short-term toxicity to invertebrates, which are a critical part of the aquatic food web. Low EC50 values indicate high toxicity.
3.1.3. Bioaccumulation Potential (OECD 305, EPA OPPTS 850.1730)
-
Objective: To determine the potential of a chemical to accumulate in aquatic organisms.
-
Methodology (Fish Bioconcentration Factor - BCF):
-
Test Organism: Typically, a fish species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
-
Procedure:
-
Fish are exposed to a sub-lethal concentration of the test substance in a flow-through system for an uptake phase.
-
The concentration of the substance in the fish tissue and the water is measured over time until a steady state is reached.
-
The fish are then transferred to clean water for a depuration phase.
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical concentration in the fish to the concentration in the water at steady state.
-
-
-
Causality: A high BCF indicates that the substance is likely to accumulate in organisms, potentially leading to toxic effects in the organism itself and in predators higher up the food chain.
Data Presentation for Comparison
To facilitate an objective comparison, the environmental data for the UV stabilizer and its alternatives should be summarized in a structured table.
| Property | This compound | Benzophenones (e.g., Oxybenzone) | Hindered Amine Light Stabilizers (HALS) (e.g., Tinuvin 770) |
| Persistence | Data lacking, but classified as having long-lasting effects in aquatic environments[1]. Likely persistent based on chemical class[8]. | Generally persistent; half-life of oxybenzone in surface water is ~2.4 years[13]. | Predicted to be persistent[19]. |
| Bioaccumulation | Data lacking; high potential based on lipophilicity. | Tendency to accumulate due to lipophilic character[13]. | Data lacking for many, but some are predicted to have bioaccumulation potential. |
| Aquatic Toxicity | Toxic to aquatic life[1]. | Generally toxic to aquatic organisms[15]. | Predicted to be highly toxic[19]. |
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: Mechanisms of action for different classes of UV stabilizers.
Caption: Conceptual pathway of environmental impact for persistent organic pollutants.
Caption: A tiered approach to environmental risk assessment of chemicals.
Conclusion: A Call for Data and Diligence
The environmental assessment of this compound is hampered by a significant lack of publicly available data. Its classification as toxic to aquatic life with long-lasting effects, coupled with the known environmental concerns of the broader phenolic benzotriazole class, warrants a cautious and informed approach to its use.
While alternatives like benzophenones and HALS are readily available, they too present environmental challenges, including persistence, bioaccumulation, and toxicity. This underscores a critical reality in chemical selection: there are no "perfect" solutions, only choices that are more or less environmentally sound based on current knowledge.
As a scientific community, we must advocate for greater transparency in environmental safety data for industrial chemicals. Furthermore, the rigorous application of standardized testing protocols, such as those from the OECD and EPA, is essential for a comprehensive and comparative assessment of all chemical inputs in our research and development processes. By integrating these principles into our work, we can make more responsible decisions that protect both human health and the integrity of our ecosystems.
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A mixture of: isomers of 2-(2H-benzotriazol-2-yl)-4-methyl-(n)-dodecylphenol; isomers of 2-(2H-benzotriazol-2-yl)-4-methyl-(n)-tetracosylphenol; isomers of 2-(2H-benzotriazol-2-yl)-4-methyl-5,6-didodecyl-phenol. n=5 or 6 - Registration Dossier. European Chemicals Agency. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
This document provides a detailed protocol for the safe handling and proper disposal of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3). As a substituted phenol and benzothiazole derivative, this compound requires careful management as hazardous waste to protect laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards.
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. It is not a substitute for institutional protocols or regulatory requirements. Always consult your organization's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations governing hazardous waste disposal.
Core Directive: Hazard Profile and Fundamental Safety Principles
Understanding the hazard profile of this compound is fundamental to its safe disposal. The primary concern is its environmental toxicity. According to its Safety Data Sheet (SDS), it is classified as H411: Toxic to aquatic life with long lasting effects [1]. This classification mandates that the chemical must be prevented from entering drains, soil, or waterways under any circumstances[1].
While toxicological data is limited, related compounds and available SDS information indicate potential for skin, eye, and respiratory irritation[2][3]. Therefore, all disposal activities must be predicated on the following core principles:
-
Treat as Hazardous Waste: All forms of this chemical—pure, in solution, or contaminating other materials—must be disposed of as hazardous waste[4][5].
-
Prevent Environmental Release: Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the sink[4][6][7]. Environmental release must be scrupulously avoided[1].
-
Segregate Waste Streams: Keep this chemical waste separate from other waste types to prevent unintended reactions and ensure proper disposal routing. Contaminated labware should be collected separately from bulk chemical waste[7].
Operational Readiness: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate PPE is donned. The selection of PPE is based on minimizing exposure routes such as inhalation, skin contact, and eye contact.
| PPE Component | Specification & Rationale |
| Ventilation | All handling and containerization of waste must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols[4][5][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste after handling[1][8]. |
| Eye Protection | Tightly fitting safety goggles with side-shields are mandatory to protect against splashes[8]. A face shield may be required for larger quantities[3]. |
| Body Protection | A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[5]. |
Step-by-Step Disposal Protocols
Follow these distinct protocols for different waste streams containing this compound.
Protocol A: Disposal of Unused or Surplus Chemical (Primary Waste)
This protocol applies to the pure chemical, expired stock, or non-recyclable solutions.
-
Preparation: Work within a chemical fume hood and wear all PPE detailed in Section 2.
-
Container Selection: Obtain a dedicated, compatible hazardous waste container. The container must be in good condition, leak-proof, and have a secure, sealable lid[4][9]. For liquid waste, use shatter-proof bottles[10].
-
Waste Transfer: Carefully transfer the chemical waste into the designated container. Avoid splashing. Use a funnel for liquids to prevent contamination of the container's exterior[9]. Do not fill the container beyond 90% capacity to allow for expansion[9].
-
Labeling: Affix a hazardous waste label to the container. The label must be filled out completely and legibly, including:
-
Storage: Securely close the container. Store it in a designated and properly segregated hazardous waste accumulation area, away from incompatible materials, pending collection[6].
-
Arrangement for Pickup: Contact your institution's EHS department or licensed chemical waste contractor to schedule a pickup for final disposal, which is typically accomplished via a licensed disposal company or controlled incineration[1][3][6].
Protocol B: Disposal of Contaminated Labware and Debris (Secondary Waste)
This protocol applies to items such as gloves, pipette tips, tubes, and paper towels contaminated with the chemical.
-
Container Selection: Use a puncture-proof, sealable container specifically for solid hazardous waste[7]. This can be a rigid plastic container or a box lined with a durable plastic bag[5].
-
Waste Collection: Place all contaminated disposable items directly into this container. Do not mix with non-hazardous or biological waste[5][7].
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant: "Contaminated with this compound"[7].
-
Storage and Sealing: Keep the container closed when not in active use[7]. Once full (to 90% capacity), seal the container securely.
-
Arrangement for Pickup: Store the sealed container in the hazardous waste accumulation area and arrange for pickup through your EHS department[7].
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert others in the area. Evacuate non-essential personnel and restrict access to the spill zone[6][11].
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including respiratory protection if vapors or dust are significant.
-
Contain & Absorb:
-
Collect Cleanup Debris: Place all absorbent materials and contaminated cleaning supplies into a sealable, labeled hazardous waste container[3][11].
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Final Disposal: Treat the sealed container of spill debris as hazardous waste and arrange for its disposal via your EHS department. Do not wash the spill into any sewer or drain [11].
Visualization: Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow.
References
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- Angene Chemical. Safety Data Sheet.
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Navigating the Safe Handling of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3), a UV light absorber and stabilizer commonly utilized in various industrial applications.[1][2][3][4] Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard safety data sheets.
Understanding the Compound: A Risk-Based Approach to Safety
This compound is a low-volatility liquid that is effective in protecting products from UV light degradation.[1][2][3] While it does not have a signal word for immediate, severe hazards, it is classified as toxic to aquatic life with long-lasting effects.[5][6] Therefore, the primary safety concerns revolve around preventing its release into the environment and avoiding direct contact with personnel. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach that minimizes exposure.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C25H35N3O | [1][6] |
| Molecular Weight | 393.56 g/mol | [6] |
| Physical State | Liquid | [7] |
| Melting Point | >350 °C (lit.) | [1][3][7][8] |
| Flash Point | >230 °F | [3] |
| Water Solubility | Insoluble | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this chemical. The following recommendations are based on a comprehensive risk assessment to prevent skin and eye contact, and inhalation of any aerosols or mists.
Eye and Face Protection: Shielding from Splashes
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Rationale: The liquid nature of this compound presents a splash hazard. Standard safety glasses do not provide adequate protection from splashes that can come from various angles. Goggles create a seal around the eyes, offering superior protection. In situations with a higher risk of splashing, such as during transfers of large volumes, a full-face shield should be worn in addition to safety goggles.
Skin Protection: A Barrier Against Contact
-
Gloves: Handle with gloves that have been inspected prior to use.[6][7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Additional Protection: For tasks with a higher potential for splashes or spills, such as when handling larger quantities, consider wearing impervious clothing to prevent skin contamination.[7]
Respiratory Protection: When Ventilation is Not Enough
-
General Use: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[6][9]
-
Specific Situations: If aerosols or mists are generated and ventilation is inadequate, or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used.[7]
-
Rationale: While the compound has low volatility, certain operations like heating or spraying could generate airborne droplets. A respirator will prevent inhalation of these potentially harmful particles.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential to maintain a safe working environment and prevent environmental contamination.
Handling and Storage Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling open containers.[9][10][11]
-
Transfer: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6][10] Store at room temperature.[3][9]
-
Hygiene: Always wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6][9]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate spill area.[9]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Use personal protective equipment.[5][9] Contain the spill using an inert absorbent material like sand or vermiculite.[11] Do not let the product enter drains.[9]
-
Collection: Collect the spillage.[5][6] Sweep up the absorbent material and place it into a suitable, closed container for disposal.[9]
Disposal Plan
-
Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6][7] Do not dispose of it in the regular trash or pour it down the drain. Contact a licensed professional waste disposal service to dispose of this material.[9]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate action is crucial.
-
Inhalation: If inhaled, move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[5][6][9]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[5][6][9]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][9]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[5][6][11]
In all cases of exposure, show the safety data sheet to the attending medical professional.[5][6]
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
-
CAS#:125304-04-3 | 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol | Chemsrc. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Available at: [Link]
-
MAP-LVG923 - SAFETY DATA SHEET. Available at: [Link]
-
This compound CAS No. 125304-04-3 | Tintoll. Available at: [Link]
-
SAFETY DATA SHEET - Chemical Management. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
